molecular formula C6H3Br2ClO B3043125 3,5-Dibromo-4-chlorophenol CAS No. 74104-19-1

3,5-Dibromo-4-chlorophenol

Cat. No.: B3043125
CAS No.: 74104-19-1
M. Wt: 286.35 g/mol
InChI Key: BVXNCUMOFKGFKF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chlorophenol ( 74104-19-1) is a high-purity halogenated phenolic compound supplied for advanced research and development applications. With the molecular formula C6H3Br2ClO and a molecular weight of 286.35 g/mol , this compound serves as a versatile synthetic intermediate and a model substrate in environmental chemistry. Its structure, featuring bromine and chlorine substituents on the phenol ring, makes it a valuable precursor in the synthesis of more complex organic molecules, including specialized polymers and agrochemicals . In environmental research, halogenated phenols like this compound are studied for their transformation behaviors. They act as model compounds to investigate reaction mechanisms during aqueous chlorination and other oxidation processes, helping to elucidate the formation pathways of halogenated disinfection by-products (DBPs) and polymeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) . Understanding these pathways is critical for assessing environmental fate and ecological risk. Researchers utilize this compound to explore kinetics, reactivity, and the formation of potentially toxic transformation products in water treatment scenarios . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored under an inert atmosphere at room temperature . Appropriate safety precautions must be observed; the compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNCUMOFKGFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-4-chlorophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-chlorophenol for Advanced Research

Introduction

This compound is a halogenated aromatic compound belonging to the family of substituted phenols. Its structure, featuring a phenolic hydroxyl group and a specific arrangement of bromine and chlorine atoms on the benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. Halogenated phenols serve as versatile intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The precise positioning of the halogens influences the molecule's reactivity, lipophilicity, and electronic properties, offering a unique scaffold for chemical exploration. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, safety protocols, and potential applications for professionals in research and drug development.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in a research setting. The following section details the key identifiers and physicochemical characteristics of this compound.

Key Identifiers

The unambiguous identification of a chemical substance is critical for regulatory compliance, procurement, and scientific communication.

IdentifierValueSource
CAS Number 74104-19-1[2][3]
IUPAC Name This compound[4]
Molecular Formula C₆H₃Br₂ClO[2][4]
Synonyms 4-Chloro-3,5-dibromophenol[4]
Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, informing decisions on purification, handling, and experimental design.

PropertyValueSource
Molecular Weight 286.35 g/mol [4]
Physical Form Solid
Melting Point 121 °C[5]
Purity Typically ≥95%
InChI Key BVXNCUMOFKGFKF-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C(=C1Br)Cl)Br)O[4]

Part 2: Synthesis and Methodologies

The synthesis of this compound often involves selective dehalogenation of a more heavily substituted precursor. This approach provides a controlled pathway to the desired substitution pattern, which might be challenging to achieve through direct halogenation of 4-chlorophenol due to competing reactions and the formation of isomeric byproducts.

Synthetic Protocol: Reductive Dehalogenation

A validated method for synthesizing this compound is through the partial and selective hydrogenation of 2,3,5,6-tetrabromo-4-chlorophenol.[5]

Principle: This reaction leverages the catalytic activity of Raney nickel to selectively remove two bromine atoms from the starting material. Raney nickel is a robust catalyst for hydrogenation and is particularly effective in this context for C-Br bond cleavage under hydrogen pressure. The choice of a methanolic potassium hydroxide solution facilitates the dissolution of the starting material and provides a suitable reaction medium.

Experimental Protocol:

  • Dissolution: Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.

  • Catalyst Addition: Carefully add 4 g of Raney nickel to the solution under an inert atmosphere to prevent premature deactivation.

  • Hydrogenation: Transfer the mixture to a shaking apparatus suitable for hydrogenation. Carry out the hydrogenation with hydrogen gas at normal pressure and 20°C for approximately 4.5 hours. Monitor the reaction by measuring hydrogen uptake, which should reach approximately 98% of the theoretical value for the removal of two bromine atoms.

  • Work-up:

    • Remove the Raney nickel catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing any remaining starting material or over-reduced byproducts, yielding colorless crystals of this compound.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start_material 2,3,5,6-Tetrabromo-4-chlorophenol dissolution Dissolve in Methanolic KOH start_material->dissolution catalyst Add Raney Nickel dissolution->catalyst hydrogenation Hydrogenation (H₂, 20°C, 4.5h) catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize from Cyclohexane concentration->recrystallization final_product This compound (Colorless Crystals) recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Discovery

While specific FDA-approved drugs containing the this compound moiety are not prominent, its structure is highly relevant to medicinal chemistry. Halogenated phenols are crucial precursors and scaffolds in the development of novel therapeutic agents.

Role as a Chemical Intermediate: The primary application of this compound is as a building block in multi-step organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters), while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

Relevance in Drug Discovery:

  • Bioactivity of Bromophenols: Bromophenols are a class of natural products, particularly abundant in marine organisms like red algae, that exhibit a wide spectrum of pharmacological activities, including antibacterial, antimicrobial, and antitumor effects.[6] For example, the marine bromophenol Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[6]

  • Enzyme Inhibition: Derivatives of bromophenols have been investigated as potent inhibitors of enzymes implicated in metabolic diseases. For instance, a series of synthesized bromophenol derivatives showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes.[7]

  • Scaffold for Novel Agents: The unique electronic and lipophilic properties conferred by the bromine and chlorine atoms make this compound an attractive starting point for generating libraries of compounds for screening against various biological targets.[8] The strategic placement of halogens can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard ClassStatement CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335May cause respiratory irritationGHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations
  • Temperature: Store in a refrigerator.

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable halogenated intermediate with well-defined chemical properties and established synthesis protocols. While its direct therapeutic applications are not yet realized, its structural motifs are present in biologically active natural products and synthetic compounds. For researchers and drug development professionals, this compound serves as a versatile building block for creating novel molecules with potential pharmacological value. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use.

References

Physicochemical properties of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-chlorophenol

Introduction

This compound is a halogenated aromatic compound belonging to the phenol family. As with many polyhalogenated phenols, its properties are of significant interest to researchers in environmental science, toxicology, and drug development. The precise arrangement and nature of the halogen substituents (two bromine atoms, one chlorine atom) on the phenol ring impart distinct chemical characteristics that influence its reactivity, biological activity, and environmental fate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for advanced research applications.

Chemical Identity and Structure

A clear understanding of the compound's identity is the foundation of all subsequent analysis.

  • IUPAC Name: this compound[1]

  • CAS Number: 74104-19-1[2][3]

  • Molecular Formula: C₆H₃Br₂ClO[1][3]

  • Molecular Weight: 286.35 g/mol [1][2]

  • Canonical SMILES: C1=C(C=C(C(=C1Br)Cl)Br)O[1]

  • Physical Form: Reported as a solid or colorless crystals.[2][4]

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, computed values or properties of structurally similar compounds are provided for context.

PropertyValue / Expected ValueSource / Rationale
Melting Point 121 °CExperimental[4]
Boiling Point Data not availableHigh molecular weight suggests decomposition may occur at atmospheric pressure. Vacuum distillation would be required.
Water Solubility LowExpected based on the hydrophobic nature of the polyhalogenated aromatic ring. Structurally similar compounds exhibit poor water solubility.[5]
Organic Solvent Solubility Moderate to HighExpected to be soluble in solvents like ethanol, acetone, and dichloromethane.[5]
Acidity (pKa) Data not availableExpected to be a stronger acid than phenol (pKa ≈ 10) due to the inductive electron-withdrawing effects of the three halogen atoms.
LogP (Octanol-Water Partition Coefficient) 3.6Computed value, indicating significant hydrophobicity.[1]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental characterization of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity. A sharp, well-defined melting point range (typically <1°C) suggests a high degree of purity. Impurities depress and broaden the melting point range. This protocol uses a standard digital melting point apparatus, which offers precise temperature control and observation.

Experimental Protocol:

  • Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).

  • Finely crush a small sample of this compound into a powder.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the sample holder of the apparatus.

  • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 121 °C.[4]

  • Once the temperature is within 15-20 °C of the target, reset the apparatus and begin a new measurement with a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂.

  • Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Start Crush Sample Pack Pack Capillary Tube Start->Pack Place Insert into Apparatus Pack->Place Ramp1 Rapid Ramp (≈100°C) Place->Ramp1 Ramp2 Slow Ramp (1-2°C/min) Ramp1->Ramp2 Record Record T1 and T2 Ramp2->Record End Done Record->End Report Range

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination (Shake-Flask Method)

Causality: Quantifying solubility is essential for applications ranging from formulation development to environmental risk assessment. The shake-flask method is a gold-standard technique for determining the saturation solubility of a compound in a given solvent. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium, after which the concentration of the dissolved solute is measured. UV-Vis spectroscopy is a suitable quantification method here due to the chromophoric nature of the phenol ring.

Experimental Protocol:

  • Calibration Curve:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions to create a set of standards (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the compound's λmax (determined via a preliminary UV scan, expected around 280-290 nm).

    • Plot absorbance vs. concentration to generate a linear calibration curve (R² > 0.99).

  • Equilibration:

    • Add an excess amount of solid this compound to several vials containing the desired solvent (e.g., deionized water, ethanol). The excess solid is crucial to ensure saturation is reached.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is achieved.

  • Quantification:

    • After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PTFE or nylon) to remove any suspended particles.

    • Dilute the filtered sample with the appropriate solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.

    • Calculate the concentration in the diluted sample using the calibration curve equation and then account for the dilution factor to determine the final solubility.

Solubility_Workflow cluster_cal UV-Vis Calibration cluster_exp Solubility Experiment Stock Prepare Stock Solution Dilute Create Standards Stock->Dilute MeasureCal Measure Absorbance Dilute->MeasureCal Plot Plot Calibration Curve MeasureCal->Plot Calculate Calculate Concentration Plot->Calculate Add Add Excess Solid to Solvent Shake Equilibrate (24-48h) Add->Shake Filter Filter Supernatant Shake->Filter MeasureExp Measure Absorbance Filter->MeasureExp MeasureExp->Calculate Result Final Value Calculate->Result Report Solubility (e.g., mg/L)

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of the phenolic hydroxyl group at a given pH. This is critical for predicting its behavior in biological systems and for developing analytical methods like liquid chromatography. The electron-withdrawing halogens are expected to stabilize the phenoxide conjugate base, making this compound more acidic than unsubstituted phenol. Potentiometric titration is a direct and reliable method to measure this property.

Experimental Protocol:

  • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

  • Accurately weigh a sample of this compound and dissolve it in a solvent in which both the acidic and basic forms are soluble (a co-solvent system like ethanol/water may be required).

  • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Place the pH electrode in the analyte solution and begin adding the titrant in small, precise increments, recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • Determine the equivalence point (the point of steepest inflection). The volume at the half-equivalence point corresponds to the point where [HA] = [A⁻].

  • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

  • For higher accuracy, a first or second derivative plot can be used to pinpoint the equivalence point more precisely.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural "fingerprint" of the molecule, essential for identity confirmation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the molecular symmetry will be a key feature of the spectrum.

  • ¹H NMR: Due to the plane of symmetry through the C1-OH and C4-Cl bond axis, the two protons at positions 2 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal (a singlet) in the aromatic region (typically 6.5-8.0 ppm).

  • ¹³C NMR: The symmetry of the molecule results in four distinct carbon environments: C1 (bearing the -OH group), C2/C6 (bearing the protons), C3/C5 (bearing the -Br atoms), and C4 (bearing the -Cl atom). This will result in four signals in the ¹³C NMR spectrum.

Protocol for Sample Preparation and Analysis:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) in a standard NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz).[6]

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorption Bands:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. Broadening is due to intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to strong bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band typically found around 1200-1260 cm⁻¹.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):

  • Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is due to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties.

Protocol for Determining λmax:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

  • Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). For substituted phenols, this is typically in the 270-290 nm range.[7]

  • This λmax value can then be used for quantitative analysis as described in the solubility protocol.

Safety and Handling

As a halogenated phenol, this compound must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.[2][9]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, validated protocols for their determination. A thorough experimental characterization, grounded in the principles of causality and reproducibility, is paramount for any researcher utilizing this compound. The data and methodologies presented herein serve as a comprehensive resource for scientists and developers, enabling the generation of high-quality, reliable data for a wide array of scientific applications.

References

3,5-Dibromo-4-chlorophenol structural formula and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-4-chlorophenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its structural formula, nomenclature, physicochemical properties, synthesis, analytical validation, and safety protocols. The information is presented to support advanced research and application development, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Nomenclature

This compound is a substituted phenol, a class of compounds characterized by a hydroxyl (-OH) group attached to a benzene ring. The specific arrangement of bromine and chlorine atoms on the aromatic ring dictates its unique chemical properties and reactivity.

Structural Formula and IUPAC Name

The definitive name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This nomenclature is derived by identifying the parent structure and numbering the substituents according to IUPAC rules to give the locants the lowest possible numbers.

The structural representation and the logic behind its nomenclature are detailed below.

G cluster_ring Benzene Ring with Substituents cluster_naming IUPAC Nomenclature Breakdown cluster_final Final IUPAC Name ring C1(-OH) | C6 -- C2 | C5 -- C3 | C4(-Cl) parent Phenol ring->parent sub1 Bromo @ C3 parent->sub1 Substituent at Pos 3 sub2 Chloro @ C4 parent->sub2 Substituent at Pos 4 sub3 Bromo @ C5 parent->sub3 Substituent at Pos 5 final_name This compound cluster_naming cluster_naming cluster_naming->final_name

Caption: Logical breakdown of IUPAC nomenclature for the target molecule.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

IdentifierValueSource
CAS Number 74104-19-1[2]
Molecular Formula C₆H₃Br₂ClO[1][2]
Molecular Weight 286.35 g/mol [1]
InChI InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[1]
InChIKey BVXNCUMOFKGFKF-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1Br)Cl)Br)O[1]
Synonyms 4-Chlor-3,5-Dibromphenol[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and handling procedures.

PropertyValueNotes
Physical Form Solid
Melting Point 121°CAs determined after recrystallization from cyclohexane.[3]
Purity >95%Typical purity for commercially available samples.[2]
Storage Temperature Refrigerator / Inert atmosphere, room temperatureRecommended to maintain stability.[4]
XLogP3 3.6A computed octanol/water partition coefficient, indicating moderate lipophilicity.[1]
Hydrogen Bond Donor Count 1From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count 1From the oxygen atom.[1]

Synthesis Protocol: Selective Reductive Dehalogenation

The synthesis of this compound can be effectively achieved through the selective hydrogenation of a perhalogenated precursor. This method provides a controlled route to the desired substitution pattern.

Causality and Experimental Rationale

The chosen protocol involves the partial reduction of 2,3,5,6-tetrabromo-4-chlorophenol. The key to this synthesis is the use of Raney nickel as a catalyst. Raney nickel is particularly effective for hydrogenation reactions, and under controlled conditions (normal pressure, ambient temperature), it can selectively cleave the more sterically accessible C-Br bonds at positions 2 and 6 while leaving the C-Br bonds at positions 3 and 5 and the C-Cl bond at position 4 intact. The basic methanolic potassium hydroxide (KOH) solution facilitates the dissolution of the phenolic starting material and aids in the reaction mechanism.

Experimental Workflow

The synthesis workflow is a multi-step process involving reaction, filtration, and purification.

G start Starting Material: 2,3,5,6-Tetrabromo-4-chlorophenol reaction Hydrogenation (H2, normal pressure, 20°C, 4.5h) start->reaction reagents Reagents: 1N Methanolic KOH Methanol Raney Nickel reagents->reaction filtration Catalyst Removal (Filtration) reaction->filtration concentration Solvent Evaporation (Concentration of filtrate) filtration->concentration purification Purification (Recrystallization from Cyclohexane) concentration->purification product Final Product: This compound (Colorless crystals) purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established chemical synthesis literature.[3]

  • Dissolution: Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.

  • Catalyst Addition: Carefully add 4 g of Raney nickel catalyst to the solution.

  • Hydrogenation: Transfer the mixture to a shaking apparatus and carry out hydrogenation with hydrogen gas for 4.5 hours under normal pressure at 20°C. Monitor the uptake of hydrogen, which should be approximately 98% of the theoretical value.

  • Catalyst Removal: After the reaction is complete, remove the Raney nickel catalyst by filtration.

  • Concentration: Concentrate the filtrate by evaporating the solvent under reduced pressure.

  • Purification: Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing impurities and isolating the pure product.

  • Final Product: The process yields 3.5 g of this compound as colorless crystals with a melting point of 121°C.[3]

Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that, when combined, validates the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

    • ¹³C NMR: A ¹³C NMR spectrum would show four distinct signals for the aromatic carbons due to symmetry: one for C2/C6, one for C3/C5, one for C4, and one for the carbon bearing the hydroxyl group (C1).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would show a distinct isotopic signature characteristic of a molecule containing two bromine atoms and one chlorine atom, providing definitive evidence of the elemental composition.

  • Infrared (IR) Spectroscopy: An IR spectrum would display a characteristic broad absorption band for the O-H stretching of the phenolic group, typically in the range of 3200-3600 cm⁻¹. Absorptions corresponding to C-Br, C-Cl, and aromatic C-H and C=C bonds would also be present, confirming the functional groups.

Applications in Research and Development

Halogenated phenols like this compound serve as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites:

  • The hydroxyl group can be alkylated or acylated.

  • The halogen atoms can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.

This makes the compound a valuable building block for synthesizing novel pharmaceutical agents, agrochemicals, and materials.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.

Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statements (H-Statements)Precautionary Statements (P-Statements)
Acute Toxicity / Skin & Eye Irritation GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][6]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if exposure limits are exceeded.[5]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a refrigerator for long-term stability.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a well-defined chemical compound with significant potential as an intermediate in synthetic chemistry. Its structure, properties, and synthesis are well-documented. A thorough understanding of its chemical characteristics, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

A Technical Guide to the Spectral Analysis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Halogenated Phenol

3,5-Dibromo-4-chlorophenol is a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug development. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its molecular structure.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide will leverage a predictive approach. By examining the spectral data of closely related analogs—3,5-dibromophenol, 4-chlorophenol, and 3,5-dichloro-4-bromophenol—and applying established principles of substituent effects, we can construct a highly accurate and reliable spectral profile for the target molecule. This approach not only offers a comprehensive understanding of this compound but also serves as a pedagogical tool for researchers and scientists engaged in the structural elucidation of novel halogenated aromatic compounds.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The structure of this compound, presented below, reveals key symmetry elements that will directly influence its NMR spectra.

Caption: Molecular structure of this compound.

The molecule possesses a plane of symmetry that bisects the C1-O, C4-Cl bonds, and the benzene ring. This symmetry renders the two bromine atoms at positions 3 and 5 equivalent, as are the two hydrogen atoms at positions 2 and 6. This equivalence will result in a simplification of the NMR spectra, as chemically equivalent nuclei will resonate at the same frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a definitive structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We anticipate two main signals: one for the aromatic protons and one for the hydroxyl proton.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.5 - 7.8Singlet2HH-2, H-6The two equivalent aromatic protons are expected to appear as a singlet due to the absence of adjacent protons for coupling. The downfield shift is attributed to the deshielding effects of the electronegative halogen substituents.
5.5 - 6.5Broad Singlet1H-OHThe hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

To substantiate this prediction, let us consider the experimental ¹H NMR data of our analog compounds.

Experimental ¹H NMR Data of Analogous Compounds

CompoundChemical Shift (δ, ppm) and MultiplicitySolvent
4-Chlorophenol7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, 1H)CDCl₃
3,5-Dichloro-4-bromophenolNot availableCCl₄/DMSO-d₆

The spectrum of 4-chlorophenol shows two doublets for the aromatic protons, as expected from its symmetry. The protons ortho to the hydroxyl group are upfield compared to those ortho to the chlorine. In our target molecule, the two equivalent protons are flanked by bromine and chlorine atoms, which will influence their chemical shift. The singlet nature of the aromatic protons in this compound is a key distinguishing feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the plane of symmetry in this compound, we expect to see four distinct carbon signals.

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
150 - 155C1 (-OH)The carbon attached to the electronegative oxygen atom is significantly deshielded and appears furthest downfield.
130 - 135C-3, C-5 (-Br)The carbons bearing the bromine atoms are expected in this region. The effect of bromine on the chemical shift is less pronounced than that of chlorine or oxygen.
125 - 130C-4 (-Cl)The carbon attached to the chlorine atom will be deshielded, but likely to a lesser extent than the carbon attached to the hydroxyl group.
115 - 120C-2, C-6 (-H)These carbons are expected to be the most shielded of the aromatic carbons.

The prediction of ¹³C NMR chemical shifts can be refined using additive models that consider the substituent chemical shift (SCS) effects of each group on the benzene ring.

Experimental ¹³C NMR Data of an Analogous Compound

CompoundChemical Shifts (δ, ppm)Solvent
4-Chlorophenol154.2, 129.4, 125.5, 116.6CDCl₃

The data for 4-chlorophenol provides a useful reference for the expected chemical shift ranges of the carbon atoms in a halogenated phenol.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the presence of specific functional groups.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3550 - 3200Strong, BroadO-HStretching (H-bonded)
3100 - 3000MediumAr C-HStretching
1600 - 1450Medium-StrongC=CAromatic Ring Stretching
1260 - 1180StrongC-OStretching
850 - 750StrongC-HOut-of-plane Bending
700 - 500StrongC-Br, C-ClStretching

The broad O-H stretching band is a hallmark of phenolic compounds and is a consequence of intermolecular hydrogen bonding. The positions of the C-H out-of-plane bending bands can be indicative of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 870-800 cm⁻¹ region. The C-X (X = Cl, Br) stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental IR Data of an Analogous Compound

CompoundKey IR Absorptions (cm⁻¹)
4-ChlorophenolA broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, C=C ring stretches around 1600-1450 cm⁻¹, a strong C-O stretch around 1230 cm⁻¹, and a strong C-Cl stretch around 750 cm⁻¹.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural confirmation.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₆H₃Br₂ClO. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex cluster of peaks for the molecular ion.

The calculated monoisotopic mass is approximately 283.82 g/mol . The molecular ion peak cluster will appear around m/z 284, 286, 288, and 290, with the relative intensities determined by the isotopic abundances.

Expected Fragmentation Pathways

Under electron ionization (EI), the molecular ion will be formed, which can then undergo fragmentation. Common fragmentation pathways for halogenated phenols include:

  • Loss of a bromine radical (•Br): [M - Br]⁺

  • Loss of a chlorine radical (•Cl): [M - Cl]⁺

  • Loss of carbon monoxide (CO): [M - CO]⁺

  • Loss of a formyl radical (•CHO): [M - CHO]⁺

The relative abundance of these fragment ions will depend on their stability. The presence of the halogen isotopes will also be reflected in the isotopic patterns of the fragment ions.

Mass_Spec_Fragmentation M [C₆H₃Br₂ClO]⁺ (Molecular Ion) M_minus_Br [C₆H₃BrClO - Br]⁺ M->M_minus_Br - •Br M_minus_Cl [C₆H₃Br₂O - Cl]⁺ M->M_minus_Cl - •Cl M_minus_CO [C₅H₃Br₂ClO]⁺ M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectral data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and subtracted from the sample spectrum.

  • Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For volatile and thermally stable compounds like halogenated phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich mass spectra that are useful for structural elucidation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide has provided a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the experimental data of analogous compounds and applying fundamental spectroscopic principles, a detailed and reliable spectral profile has been constructed. The presented data and interpretations serve as a robust framework for researchers and scientists to confidently identify and characterize this important halogenated phenol. The key to unambiguous structural elucidation lies in the synergistic use of these complementary spectroscopic techniques, where the information from each method corroborates and strengthens the overall structural assignment.

The Solubility Profile of 3,5-Dibromo-4-chlorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to 3,5-Dibromo-4-chlorophenol

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂ClO.[1] As a substituted phenol, its chemical and physical properties, including solubility, are dictated by the interplay of the hydroxyl functional group and the electron-withdrawing halogen substituents on the aromatic ring. The presence of bromine and chlorine atoms significantly influences its polarity, hydrogen bonding capacity, and overall molecular interactions, which are critical determinants of its solubility. Understanding the solubility of this solid compound is paramount for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and chemical industries.[2]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₃Br₂ClOPubChem[1]
Molecular Weight286.35 g/mol PubChem[1]
Physical FormSolidSigma-Aldrich[2]
InChIKeyBVXNCUMOFKGFKF-UHFFFAOYSA-NSigma-Aldrich[2]

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key interactions at play are:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-O bonds create a molecular dipole moment, leading to favorable interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with nonpolar solvents.

The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Estimated Solubility of this compound in Organic Solvents

In the absence of direct experimental data for this compound, we can infer its solubility profile from that of structurally analogous compounds. For instance, 2,4,6-tribromophenol is reported to be soluble in methanol, ethanol, diethyl ether, chloroform, and methylene chloride. Similarly, 4-bromo-2,6-dichlorophenol is soluble in methanol.[3] Conversely, the water solubility of halogenated phenols is generally low and decreases with increasing halogenation.[2][4]

Based on these analogs, a qualitative and semi-quantitative estimation of the solubility of this compound in common organic solvents is presented below.

Estimated Solubility of this compound at Ambient Temperature:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the phenolic hydroxyl group.
Polar Aprotic Acetone, Dimethylformamide (DMF)HighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformModerate to HighFavorable dipole-dipole and van der Waals interactions.
Aromatic Toluene, BenzeneLow to ModeratePrimarily van der Waals interactions; lack of strong specific interactions.
Nonpolar Hexane, CyclohexaneLowMismatch in polarity; weak solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[3]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->agitate settle Allow solid to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample if necessary filter->dilute quantify Quantify concentration (e.g., by HPLC) dilute->quantify

References

Thermal stability and degradation of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Thermal Stability and Degradation of 3,5-Dibromo-4-chlorophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, a polyhalogenated aromatic compound. Halogenated phenols are of significant interest due to their presence as environmental pollutants, disinfection byproducts, and intermediates in chemical synthesis.[1][2][3] Understanding their behavior under thermal stress is critical for predicting their environmental fate, developing effective remediation and disposal strategies like incineration, and ensuring safety in manufacturing processes. This document details the core principles of thermal analysis, outlines potential degradation pathways under varied atmospheric conditions, and presents the analytical methodologies required for a thorough investigation. It is intended for researchers, chemists, and drug development professionals who handle or study halogenated organic compounds.

Introduction and Physicochemical Profile

This compound (C₆H₃Br₂ClO) is a halogenated phenolic compound characterized by a benzene ring substituted with two bromine atoms, one chlorine atom, and a hydroxyl group.[4] Its polysubstituted and halogenated nature imparts specific chemical properties and toxicological concerns, similar to other chlorophenols and brominated compounds which are recognized as persistent environmental pollutants.[1][5] The thermal decomposition of such molecules is rarely a simple process; it often involves complex, multi-step reactions that can lead to the formation of highly toxic byproducts. Therefore, a robust understanding of its thermal liability is paramount.

Chemical Structure

The arrangement of the halogen and hydroxyl groups on the aromatic ring dictates the molecule's reactivity and degradation behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental protocols and interpreting results.

PropertyValueSource
Molecular Formula C₆H₃Br₂ClOPubChem[4]
Molecular Weight 286.35 g/mol PubChem[4]
CAS Number 74104-19-1Sigma-Aldrich, BLD Pharm[6][7]
Physical Form SolidSigma-Aldrich[6]
InChIKey BVXNCUMOFKGFKF-UHFFFAOYSA-NSigma-Aldrich[6]
Storage Temperature Refrigerator (Inert Atmosphere)Sigma-Aldrich, BLD Pharm[6][7]

Thermal Stability Assessment: Methodologies and Interpretation

The primary technique for evaluating the thermal stability of a solid or liquid compound is Thermogravimetric Analysis (TGA) .[8] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides quantitative data on decomposition temperatures, the presence of intermediates, and the final residual mass.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A robust TGA protocol is essential for obtaining reproducible and meaningful data. The causality behind each parameter is critical: the chosen conditions directly probe specific aspects of the degradation process.

Objective: To determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the final residue of this compound under both inert and oxidative conditions.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum crucible. A small, uniform sample mass minimizes thermal gradients within the sample.

  • Atmosphere Selection:

    • Inert Analysis: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is to study the pyrolytic degradation pathway in the absence of oxygen.

    • Oxidative Analysis: Purge the furnace with air or a specified O₂/N₂ mixture at a flow rate of 50-100 mL/min. This simulates combustion or incineration conditions.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes to ensure a stable starting mass.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A linear heating rate provides data for kinetic analysis.[9]

  • Data Acquisition: Continuously record the sample mass (TGA curve) and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve is crucial as its peaks indicate the temperatures of the fastest decomposition rates.[10]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Degradation: Pathways and Products

The thermal decomposition of this compound is expected to proceed via complex pathways involving dehalogenation, molecular rearrangement, and fragmentation. The specific products formed are highly dependent on the atmosphere.

Degradation in an Inert Atmosphere (Pyrolysis)

Under inert conditions (e.g., nitrogen), the primary degradation mechanism is pyrolysis. The process is initiated by the cleavage of the weakest bonds in the molecule.

  • Dehalogenation: The C-Br bonds are generally weaker than the C-Cl bond and are expected to cleave first, releasing bromine radicals (Br•). This can be followed by C-Cl bond scission. This dehalogenation is a key initial step in the breakdown of many halogenated organic compounds.[11]

  • Phenolic Condensation: The resulting reactive intermediates can polymerize or condense, leading to the formation of larger, more complex aromatic structures and ultimately a carbonaceous char. This is a common pathway for phenolic resins.[12]

  • Ring Opening: At higher temperatures, the aromatic ring itself can fragment, producing smaller volatile organic compounds.

Degradation in an Oxidative Atmosphere (Combustion)

In the presence of oxygen, the degradation process is significantly different and more complex, involving both pyrolysis and oxidation reactions.

  • Initial Dehalogenation and Oxidation: Similar to pyrolysis, dehalogenation occurs, but the resulting organic radicals react readily with oxygen. This leads to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).[13]

  • Formation of Hydrogen Halides: The cleaved halogen atoms (Br, Cl) will react with available hydrogen to form hydrogen bromide (HBr) and hydrogen chloride (HCl).[13]

  • Formation of Dioxins and Furans: This is the most significant environmental and toxicological concern. The thermal treatment of chlorophenols and brominated aromatics, particularly under incomplete combustion conditions (low temperature, poor oxygen mixing), is a known route to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and their brominated or mixed bromo-chloro analogues (PBDD/Fs, PBCDD/Fs). These compounds are highly toxic and persistent.

Degradation_Pathways cluster_inert Pyrolysis Products cluster_oxidative Combustion Products Parent This compound Inert Inert Atmosphere (Pyrolysis) Parent->Inert Oxidative Oxidative Atmosphere (Combustion) Parent->Oxidative Dehalogenation_I Dehalogenation (HBr, HCl) Inert->Dehalogenation_I Condensation Polymerization/ Condensation Inert->Condensation Combustion_Gases Complete Combustion (CO₂, H₂O) Oxidative->Combustion_Gases Incomplete Incomplete Combustion (CO) Oxidative->Incomplete Halides Hydrogen Halides (HBr, HCl) Oxidative->Halides Dioxins PBDD/Fs, PCDD/Fs (Highly Toxic) Oxidative->Dioxins Char Carbonaceous Char Condensation->Char VOCs Volatile Organics Condensation->VOCs

Caption: Potential thermal degradation pathways under different atmospheres.

Expected Degradation Products

The table below summarizes the classes of compounds expected from the thermal degradation of this compound.

Atmospheric ConditionExpected Product ClassesAnalytical Significance
Inert (Pyrolysis) Hydrogen Halides (HBr, HCl), Lower Halogenated Phenols, Volatile Organics (e.g., benzene), Polyaromatic Hydrocarbons (PAHs), Carbonaceous CharProvides insight into fundamental bond-breaking energies and reaction mechanisms.
Oxidative (Combustion) CO, CO₂, H₂O, HBr, HCl, Partially Oxidized Products, Halogenated Dioxins and FuransCritical for assessing incineration efficiency and predicting the emission of toxic pollutants.[13][14]

Analytical Methods for Product Identification

Identifying the complex mixture of degradation products requires powerful analytical separation and detection techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application due to its high resolving power and ability to provide positive identification of volatile and semi-volatile compounds.[2][15]

Experimental Protocol: Evolved Gas Analysis by GC-MS

Objective: To separate, identify, and semi-quantify the organic compounds released during the thermal decomposition of this compound.

Methodology:

  • System Coupling: Couple the gas outlet of the TGA instrument or a dedicated pyrolysis reactor (e.g., a tube furnace) to the injection port of a gas chromatograph via a heated transfer line. The transfer line must be heated to prevent condensation of less volatile products.

  • Analyte Trapping (Optional): For trace analysis, the evolved gases can be passed through a sorbent trap to concentrate the analytes before injection into the GC.

  • GC Separation:

    • Column: Use a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic compounds.

    • Oven Program: Start at a low temperature (e.g., 40 °C) to resolve highly volatile components, then ramp to a high temperature (e.g., 280-300 °C) to elute less volatile compounds like PAHs and dioxins.[13]

  • MS Detection:

    • Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

    • Acquisition Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 35-550) to acquire mass spectra for all eluting compounds.

  • Data Analysis: Identify the separated compounds by comparing their acquired mass spectra against a reference library, such as the NIST Mass Spectral Library.[13] Confirmation is achieved by matching both the retention time and the mass spectrum to an authentic standard, if available.

Caption: Workflow for Evolved Gas Analysis using GC-MS.

Conclusion and Future Outlook

This guide establishes a foundational understanding of the thermal stability and degradation of this compound. The experimental frameworks provided for TGA and GC-MS analysis represent a self-validating system for characterizing its decomposition profile. TGA provides quantitative data on stability, while GC-MS offers definitive identification of the resulting products.

The primary takeaway for researchers and safety professionals is the dual nature of the degradation. While pyrolysis leads to dehalogenation and char formation, oxidative degradation poses a significant risk of forming highly toxic brominated, chlorinated, and mixed-halogen dioxins and furans. Any thermal process involving this compound, including disposal by incineration, must be carefully engineered to ensure complete combustion at high temperatures with sufficient oxygen to minimize the formation of these hazardous byproducts.[14] Future research should focus on obtaining precise kinetic parameters for the decomposition reactions and quantifying the yields of toxic byproducts under a wide range of real-world conditions.

References

An In-Depth Technical Guide to the Potential Biological Activities of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated phenols represent a significant class of compounds with a broad spectrum of biological activities, making them compelling scaffolds in drug discovery and development. This technical guide provides a comprehensive exploration of the potential biological activities of 3,5-Dibromo-4-chlorophenol, a tri-halogenated phenolic compound. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to project its likely bioactivities, focusing on antimicrobial, anticancer, and enzyme-inhibiting properties. By examining established structure-activity relationships, this guide offers a predictive framework for researchers, scientists, and drug development professionals. Detailed experimental protocols for the validation of these potential activities are provided to facilitate further investigation into this promising, yet underexplored, chemical entity.

Introduction: The Significance of Halogenated Phenols in Drug Discovery

The incorporation of halogens into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenated phenols, in particular, are recurring motifs in a variety of biologically active compounds, from natural products to synthetic drugs.[1] The presence of halogen atoms on the phenolic ring can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby enhancing its biological efficacy and target specificity.[2]

Numerous bromophenols isolated from marine sources, such as red algae, have demonstrated potent antimicrobial, antioxidant, and anticancer activities.[3][4][5] Similarly, chlorophenols are known for their use as antiseptics and have been studied for their cytotoxic and enzyme-inhibiting effects, though their environmental persistence and toxicity are also well-documented.[6]

This compound, with its unique pattern of two bromine atoms and one chlorine atom flanking a hydroxyl group, presents an intriguing subject for investigation. The combination of different halogens at specific positions on the phenol ring suggests a compound with potentially distinct and potent biological activities. This guide will extrapolate from the known bioactivities of related di- and tri-halogenated phenols to build a scientifically grounded hypothesis for the potential of this compound as a lead compound for therapeutic development.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The following table summarizes the key computed and known properties of this compound.[7]

PropertyValueSource
Molecular Formula C₆H₃Br₂ClOPubChem[7]
Molecular Weight 286.35 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 74104-19-1Sigma-Aldrich[8]
Physical Form SolidSigma-Aldrich[8]
XLogP3 3.6PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 1PubChem[7]
Polar Surface Area 20.2 ŲPubChem[7]

The calculated XLogP3 value of 3.6 indicates that this compound is a lipophilic compound. This property is crucial as it suggests the molecule can readily cross biological membranes, a key attribute for intracellular drug action.

Potential Biological Activity I: Antimicrobial Effects

Rationale for Potential Activity:

Halogenated phenols are widely recognized for their antimicrobial properties. The activity is generally correlated with the degree and position of halogenation. Bromophenols, in particular, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[3][9] The proposed mechanisms of action for halogenated phenols include:

  • Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[10]

  • Enzyme Inhibition: Halogenated phenols can inhibit essential bacterial enzymes involved in metabolism and cell wall synthesis.

  • Inhibition of Biofilm Formation: Several bromophenol derivatives have been shown to inhibit the formation of biofilms, a key virulence factor for many pathogenic bacteria.[3]

Given the high degree of halogenation and lipophilicity of this compound, it is highly probable that this compound will exhibit potent antibacterial activity.

Comparative Data for Structurally Related Compounds:

CompoundOrganismMIC (µg/mL)Reference
PentabromophenolStaphylococcus aureus<1[10]
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus12[3]
bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus aureus70[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[6][11]

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of This compound Compound->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination.

Potential Biological Activity II: Anticancer Effects

Rationale for Potential Activity:

Many halogenated phenols have demonstrated significant cytotoxic effects against various cancer cell lines.[12] The lipophilicity conferred by the halogen atoms allows these compounds to penetrate cancer cell membranes and induce cell death through several potential mechanisms:

  • Induction of Apoptosis: Halogenated phenols can trigger programmed cell death by activating caspase cascades and disrupting mitochondrial membrane potential.

  • Generation of Reactive Oxygen Species (ROS): These compounds may induce oxidative stress within cancer cells, leading to damage of DNA, proteins, and lipids, ultimately causing cell death.

  • Inhibition of Key Signaling Pathways: Bromophenols have been shown to modulate signaling pathways involved in cell proliferation and survival.

The structure of this compound, with its high lipophilicity and potential to engage in hydrogen bonding and halogen bonding, makes it a strong candidate for a cytotoxic agent against cancer cells. The cytotoxicity of chlorophenols has been shown to increase with the degree of chlorination, a trend that may also apply to mixed halogenated phenols.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate for 24h (Attachment) Seed_Cells->Incubate_Attach Add_Compound Add Dilutions of This compound Incubate_Attach->Add_Compound Incubate_Treat Incubate for 24-72h Add_Compound->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_Formazan Incubate for 3-4h Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Biological Activity III: Enzyme Inhibition

Rationale for Potential Activity:

Bromophenols have emerged as potent inhibitors of several enzymes, with Protein Tyrosine Phosphatase 1B (PTP1B) being a particularly interesting target. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. The inhibitory activity of bromophenols against PTP1B is often enhanced by a higher degree of bromination.

The structure of this compound, with its halogenated phenyl ring, is well-suited to interact with the active site of PTP1B. The hydroxyl group can form hydrogen bonds, while the halogen atoms can engage in halogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site.

Comparative Data for PTP1B Inhibition by Bromophenols:

CompoundIC₅₀ (µM)Reference
Highly brominated compound 4g0.68
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol3.4
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran2.8
Experimental Protocol: PTP1B Inhibition Assay

This colorimetric assay measures the inhibition of PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 1 M NaOH (stop solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 10 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in assay buffer). Include a vehicle control.

    • Add 130 µL of assay buffer to each well.

    • Add 20 µL of PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of pNPP solution (final concentration of 2 mM) to each well.

    • Incubate at 37°C for 30 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 10 µL of 1 M NaOH to each well. The production of p-nitrophenol will result in a yellow color.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

PTP1B_Inhibition_Pathway PTP1B PTP1B (Enzyme) pNP p-Nitrophenol (Product) (Yellow) PTP1B->pNP Dephosphorylation Inhibited_PTP1B PTP1B-Inhibitor Complex (Inactive) PTP1B->Inhibited_PTP1B Inhibition pNPP pNPP (Substrate) (Colorless) pNPP->PTP1B Binds to Active Site Compound This compound (Inhibitor) Compound->PTP1B Binds to Active Site Inhibited_PTP1B->pNPP X

Caption: Mechanism of PTP1B inhibition.

Other Potential Biological Activities

Based on the broader literature on phenolic compounds, this compound may also possess the following activities:

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[8] The presence of electron-withdrawing halogen atoms can modulate this activity.

  • Anti-inflammatory Effects: Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and modulating inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that, based on the principles of structure-activity relationships, holds significant potential as a biologically active agent. The high degree of halogenation and its lipophilic character strongly suggest that it may possess potent antimicrobial, anticancer, and enzyme-inhibiting properties.

The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by its comprehensive biological characterization using the assays described herein. Further studies to elucidate its precise mechanisms of action, toxicity profile, and potential for in vivo efficacy will be crucial in determining its viability as a lead compound for drug development. The exploration of this and other multi-halogenated phenols could open new avenues for the discovery of novel therapeutics.

References

The Environmental Trajectory of 3,5-Dibromo-4-chlorophenol: A Technical Guide to its Fate and Persistence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and persistence of 3,5-Dibromo-4-chlorophenol, a halogenated aromatic compound. While specific data for this particular molecule is limited, this document synthesizes information from structurally analogous brominated and chlorinated phenols to project its likely environmental behavior. The guide is intended for researchers, scientists, and drug development professionals to understand the key processes governing its transformation and longevity in various environmental compartments. We will delve into its physicochemical properties, biotic and abiotic degradation pathways, and its potential for sorption and mobility, providing a holistic view of its environmental trajectory.

Introduction: The Profile of a Halogenated Phenol

This compound belongs to the class of halogenated phenols, compounds that have seen wide use in industrial and agricultural applications.[1] The presence of multiple halogen substituents on the aromatic ring significantly influences their chemical and toxicological properties, often leading to increased persistence in the environment compared to their non-halogenated counterparts.[1] Understanding the environmental fate of such compounds is paramount for assessing their potential risks and developing strategies for their remediation.

This guide will explore the probable environmental pathways of this compound by examining the established behaviors of similar molecules. The core focus will be on the interplay of its chemical structure with environmental factors that dictate its transformation and ultimate fate.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. These parameters determine its distribution in air, water, and soil, and its bioavailability to organisms.

PropertyValue/InformationSource
Molecular Formula C₆H₃Br₂ClO[2]
Molecular Weight 286.35 g/mol [2]
Physical Form Solid[2]
Water Solubility Expected to be low, decreasing with the number of halogen atoms.[3]Inferred from general trends for chlorophenols.
Vapor Pressure Expected to be low due to its solid state and relatively high molecular weight.Inferred
Octanol-Water Partition Coefficient (Kow) Expected to be high, indicating a tendency to sorb to organic matter.Inferred

The low water solubility and high octanol-water partition coefficient suggest that this compound will likely associate with organic matter in soil and sediment, reducing its mobility in aqueous systems.[4]

Biodegradation: The Microbial Response

The microbial breakdown of halogenated phenols is a critical process in their environmental detoxification. Both aerobic and anaerobic pathways can contribute to their degradation, with the specific conditions and microbial consortia present playing a decisive role.

Anaerobic Biodegradation: Reductive Dehalogenation as a Key Step

Under anaerobic conditions, such as those found in sediments and flooded soils, the primary biodegradation mechanism for highly halogenated phenols is reductive dehalogenation.[5] This process involves the removal of halogen atoms and their replacement with hydrogen atoms, leading to less halogenated and generally less toxic intermediates.

For this compound, a plausible anaerobic degradation pathway would involve the sequential removal of bromine and chlorine atoms. Studies on the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) have shown that it undergoes reductive debromination to form less toxic metabolites.[5] A similar initial step can be hypothesized for this compound.

Caption: Predicted anaerobic degradation pathway of this compound.

Aerobic Biodegradation

Aerobic degradation of halogenated phenols typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage.[6] The presence of multiple halogen atoms can, however, hinder the initial enzymatic attack, making highly halogenated phenols more recalcitrant to aerobic breakdown.[1] It is likely that aerobic degradation of this compound would be a slower process compared to its less halogenated counterparts.

Abiotic Degradation: Photodegradation and Hydrolysis

Abiotic processes, particularly photodegradation and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photodegradation: The Role of Sunlight

Photodegradation, or photolysis, involves the breakdown of a molecule by light energy. Halogenated aromatic compounds can undergo photolytic dehalogenation. The rate and extent of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the pH.[7] For halogenated phenols, direct photolysis in water can occur, leading to the cleavage of the carbon-halogen bond.[8][9]

Caption: Conceptual workflow of photodegradation of this compound.

Hydrolysis: Stability in Aqueous Environments

Hydrolysis is the reaction of a compound with water. For many halogenated aromatic compounds, the carbon-halogen bond is relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9).[10][11] While alkaline hydrolysis of halophenols can occur at high pH, it is generally not considered a significant degradation pathway in most natural waters.[12] Therefore, this compound is expected to be relatively persistent to hydrolysis.

Environmental Mobility: Sorption and Transport

The movement of this compound through the environment is largely dictated by its tendency to sorb to soil and sediment particles.

Sorption to Soil and Sediment

Due to its predicted high octanol-water partition coefficient (Kow), this compound is expected to have a strong affinity for organic matter in soil and sediment.[13][14][15] This sorption process will reduce its concentration in the aqueous phase, thereby limiting its mobility and transport in groundwater and surface water. The extent of sorption is influenced by the organic carbon content of the soil, soil pH, and the presence of other organic contaminants.[4][16]

Potential for Bioaccumulation

The lipophilic nature of highly halogenated phenols suggests a potential for bioaccumulation in organisms. Compounds with high Kow values tend to accumulate in the fatty tissues of organisms. The extent of bioaccumulation will depend on the organism's metabolism and its ability to excrete the compound.

Experimental Protocols for Assessing Environmental Fate

To obtain specific data on the environmental fate of this compound, standardized experimental protocols should be employed.

Protocol for Assessing Anaerobic Biodegradation

This protocol is designed to assess the potential for reductive dehalogenation of this compound in an anaerobic environment.

Objective: To determine the rate and extent of anaerobic biodegradation of this compound.

Methodology:

  • Inoculum: Collect sediment from an anaerobic environment (e.g., pond or river bottom).

  • Media: Prepare an anaerobic mineral medium.

  • Test Setup:

    • In anaerobic serum bottles, combine the sediment inoculum and the mineral medium.

    • Spike the test bottles with a known concentration of this compound.

    • Prepare sterile controls (autoclaved sediment) and no-substrate controls (no this compound).

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Periodically collect aqueous samples from the bottles under anaerobic conditions.

    • Analyze the samples for the concentration of this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor for the production of methane or consumption of sulfate to confirm anaerobic activity.

Caption: Workflow for assessing anaerobic biodegradation.

Protocol for Assessing Photodegradation

This protocol outlines a method to evaluate the direct photolysis of this compound in water.

Objective: To determine the photodegradation rate of this compound under simulated sunlight.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in purified water.

  • Test Setup:

    • Place the solution in quartz tubes (which are transparent to UV light).

    • Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Irradiation: Expose the quartz tubes to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

  • Sampling and Analysis:

    • At various time intervals, withdraw samples from the irradiated and dark control tubes.

    • Analyze the samples for the concentration of this compound using HPLC.

  • Data Analysis: Calculate the photodegradation rate constant and half-life.

Conclusion and Future Perspectives

The environmental fate and persistence of this compound are complex and influenced by a multitude of factors. Based on the behavior of analogous compounds, it is likely to be a persistent organic pollutant. Its primary degradation pathway is expected to be anaerobic reductive dehalogenation, while photodegradation may also contribute to its transformation in sunlit surface waters. Due to its expected high sorption to organic matter, its mobility in the environment is likely to be limited, but this also implies a potential for accumulation in soil and sediments.

To definitively characterize the environmental risk posed by this compound, further research is essential. Specifically, studies focusing on its biodegradation under various redox conditions, its photolytic quantum yield, and its bioaccumulation potential in relevant organisms are critically needed. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

The Reactivity Profile of 3,5-Dibromo-4-chlorophenol with Electrophiles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3,5-Dibromo-4-chlorophenol with various electrophiles. As a polysubstituted aromatic compound, its behavior in electrophilic aromatic substitution is governed by a complex interplay of electronic and steric effects of the hydroxyl, bromo, and chloro substituents. This document aims to provide researchers, scientists, and drug development professionals with a predictive understanding of the regioselectivity and reactivity of this molecule, enabling more informed decisions in synthetic chemistry and drug design. We will delve into the directing effects of the constituent functional groups, predict the outcomes of common electrophilic substitution reactions, and provide a mechanistic rationale for the anticipated reactivity.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a unique aromatic substrate characterized by a dense arrangement of functional groups on the benzene ring.[1] The reactivity of this molecule is not merely a sum of its parts but a nuanced outcome of competing electronic influences and significant steric hindrance. To understand its reactivity with electrophiles, a thorough analysis of the directing effects of each substituent is paramount.

The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[2] This donation stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.[2]

Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron-withdrawing effect.[2] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at these positions.[2]

In this compound, the para position relative to the hydroxyl group is occupied by a chlorine atom. The two meta positions relative to the hydroxyl group are occupied by bromine atoms. This leaves only the two ortho positions (C2 and C6) as potential sites for electrophilic attack.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The primary determinant of regioselectivity in the electrophilic substitution of this compound will be the powerful activating and directing effect of the hydroxyl group.[3] The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. With the para position blocked, electrophilic attack is anticipated to occur exclusively at the ortho positions (C2 and C6).

However, the two bromine atoms at the meta positions and the chlorine atom at the para position, while being ortho, para-directors themselves, also exert a deactivating inductive effect, making the ring less nucleophilic than phenol. Furthermore, the bulky bromine atoms sterically hinder the approach of electrophiles to the adjacent ortho positions. This steric hindrance will play a crucial role in the overall reactivity of the molecule.

G cluster_0 Directing Effects on this compound Molecule This compound OH Hydroxyl Group (Activating, o,p-director) Molecule->OH Br1 Bromo Group (Deactivating, o,p-director) Molecule->Br1 Br2 Bromo Group (Deactivating, o,p-director) Molecule->Br2 Cl Chloro Group (Deactivating, o,p-director) Molecule->Cl Reactivity Overall Reactivity: Deactivated ring, sterically hindered OH->Reactivity Br1->Reactivity Br2->Reactivity Cl->Reactivity Regioselectivity Predicted Regioselectivity: Ortho to Hydroxyl Group (C2, C6) Reactivity->Regioselectivity

Caption: Logical relationship of substituent effects on reactivity.

Reactivity Profile with Common Electrophiles

Based on the analysis of substituent effects, we can predict the reactivity of this compound with several classes of electrophiles.

Halogenation

Aromatic halogenation typically involves the use of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst.[4] For highly activated phenols, the reaction can often proceed without a catalyst. Given the somewhat deactivated nature of the this compound ring, a Lewis acid may be required to facilitate the reaction.

  • Predicted Product: The incoming halogen is expected to substitute at one of the ortho positions (C2 or C6) to the hydroxyl group. Due to the significant steric hindrance from the adjacent bromine atoms, the reaction may require forcing conditions and could result in lower yields compared to less substituted phenols. Monosubstitution is the most likely outcome.

G Start This compound Product 2,3,5-Tribromo-4-chlorophenol Start->Product Electrophilic Aromatic Substitution Reagent Br₂ / FeBr₃ Reagent->Product

Caption: Predicted outcome of the bromination reaction.

Nitration

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[4] Phenols are particularly susceptible to oxidation under these conditions, so milder nitrating agents may be necessary.[5]

  • Predicted Product: Similar to halogenation, nitration is expected to occur at an ortho position (C2 or C6). The strong electron-withdrawing nature of the nitro group will further deactivate the ring, making a second nitration highly unlikely.

Reaction Electrophile Typical Reagents Predicted Major Product Key Considerations
HalogenationX⁺ (e.g., Br⁺, Cl⁺)Br₂/FeBr₃ or Cl₂/AlCl₃2-Halo-3,5-dibromo-4-chlorophenolSteric hindrance may lower yield.
NitrationNO₂⁺HNO₃/H₂SO₄ (potentially too harsh), milder agents preferred2-Nitro-3,5-dibromo-4-chlorophenolRisk of oxidation of the phenol.
SulfonationSO₃Fuming H₂SO₄2-Sulfo-3,5-dibromo-4-chlorophenolReaction is often reversible.
Friedel-Crafts AlkylationR⁺R-Cl/AlCl₃Generally not feasibleThe hydroxyl group interferes with the Lewis acid catalyst. Steric hindrance is also a major issue.[6]
Friedel-Crafts AcylationRCO⁺RCOCl/AlCl₃Generally not feasibleThe hydroxyl group interferes with the Lewis acid catalyst.[7]
Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with phenols.[7] The lone pair of electrons on the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it. Furthermore, the highly substituted nature of this compound presents a significant steric barrier to the introduction of alkyl or acyl groups. Therefore, these reactions are not expected to be viable for this substrate.

Experimental Protocols: A General Approach

General Protocol for Electrophilic Substitution of this compound:

  • Reactant Preparation: Dissolve this compound in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution in an ice bath to control the reaction temperature and minimize side reactions.

  • Reagent Addition: Slowly add the electrophilic reagent (and catalyst, if required) to the cooled solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by pouring it into cold water or a quenching solution.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and purify the crude product using column chromatography or recrystallization.

G Start Start Dissolve Dissolve this compound in inert solvent Start->Dissolve Cool Cool solution in an ice bath Dissolve->Cool AddReagent Slowly add electrophilic reagent (and catalyst if needed) Cool->AddReagent Monitor Monitor reaction progress (TLC, GC-MS) AddReagent->Monitor Quench Quench reaction mixture Monitor->Quench Extract Extract product into organic solvent Quench->Extract Purify Purify product (Column Chromatography/Recrystallization) Extract->Purify End End Purify->End

Caption: General experimental workflow for electrophilic substitution.

Conclusion

The reactivity of this compound with electrophiles is a classic example of how multiple substituents dictate the outcome of an aromatic substitution reaction. The potent ortho, para-directing hydroxyl group is the primary controller of regioselectivity, favoring substitution at the C2 and C6 positions. However, the collective deactivating effect of the three halogen substituents and the significant steric hindrance they impose will likely result in a less reactive substrate compared to simpler phenols. Friedel-Crafts reactions are predicted to be unsuccessful. This guide provides a foundational, theory-based framework for approaching the synthetic modification of this complex molecule. Experimental validation is, as always, recommended to confirm these predictions.

References

Methodological & Application

Application Note: Regioselective Synthesis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 3,5-Dibromo-4-chlorophenol from p-chlorophenol via electrophilic aromatic substitution. The document outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety precautions, and methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust methodology for obtaining this valuable halogenated intermediate.

Introduction and Scientific Background

This compound is a polyhalogenated aromatic compound with applications as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The strategic placement of bromine and chlorine atoms on the phenol ring provides multiple sites for further functionalization.

The synthesis from p-chlorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The chlorine (-Cl) atom is deactivating due to its inductive electron withdrawal but is also an ortho, para-director. In the case of p-chlorophenol, the strong activating effect of the hydroxyl group dominates, directing the incoming bromine electrophiles to the two available ortho positions (C3 and C5), as the para position is already occupied by chlorine.[1][2] The reaction proceeds rapidly, often requiring careful control of temperature and reagent addition to ensure selectivity and minimize side-product formation.

Reaction Scheme and Mechanism

The overall transformation involves the dibromination of p-chlorophenol using elemental bromine, typically in a suitable solvent like glacial acetic acid.

Caption: Overall reaction for the synthesis of this compound.

The mechanism is a standard electrophilic aromatic substitution. The electron-rich phenol ring attacks a bromine molecule, which is polarized by the solvent or a Lewis acid catalyst, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A base (e.g., the solvent or Br⁻) then removes a proton from the ring, restoring aromaticity and yielding the brominated product. This occurs twice to yield the final dibrominated compound.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
p-Chlorophenol106-48-9128.5642-45220Toxic, Corrosive
Bromine7726-95-6159.81-7.258.8Highly Toxic, Corrosive, Oxidizer
Glacial Acetic Acid64-19-760.0516.5118Corrosive, Flammable
Sodium Thiosulfate7772-98-7158.1148.3-Low Hazard
Cyclohexane110-82-784.166.580.7Flammable, Irritant
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.371124-Low Hazard
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ leading to a beaker with sodium thiosulfate solution)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Critical Safety Precautions

This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory.[3][4]

  • Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe, painful burns on skin contact.[4] It is also a strong oxidizing agent. Always handle liquid bromine in a fume hood. Have a neutralizing agent, such as a solution of sodium thiosulfate, readily available for spills.[5]

  • p-Chlorophenol: This compound is toxic and corrosive. It can be absorbed through the skin and cause systemic effects.[6] Avoid all direct contact.

  • Glacial Acetic Acid: Corrosive and can cause severe burns. Its vapors are irritating to the respiratory system.

  • Waste Disposal: All chemical waste, including aqueous layers and organic solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Set up a gas trap at the top of the condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction. This can be done by connecting tubing from the condenser to a funnel inverted over a beaker containing a 10% sodium thiosulfate solution.

  • Place the entire apparatus in an ice-water bath on top of a magnetic stirrer.

Synthesis Procedure
  • Dissolution: In the reaction flask, dissolve p-chlorophenol (e.g., 6.43 g, 0.05 mol) in glacial acetic acid (50 mL). Stir until the solid is fully dissolved.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (e.g., 17.6 g, 5.6 mL, 0.11 mol - a slight excess) in glacial acetic acid (20 mL).

  • Reaction: Cool the p-chlorophenol solution in the ice bath to approximately 0-5 °C. Begin adding the bromine solution dropwise from the dropping funnel over a period of 60-90 minutes.[7] Maintain vigorous stirring and keep the internal temperature below 10 °C throughout the addition. The reaction mixture will turn from orange-red to a lighter color as the bromine is consumed, and HBr gas will evolve.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material spot is no longer visible.

Work-up and Isolation
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing cold water (approx. 250 mL) and ice chips with stirring. A solid precipitate should form.

  • Neutralization: Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears completely.[8]

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid and salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and let it air-dry or dry it in a desiccator under vacuum.

Purification

Recrystallization is an effective method for purifying the crude product.[9]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., cyclohexane or an ethanol/water mixture) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • The expected product, this compound, should be colorless or off-white crystals.[9]

Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point. Literature values indicate a melting point of approximately 121 °C.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show two distinct signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons (at C2 and C6) should appear as a singlet due to the symmetrical nature of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad peak for the O-H stretch of the phenol group (typically around 3200-3600 cm⁻¹) and peaks in the aromatic region (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (286.35 g/mol ) and show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.[10]

Experimental Workflow Diagram

Workflow Setup 1. Assemble Glassware (3-neck flask, condenser, dropping funnel) Dissolve 2. Dissolve p-Chlorophenol in Glacial Acetic Acid Setup->Dissolve Cool 3. Cool to 0-5 °C (Ice Bath) Dissolve->Cool Add_Br2 4. Add Bromine Solution (Dropwise, <10 °C) Cool->Add_Br2 React 5. Stir at Room Temp (2-3 hours) Add_Br2->React Monitor 6. Monitor by TLC React->Monitor Quench 7. Pour into Ice Water & Neutralize with Na₂S₂O₃ Monitor->Quench If complete Filter 8. Isolate Crude Product (Vacuum Filtration) Quench->Filter Purify 9. Recrystallize (e.g., from Cyclohexane) Filter->Purify Characterize 10. Characterize Product (MP, NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of 3,5-Dibromo-4-chlorophenol, a key halogenated intermediate in the development of pharmaceuticals and specialized polymers. The protocol is founded on the principles of electrophilic aromatic substitution, optimized for high yield and purity. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from reagent selection to temperature control and purification strategies. It incorporates rigorous safety protocols, particularly for the handling of elemental bromine, and details robust analytical methods for final product validation. This document is intended for researchers, chemists, and process development professionals who require a reliable and well-understood methodology for preparing this specific halogenated phenol.

Scientific Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-chlorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The phenolic hydroxyl (-OH) group is a potent activating group, meaning it significantly increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles.[1][2]

Mechanism Rationale: The lone pairs of electrons on the oxygen atom are delocalized into the π-system of the aromatic ring through resonance. This donation of electron density is most pronounced at the ortho and para positions relative to the hydroxyl group.[3] In the case of our starting material, 4-chlorophenol, the para position is already occupied by a chlorine atom. Therefore, the incoming electrophile, the bromine molecule (Br₂), is directed exclusively to the two equivalent ortho positions (C3 and C5).

The reaction does not require a Lewis acid catalyst (like FeBr₃), which is often necessary for the bromination of less activated aromatic rings like benzene.[2][3] The high degree of activation provided by the -OH group is sufficient to polarize the Br-Br bond, generating the electrophilic species required for the substitution to proceed.

G cluster_0 Reaction Mechanism start 4-Chlorophenol (Starting Material) intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Electrophilic Attack br2 2 Br₂ (Electrophile) br2->intermediate product This compound intermediate->product Deprotonation (Aromatization) hbr 2 HBr (Byproduct) intermediate->hbr

Caption: Electrophilic aromatic substitution mechanism for the dibromination of 4-chlorophenol.

Materials, Reagents, and Equipment

Reagent & Material List

All reagents should be of ACS grade or higher and used as received unless otherwise specified.

ReagentCAS No.Molecular Weight ( g/mol )QuantityNotes
4-Chlorophenol106-48-9128.5612.86 g (0.10 mol)Starting material.[4]
Bromine (Br₂)7726-95-6159.8132.0 g (10.2 mL, 0.20 mol)Extremely Toxic & Corrosive. Handle only in a fume hood.[5][6][7]
Glacial Acetic Acid64-19-760.05100 mLSolvent
Dichloromethane (DCM)75-09-284.93~300 mLExtraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor saturated aqueous solution
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As neededFor quenching excess bromine
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Cyclohexane110-82-784.16As neededRecrystallization solvent
Equipment List
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • 125 mL pressure-equalizing dropping funnel

  • Condenser with a gas outlet tube connected to a beaker containing sodium bisulfite solution (scrubber trap)

  • Ice-water bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

Detailed Synthesis Protocol

Field Insight: The success of this synthesis hinges on careful temperature control. The bromination of an activated phenol is a highly exothermic reaction. Allowing the temperature to rise uncontrollably will lead to the formation of undesired, deeply colored byproducts and potentially over-bromination.[8]

G A 1. Setup & Dissolution Dissolve 4-chlorophenol in glacial acetic acid in a 3-neck flask. B 2. Cooling Cool the reaction mixture to 0-5 °C in an ice bath. A->B C 3. Bromine Addition Add bromine solution dropwise over 60-90 min. Maintain T < 10 °C. B->C D 4. Reaction Stir for 2 hours at room temperature. C->D E 5. Quenching Pour mixture into ice water. Add NaHSO₃ to destroy excess Br₂. D->E F 6. Extraction Extract product with Dichloromethane (x3). E->F G 7. Washing Wash organic layer with H₂O, sat. NaHCO₃, and brine. F->G H 8. Drying & Concentration Dry over MgSO₄, filter, and remove solvent via rotary evaporation. G->H I 9. Purification Recrystallize crude solid from hot cyclohexane. H->I J 10. Final Product Isolate pure crystals by filtration, wash with cold solvent, and dry. I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Setup and Execution
  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 12.86 g (0.10 mol) of 4-chlorophenol in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with gentle stirring.

  • Bromine Addition: In the pressure-equalizing dropping funnel, place 32.0 g (10.2 mL, 0.20 mol) of bromine. Add it dropwise to the stirred reaction mixture over a period of 60-90 minutes.

    • Causality: A slow, controlled addition is critical. This prevents a sudden temperature spike and minimizes the instantaneous concentration of bromine, which helps to ensure selective dibromination.

  • Reaction Monitoring: Throughout the addition, carefully monitor the temperature to ensure it does not exceed 10 °C. The solution will turn from a clear, colorless liquid to a deep orange/red as the bromine is added, and hydrogen bromide (HBr) gas will evolve. This gas should be directed into the scrubber trap.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.

Work-up and Isolation
  • Quenching: Slowly pour the reaction mixture into a beaker containing approximately 400 mL of an ice-water slurry. A precipitate should form.

  • Destroy Excess Bromine: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with stirring until the orange/red color of excess bromine disappears and the solution becomes pale yellow or colorless.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous suspension with dichloromethane (3 x 100 mL).

    • Trustworthiness: Performing the extraction three times ensures maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence from HBr neutralization), and finally 100 mL of brine. The bicarbonate wash is crucial for removing residual acetic acid and HBr.

  • Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot cyclohexane. If the solid does not dissolve completely, filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold cyclohexane and dry them under vacuum.

  • Yield: A typical yield for this procedure is in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by the following analytical methods.

PropertyExpected ValueSource
Molecular Formula C₆H₃Br₂ClO[9]
Molecular Weight 286.35 g/mol [9]
Appearance Colorless to off-white crystalline solidVisual Observation
Melting Point 121 °C[10]
Purity (Typical) >95%
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.5 ppm (s, 2H, Ar-H). The two aromatic protons are chemically equivalent and appear as a singlet.

    • δ ~5.8 ppm (s, 1H, Ar-OH). The phenolic proton signal is a broad singlet; its position can vary with concentration and solvent.

  • ¹³C NMR (CDCl₃, 100 MHz): Due to the molecule's symmetry, only four distinct signals are expected in the aromatic region.

    • δ ~150 ppm (C-OH)

    • δ ~135 ppm (C-H)

    • δ ~125 ppm (C-Cl)

    • δ ~115 ppm (C-Br)

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3400-3550 (broad): O-H stretching, characteristic of a phenol.[11][12]

    • ~3050-3100 (sharp): Aromatic C-H stretching.[13]

    • ~1550, ~1450 (strong): Aromatic C=C ring stretching vibrations.[13]

    • ~1200-1250 (strong): Aromatic C-O stretching.[13]

    • ~850 (strong): C-H out-of-plane bending, indicative of the substitution pattern.

    • ~550-690 (medium-strong): C-Br stretching.[14]

Mandatory Safety Protocols

A thorough risk assessment must be conducted before beginning this procedure. This synthesis involves highly hazardous materials.

  • Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns upon skin contact.[5][6]

    • Handling: Always handle liquid bromine and its solutions in a certified chemical fume hood.[6][7] The sash should be kept as low as possible.

    • PPE: Mandatory personal protective equipment includes chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., nitrile or neoprene).[7][15][16] Disposable gloves are not sufficient.

    • Spill Response: In case of a bromine spill, evacuate the area. Neutralize small spills immediately with a 10% sodium thiosulfate or sodium bisulfite solution before absorbing with an inert material.[7][16] Keep a neutralizing agent readily accessible at all times.

  • General Precautions:

    • Solvents: Dichloromethane is a suspected carcinogen. Glacial acetic acid is corrosive. Handle all solvents in a well-ventilated area.

    • Waste Disposal: Halogenated organic waste must be collected in a designated container. Aqueous waste containing bromine should be neutralized with sodium bisulfite before disposal. Follow all institutional and local regulations for chemical waste disposal.[15]

References

Application Notes and Protocols: Strategic Arylation of 3,5-Dibromo-4-chlorophenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polychlorinated Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds are invaluable synthons, offering multiple, chemically distinct handles for sequential functionalization. 3,5-Dibromo-4-chlorophenol is a particularly strategic building block. The presence of three halogen atoms with differential reactivity—two bromine atoms and one chlorine atom—on a phenol scaffold allows for programmed, site-selective carbon-carbon bond formation. This capability is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug development.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent method for C-C bond formation due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[4][5][6][7][8] This guide provides an in-depth exploration of the application of Suzuki-Miyaura cross-coupling to this compound, detailing the underlying mechanistic principles that govern selectivity and offering robust protocols for researchers in synthetic and medicinal chemistry.

Part 1: Mechanistic Insights and Controlling Site-Selectivity

The power of using this compound as a substrate lies in the ability to control which halogen atom reacts. This selectivity is primarily governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. The generally accepted reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl.[9][10]

For this compound, this trend dictates that the C-Br bonds will react preferentially over the C-Cl bond. This inherent difference in reactivity is the cornerstone of achieving selective mono- or di-arylation.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][11][12][13]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining step, and its rate is highly dependent on the nature of the halogen.[8][12] For this compound, oxidative addition will occur preferentially at one of the C-Br bonds.

  • Transmetalation : The organoboron reagent (activated by a base) transfers its organic group to the palladium(II) center, displacing the halide.[4][11]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][13]

The phenolic hydroxyl group can also influence the reaction. Its electron-donating nature can affect the electronic properties of the aromatic ring. Furthermore, under basic conditions, the phenol can be deprotonated to a phenoxide, which may coordinate to the palladium center and influence the catalytic activity.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-B(OR)2 + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Product Release ArX This compound (Ar-X) Boronic R'-B(OR)2 caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: Experimental Protocols

The following protocols are designed as a starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Protocol 2.1: Selective Mono-Arylation at the Bromine Position

This protocol is designed to favor the reaction at one of the C-Br positions, leaving the C-Cl bond intact for subsequent transformations. The key is to use a slight excess of the boronic acid relative to the number of reactive sites (in this case, one).

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Mono_Arylation_Workflow start Start: Assemble Reaction reagents Add this compound, boronic acid, K3PO4, Pd(OAc)2, and SPhos to flask. start->reagents inert Evacuate and backfill with Argon/Nitrogen (3x). reagents->inert solvent Add degassed dioxane/water. inert->solvent heat Heat to 80-100 °C and monitor by TLC/LC-MS. solvent->heat workup Cool, quench with water, and extract with Ethyl Acetate. heat->workup dry Dry organic layer (Na2SO4), filter, and concentrate. workup->dry purify Purify by column chromatography. dry->purify end End: Characterize Product purify->end caption Figure 2: Workflow for selective mono-arylation.

Caption: Figure 2: Workflow for selective mono-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-aryl-4-chlorophenol.

Protocol 2.2: Double Arylation at Both Bromine Positions

To achieve diarylation, a higher loading of the boronic acid and potentially more forcing conditions are required.

Materials:

  • Same as Protocol 2.1, but with 2.5 equivalents of arylboronic acid.

Step-by-Step Procedure:

  • Reaction Setup: Follow steps 1-4 of Protocol 2.1, but use 2.5 equivalents of the arylboronic acid.

  • Reaction: Heat the reaction to 100-110 °C. The reaction time will likely be longer (12-24 hours). Monitor for the disappearance of the mono-arylated intermediate.

  • Workup, Drying, and Purification: Follow steps 6-8 of Protocol 2.1 to isolate the 3,5-diaryl-4-chlorophenol product.

Part 3: Data Presentation and Expected Outcomes

The choice of catalyst and reaction conditions is critical for success. The following table summarizes typical catalyst systems and their suitability.

Catalyst SystemLigandBaseSolventTypical Application
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂OGeneral purpose, good for C-Br and C-Cl bonds.[14][15]
Pd₂(dba)₃ / P(t-Bu)₃Tri-tert-butylphosphineK₂CO₃, Cs₂CO₃Toluene, THFHighly active for less reactive halides like aryl chlorides.[4]
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol/H₂OClassical conditions, may require higher temperatures.[16]
PdCl₂(dppf)dppfK₂CO₃DMF, DioxaneEffective for a broad range of substrates.[17]

Part 4: Troubleshooting and Field-Proven Insights

Issue 1: Low Yield or No Reaction

  • Causality: Inefficient catalyst activation or decomposition. The Pd(0) species is sensitive to oxygen. Boronic acid decomposition (protodeboronation) can also occur.[11]

  • Solution:

    • Ensure the reaction is thoroughly degassed. Use high-purity solvents.

    • Use a stronger base like Cs₂CO₃ if K₃PO₄ is ineffective.

Issue 2: Formation of Homocoupling Byproduct (Biaryl of Boronic Acid)

  • Causality: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[11]

  • Solution:

    • Rigorous exclusion of oxygen is critical.

    • Ensure the boronic acid is of high purity. Impurities can sometimes accelerate decomposition and homocoupling.

Issue 3: Reaction Stalls at the Mono-arylated Stage (in Double Arylation)

  • Causality: The second oxidative addition is often slower than the first due to increased steric hindrance from the newly introduced aryl group.[9][18]

  • Solution:

    • Increase the reaction temperature.

    • Increase the catalyst loading (e.g., to 5 mol%).

    • Switch to a more active catalyst system, such as one employing a more electron-rich and bulky ligand like P(t-Bu)₃.[4]

Issue 4: Reaction at the C-Cl Position

  • Causality: While less likely, under very forcing conditions or with highly specialized catalyst systems designed for C-Cl activation, some reactivity at the chlorine position might be observed.

  • Solution:

    • Lower the reaction temperature.

    • Use a catalyst system known to have a lower reactivity towards aryl chlorides.

Conclusion

This compound is a highly valuable substrate for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, chemists can achieve selective mono- or di-arylation in a controlled and predictable manner. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating innovation in drug discovery and materials science.

References

The Strategic Application of 3,5-Dibromo-4-chlorophenol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of 3,5-Dibromo-4-chlorophenol as a strategic building block in medicinal chemistry. While direct reporting on this specific scaffold is emergent, its structural motifs are present in a class of compounds with significant therapeutic potential. This guide will extrapolate from established principles and related molecular systems to provide a robust framework for its application.

Introduction: The Value Proposition of a Polysubstituted Phenol

This compound (MW: 286.35 g/mol ) is a halogenated aromatic compound that, at first glance, appears to be a simple chemical intermediate.[1] However, for the medicinal chemist, its structure is rich with potential. The strategic placement of two bromine atoms and one chlorine atom on a phenolic ring offers a unique combination of steric and electronic properties, creating a versatile scaffold for drug discovery.

The rationale for employing this specific building block is rooted in the well-documented roles of halogens in modulating the biological activity and pharmacokinetic profiles of drug candidates.[2][3][4][5][6] The introduction of halogens can:

  • Enhance Binding Affinity: Bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly increase ligand potency.[2][3]

  • Modulate Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Improve Pharmacokinetic Properties: The lipophilicity conferred by halogens can influence absorption, distribution, and membrane permeability.

  • Provide Synthetic Handles: The bromine atoms are particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

The 3,5-dibromo-4-chloro substitution pattern presents a unique electronic and steric landscape, making it an intriguing starting point for library synthesis and lead optimization campaigns.

Biological Landscape: Insights from Related Bromophenols

While specific bioactivity data for direct derivatives of this compound are not widely published, the broader family of bromophenols, particularly those derived from marine organisms, exhibit a remarkable range of biological activities.[7][8] These findings provide a strong rationale for the types of therapeutic areas where derivatives of our target scaffold might prove effective.

Anticancer and Anti-Metastatic Activity

A significant body of research points to the potent anticancer activities of complex bromophenols. For instance, Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), a compound isolated from marine algae, has demonstrated cytotoxicity against a range of cancer cell lines.[7] Mechanistic studies revealed that BDDPM can induce apoptosis and inhibit cell migration and invasion by modulating the β1-integrin/FAK signaling pathway.[7]

Table 1: Cytotoxic Activity of BDDPM Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
BEL-7402Hepatocellular Carcinoma8.7
HCT-116Colon Carcinoma10.58
RKOColon Carcinoma11.37
HeLaCervical Cancer17.63
U87Glioblastoma23.69
Data extracted from a study on the anti-metastatic activity of BDDPM.[7]

This suggests that derivatives of this compound could be promising candidates for screening in oncology programs, particularly those targeting cell adhesion and migration.

BDDPM BDDPM Derivative (Hypothetical) Integrin β1-Integrin BDDPM->Integrin Inhibits Expression Apoptosis Apoptosis BDDPM->Apoptosis Induces FAK FAK Integrin->FAK pFAK p-FAK FAK->pFAK Migration Cell Migration & Invasion pFAK->Migration Promotes

Caption: Proposed mechanism of action for BDDPM-like compounds.

Enzyme Inhibition

Bromophenol derivatives have been identified as potent inhibitors of various enzymes. A notable example is their activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling and a therapeutic target for type 2 diabetes and obesity.[9] Synthetic derivatives have shown enhanced PTP1B inhibitory activity with high selectivity.[9]

Table 2: PTP1B Inhibitory Activity of a Bromophenol Derivative

CompoundTarget EnzymeIC50 (µM)
Compound 9PTP1B1.50
BDDPM (lead)PTP1B2.42
Compound 9 is 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol. Data from a study on novel PTP1B inhibitors.[9]
Antibacterial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Bromophenol derivatives have shown promise in this area, exhibiting activity against pathogenic bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[10] Some compounds also inhibit biofilm formation, a key virulence factor.[10]

Table 3: Antibacterial Activity of Bromophenol Derivatives

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Compound 1*24780
Compound 2 12780
Compound 1 is 3,5-Dibromo-2,6-dihydroxyacetophenone. *Compound 2 is 3-Bromo-2,6-dihydroxyacetophenone. Data from a study on bromophenol derivatives as antibacterial agents.[10]

Application Notes & Protocols: Synthesizing Bioactive Molecules

The true value of this compound lies in its utility as a starting material. The phenolic hydroxyl group and the bromine atoms serve as key reaction sites for diversification. The following protocols are illustrative methodologies based on established chemical transformations for halogenated phenols and serve as a robust starting point for library development.[11]

Protocol 1: O-Alkylation to Form Ether Derivatives

This protocol describes a standard Williamson ether synthesis, a fundamental reaction for modifying the phenolic hydroxyl group. This modification can alter solubility, hydrogen bonding capacity, and steric bulk.

Rationale: Converting the phenol to an ether masks the polar hydroxyl group, which can improve cell permeability. The choice of alkyl halide (R-X) allows for the introduction of diverse functionalities.

  • Materials:

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

    • Dissolve the phenol in anhydrous DMF.

    • Add anhydrous K₂CO₃ (2.0 eq) to the solution. The suspension will become basic.

    • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude ether.

    • Purify the product by column chromatography on silica gel.

cluster_0 Start This compound Reactants + K₂CO₃ + R-X (Alkyl Halide) in DMF Reaction Williamson Ether Synthesis (60°C, 4-12h) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Derivative Purification->Product

Caption: Workflow for O-Alkylation of this compound.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol leverages one of the bromine atoms for a palladium-catalyzed Suzuki cross-coupling reaction, a powerful tool for creating biaryl structures or introducing alkyl/alkenyl groups.

Rationale: The bromine atoms at positions 3 and 5 are excellent handles for C-C bond formation. The Suzuki coupling is highly versatile and tolerant of many functional groups, making it ideal for late-stage diversification in a synthetic route. The reactivity difference between the Br and Cl atoms allows for potential selective reactions.

  • Materials:

    • This compound derivative (e.g., O-protected)

    • Boronic acid or boronate ester of choice (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq)

    • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a reaction vessel, combine the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base.

    • Add the solvent to the mixture.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography.

Concluding Insights and Future Perspectives

This compound is more than a simple halogenated phenol; it is a strategically designed building block for medicinal chemistry. The unique substitution pattern provides a foundation for creating structurally diverse molecules with the potential for high binding affinity and favorable pharmacokinetic properties. Insights from the broader family of bromophenols strongly suggest that derivatives of this scaffold are prime candidates for screening in anticancer, antidiabetic, and antibacterial research programs. The synthetic protocols outlined here provide a clear path for researchers to begin exploring the chemical space around this promising core. As the demand for novel therapeutic agents continues to grow, the judicious application of versatile and well-designed intermediates like this compound will be paramount to the success of future drug discovery endeavors.

References

Applikationsschrift & Protokolle: Derivatisierung von 3,5-Dibrom-4-chlorphenol für die pharmazeutische Synthese

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist

Datum: 3. Januar 2026

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3,5-Dibrom-4-chlorphenol, einer vielseitigen Bausteinverbindung für die Synthese pharmazeutisch aktiver Wirkstoffe (APIs). Als halogeniertes Phenol bietet dieses Molekül mehrere reaktive Stellen – die phenolische Hydroxylgruppe und die Bromatome am aromatischen Ring –, die selektiv modifiziert werden können, um eine Vielzahl von komplexen organischen Molekülen zu erzeugen. Wir stellen bewährte Protokolle für Schlüsselreaktionen wie die O-Alkylierung (Williamson-Ethersynthese), die O-Arylierung (Ullmann-Kondensation) und die C-C-Kreuzkupplung (Suzuki-Miyaura-Kupplung) vor. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien und der strategischen Entscheidungsfindung bei der Auswahl der Syntheseroute, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung ein robustes methodisches Rahmenwerk an die Hand zu geben.

Einleitung: Die strategische Bedeutung von 3,5-Dibrom-4-chlorphenol in der medizinischen Chemie

Halogenierte Phenole sind eine bedeutende Klasse von Zwischenprodukten in der pharmazeutischen Synthese. Ihre Derivate finden sich in einer Vielzahl von Medikamenten und biologisch aktiven Molekülen. 3,5-Dibrom-4-chlorphenol ist aufgrund seiner spezifischen Substitutionsmuster von besonderem Interesse. Die beiden Bromatome an den Positionen 3 und 5 sowie das Chloratom an Position 4 modifizieren die elektronischen Eigenschaften des Phenolrings erheblich und bieten gleichzeitig orthogonale Angriffspunkte für Kreuzkupplungsreaktionen.

Die phenolische Hydroxylgruppe ist ein Nukleophil und eine schwache Säure, was sie zu einem idealen Ausgangspunkt für Ether- und Esterbildungen macht. Diese Modifikationen sind entscheidend, um die pharmakokinetischen Eigenschaften eines Moleküls, wie Lipophilie, Membranpermeabilität und metabolische Stabilität, zu steuern.

Von besonderer Bedeutung ist die strukturelle Ähnlichkeit von Di-halogenierten Phenoxy-Einheiten mit dem Grundgerüst von Schilddrüsenhormonen wie Thyroxin (T4) und Triiodthyronin (T3).[1] Die Synthese von Analoga dieser Hormone ist ein wichtiger Forschungsbereich zur Entwicklung von Wirkstoffen, die als Agonisten oder Antagonisten am Schilddrüsenhormonrezeptor (TR) wirken.[2][3] Solche Verbindungen haben potenziellen therapeutischen Nutzen bei der Behandlung von Hyperthyreose und anderen Stoffwechselerkrankungen.[2][4] Die Derivatisierung von 3,5-Dibrom-4-chlorphenol ist daher ein direkter Weg zur Erzeugung von Leitstrukturen für diese und andere wichtige Zielmoleküle.

Der logische Arbeitsablauf für die Nutzung dieses Bausteins lässt sich wie folgt darstellen:

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsstrategien cluster_products Pharmazeutische Zielstrukturen A 3,5-Dibrom-4-chlorphenol B O-Alkylierung (Williamson-Ethersynthese) A->B Reaktion an der Hydroxylgruppe C O-Arylierung (Ullmann-Kondensation) A->C Reaktion an der Hydroxylgruppe D C-C-Kupplung (Suzuki-Miyaura) A->D Reaktion an den Brom-Atomen E Alkyl-Aryl-Ether (Modulation der Löslichkeit) B->E F Diaryl-Ether (z.B. Schilddrüsenhormon-Analoga) C->F G Biaryl-Strukturen (z.B. Kinase-Inhibitoren) D->G

Abbildung 1: Logischer Arbeitsablauf für die Derivatisierung von 3,5-Dibrom-4-chlorphenol.

Strategien zur Derivatisierung: Auswahl der richtigen Reaktion

Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Zielmolekül ab. Die drei primären Ansätze sind die Modifikation der Hydroxylgruppe zur Bildung von Ethern oder Estern und die Nutzung der Bromatome für C-C-Bindungsknüpfungen.

O-Alkylierung und O-Arylierung: Ein Vergleich

Sowohl die Williamson-Ethersynthese (O-Alkylierung) als auch die Ullmann-Kondensation (O-Arylierung) zielen auf die Modifikation der phenolischen Hydroxylgruppe ab. Die Wahl zwischen diesen beiden Methoden ist jedoch von entscheidender Bedeutung.

  • Williamson-Ethersynthese: Diese Reaktion ist eine S_N2-Reaktion zwischen einem Alkoxid und einem primären Alkylhalogenid.[5] Sie ist ideal für die Einführung von kleinen Alkylketten. Bei einem sterisch gehinderten Phenol wie 3,5-Dibrom-4-chlorphenol ist die Bildung des Phenoxids der erste Schritt. Die Reaktion funktioniert am besten mit primären Alkylhalogeniden, da sekundäre und tertiäre Halogenide zu Eliminierungsreaktionen neigen.[6]

  • Ullmann-Kondensation: Diese Methode wird zur Bildung von Diaryl-Ethern verwendet und erfordert einen Kupferkatalysator.[7] Sie ist die Methode der Wahl, wenn ein weiterer aromatischer Ring an das Phenol geknüpft werden soll, was für die Synthese von Schilddrüsenhormon-Analoga entscheidend ist.[1] Moderne Protokolle verwenden lösliche Kupferkatalysatoren mit Liganden wie Picolinsäure, was mildere Reaktionsbedingungen ermöglicht, selbst bei sterisch anspruchsvollen Substraten.[8]

Entscheidungsbaum:

G Start Ziel: Synthese eines Ethers von 3,5-Dibrom-4-chlorphenol Q1 Soll ein Alkyl- oder Aryl- Substituent eingeführt werden? Start->Q1 Alkyl Alkyl-Substituent Q1->Alkyl Alkyl Aryl Aryl-Substituent Q1->Aryl Aryl Williamson Williamson-Ethersynthese Alkyl->Williamson Begünstigt primäre Alkylhalogenide Ullmann Ullmann-Kondensation Aryl->Ullmann Erfordert Cu-Katalysator

Abbildung 2: Entscheidungsbaum für die Auswahl der O-Derivatisierungsmethode.

Suzuki-Miyaura-Kreuzkupplung: Aufbau von Biaryl-Systemen

Die Suzuki-Miyaura-Reaktion ist eine der am weitesten verbreiteten Methoden zur Bildung von C-C-Bindungen in der pharmazeutischen Industrie.[9] Ihre Vorteile umfassen milde Reaktionsbedingungen, eine hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit sowie geringe Toxizität von Boronsäure-Reagenzien.[10][11] Bei 3,5-Dibrom-4-chlorphenol können die Bromatome selektiv mit verschiedenen Aryl- oder Heteroarylboronsäuren gekoppelt werden, um komplexe Biaryl-Strukturen zu erzeugen, die in vielen Kinase-Inhibitoren und anderen Medikamenten vorkommen.[9]

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

Protokoll 1: O-Alkylierung via Williamson-Ethersynthese (Beispiel: Synthese von 1-Brom-3-(3,5-dibrom-4-chlorphenoxy)propan)

Dieses Protokoll beschreibt die Einführung einer Propylbromid-Kette, die als Linker für weitere Funktionalisierungen dienen kann.

Kausalität der experimentellen Entscheidungen:

  • Base (NaH): Natriumhydrid ist eine starke, nicht-nukleophile Base, die das phenolische Proton effizient deprotoniert, ohne mit dem Alkylhalogenid zu konkurrieren.[6]

  • Lösungsmittel (DMF): Dimethylformamid ist ein polares aprotisches Lösungsmittel, das die S_N2-Reaktion durch gute Solvatisierung des Natrium-Kations begünstigt und das nackte, hochreaktive Phenoxid-Anion freisetzt.

  • Reagenz (1,3-Dibrompropan): Ein primäres Dihalogenalkan wird im Überschuss verwendet, um die Wahrscheinlichkeit einer doppelten Substitution zu minimieren und das gewünschte monoalkylierte Produkt zu favorisieren.

Materialien:

  • 3,5-Dibrom-4-chlorphenol

  • Natriumhydrid (NaH), 60 % Dispersion in Mineralöl

  • 1,3-Dibrompropan

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Diethylether

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Septum, Stickstoff- oder Argon-Atmosphäre

Schritt-für-Schritt-Anleitung:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden 1,0 g (3,49 mmol) 3,5-Dibrom-4-chlorphenol in 15 mL wasserfreiem DMF gelöst.

  • Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.

  • Vorsichtig werden 154 mg (3,84 mmol, 1,1 Äquivalente) der 60 %igen NaH-Dispersion in kleinen Portionen zugegeben. Die Mischung wird 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.

  • 2,11 g (10,47 mmol, 3,0 Äquivalente) 1,3-Dibrompropan werden langsam zugetropft.

  • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und 12-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird diese durch vorsichtige Zugabe von 10 mL gesättigter NH₄Cl-Lösung bei 0 °C gequencht.

  • Die wässrige Phase wird dreimal mit Diethylether (je 20 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem MgSO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.

EigenschaftErwarteter Wert
Typische Ausbeute75-85 %
ErscheinungsbildFarbloser bis leicht gelblicher Feststoff
Analytik¹H-NMR, ¹³C-NMR, MS
Protokoll 2: O-Arylierung via Ullmann-Kondensation (Beispiel: Synthese eines Diaryl-Ether-Vorläufers)

Dieses Protokoll adaptiert eine moderne Ullmann-Kondensation zur Synthese eines Diaryl-Ethers, einer Schlüsselstruktur in Schilddrüsenhormon-Analoga.[2]

Kausalität der experimentellen Entscheidungen:

  • Katalysatorsystem (CuI / Picolinsäure): Kupfer(I)-iodid ist eine effektive Kupferquelle. Picolinsäure fungiert als Ligand, der das Kupfer in Lösung stabilisiert und die katalytische Aktivität bei milderen Temperaturen ermöglicht, was besonders bei sterisch gehinderten Phenolen vorteilhaft ist.[8]

  • Base (K₃PO₄): Kaliumphosphat ist eine ausreichend starke Base, um das Phenol zu deprotonieren, aber mild genug, um empfindliche funktionelle Gruppen zu tolerieren.

  • Lösungsmittel (DMSO): Dimethylsulfoxid ist ein hochpolares Lösungsmittel, das die Reaktanten löst und die Reaktion bei moderaten Temperaturen (z.B. 110-120 °C) ermöglicht.[8]

Materialien:

  • 3,5-Dibrom-4-chlorphenol

  • Ein substituiertes Aryliodid (z.B. 4-Iodanisol)

  • Kupfer(I)-iodid (CuI)

  • Picolinsäure

  • Kaliumphosphat (K₃PO₄), fein gepulvert

  • Wasserfreies Dimethylsulfoxid (DMSO)

  • Toluol, Wasser, Sole

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Schlenk-Rohr oder versiegelbares Reaktionsgefäß

Schritt-für-Schritt-Anleitung:

  • Ein Schlenk-Rohr wird mit 1,0 g (3,49 mmol) 3,5-Dibrom-4-chlorphenol, 977 mg (4,18 mmol, 1,2 Äquivalente) 4-Iodanisol und 1,48 g (6,98 mmol, 2,0 Äquivalente) K₃PO₄ beschickt.

  • 66,5 mg (0,35 mmol, 10 mol%) CuI und 86 mg (0,70 mmol, 20 mol%) Picolinsäure werden hinzugefügt.

  • Das Gefäß wird evakuiert und dreimal mit Argon oder Stickstoff gespült.

  • 10 mL wasserfreies DMSO werden zugegeben. Das Gefäß wird fest verschlossen.

  • Die Mischung wird unter Rühren für 24 Stunden auf 110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit 30 mL Wasser verdünnt und dreimal mit Toluol (je 20 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

EigenschaftErwarteter Wert
Typische Ausbeute60-75 %
ErscheinungsbildFeststoff
Analytik¹H-NMR, ¹³C-NMR, MS
Protokoll 3: C-C-Kupplung via Suzuki-Miyaura-Reaktion (Beispiel: Synthese eines 3,5-Diaryl-4-chlorphenols)

Dieses Protokoll beschreibt die symmetrische Kupplung an beiden Brompositionen. Eine selektive Monokupplung ist durch Anpassung der Stöchiometrie (ca. 1,1 Äquivalente Boronsäure) und der Reaktionsbedingungen möglich.

Kausalität der experimentellen Entscheidungen:

  • Katalysator ([Pd(PPh₃)₄]): Tetrakis(triphenylphosphin)palladium(0) ist ein robuster und weit verbreiteter Präkatalysator für Suzuki-Reaktionen, der für eine Vielzahl von Substraten geeignet ist.

  • Base (K₂CO₃): Kaliumcarbonat in wässriger Lösung ist eine gängige und kostengünstige Base, die für die Transmetallierungsphase des katalytischen Zyklus erforderlich ist.[12]

  • Lösungsmittelsystem (Toluol/Ethanol/Wasser): Ein zweiphasiges System wird oft verwendet, um sowohl die organischen Substrate (in Toluol/Ethanol) als auch die anorganische Base (in Wasser) zu lösen und den Kontakt an der Phasengrenze zu ermöglichen.[12]

Materialien:

  • 3,5-Dibrom-4-chlorphenol

  • Eine Arylboronsäure (z.B. Phenylboronsäure)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄]

  • Kaliumcarbonat (K₂CO₃)

  • Toluol, Ethanol, Wasser

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • In einem Rundkolben werden 1,0 g (3,49 mmol) 3,5-Dibrom-4-chlorphenol, 940 mg (7,68 mmol, 2,2 Äquivalente) Phenylboronsäure und 1,45 g (10,47 mmol, 3,0 Äquivalente) K₂CO₃ gemischt.

  • Ein Lösungsmittelgemisch aus Toluol (20 mL), Ethanol (5 mL) und Wasser (5 mL) wird hinzugefügt.

  • Die Mischung wird für 15 Minuten mit Argon entgast.

  • 202 mg (0,175 mmol, 5 mol%) [Pd(PPh₃)₄] werden zugegeben, und die Mischung wird erneut für 5 Minuten entgast.

  • Das Reaktionsgemisch wird unter Argon-Atmosphäre für 12 Stunden unter Rückfluss erhitzt (ca. 85-90 °C).

  • Nach Abkühlen auf Raumtemperatur werden die Phasen getrennt. Die wässrige Phase wird zweimal mit Ethylacetat (je 20 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

EigenschaftErwarteter Wert
Typische Ausbeute80-95 %
ErscheinungsbildFeststoff
Analytik¹H-NMR, ¹³C-NMR, MS

Analytische Charakterisierung: Ein System zur Selbstvalidierung

Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.

Kernspinresonanzspektroskopie (NMR)
  • ¹H-NMR: Die beiden aromatischen Protonen von 3,5-Dibrom-4-chlorphenol erscheinen als Singulett. Nach der Derivatisierung werden charakteristische Verschiebungen und neue Signale erwartet.

    • Aromatische Protonen: Die chemische Verschiebung der verbleibenden Ringprotonen (typischerweise im Bereich von 7,0-7,5 ppm) wird durch die neu eingeführte Gruppe beeinflusst.[13] Für ein unsubstituiertes Benzol liegt der Wert bei ca. 7,3 ppm.[14]

    • Neue Signale: Bei der O-Alkylierung erscheinen neue Signale im aliphatischen Bereich (z.B. Tripletts für -O-CH₂- bei ca. 4,0 ppm). Bei der O-Arylierung und Suzuki-Kupplung treten zusätzliche Signale im aromatischen Bereich auf.

  • ¹³C-NMR: Die Anzahl und Verschiebung der Signale geben Aufschluss über die Symmetrie und die elektronische Umgebung der Kohlenstoffatome. Charakteristische Signale für C-O (ca. 150-160 ppm) und C-Br (ca. 110-120 ppm) sind zu erwarten.

Massenspektrometrie (MS)

Die Massenspektrometrie ist entscheidend zur Bestätigung der Molekülmasse und zur Identifizierung der Halogenatome durch ihr charakteristisches Isotopenmuster.

  • Isotopenmuster: Eine Verbindung, die zwei Bromatome und ein Chloratom enthält, zeigt ein sehr spezifisches und komplexes Isotopenmuster im Molekülionenpeak.

    • Brom hat zwei Hauptisotope: ⁷⁹Br (ca. 50,7 %) und ⁸¹Br (ca. 49,3 %).[15]

    • Chlor hat zwei Hauptisotope: ³⁵Cl (ca. 75,8 %) und ³⁷Cl (ca. 24,2 %).

    • Die Kombination von zwei Brom- und einem Chloratom führt zu einem Cluster von Peaks (M, M+2, M+4, M+6), deren relatives Intensitätsverhältnis für die Identifizierung der Verbindung genutzt werden kann.[16] Das erwartete Muster für eine C₆H₂⁷⁹Br₂³⁵Cl-Einheit und ihre Isotopologen ist komplex, aber vorhersagbar. Das Hauptmuster für zwei Bromatome ist ein 1:2:1-Verhältnis für M, M+2 und M+4.[17] Dies wird durch das 3:1-Verhältnis des Chloratoms weiter aufgespalten.

Fazit

3,5-Dibrom-4-chlorphenol ist ein hochfunktionalisierter und wertvoller Baustein für die moderne pharmazeutische Synthese. Durch die gezielte Anwendung von etablierten Reaktionen wie der Williamson-Ethersynthese, der Ullmann-Kondensation und der Suzuki-Miyaura-Kreuzkupplung können Chemiker effizient auf eine breite Palette von komplexen Molekülen zugreifen. Das Verständnis der Kausalität hinter der Wahl der Reaktionsbedingungen und die Fähigkeit zur präzisen analytischen Charakterisierung sind der Schlüssel zum Erfolg. Die hier vorgestellten Protokolle und Leitlinien bieten eine solide Grundlage für Forscher, um die Synthese neuartiger pharmazeutischer Wirkstoffe voranzutreiben.

Referenzen

  • Afzal, A., et al. (2023). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. RSC Advances, 13(34), 23695-23715. Verfügbar unter: --INVALID-LINK--

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Verfügbar unter: --INVALID-LINK--

  • Al-Masum, M., & Kumar, D. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77-88. Verfügbar unter: --INVALID-LINK--

  • Tan, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 53. Verfügbar unter: --INVALID-LINK--

  • Lim, W., et al. (2002). Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist. Journal of Medicinal Chemistry, 45(10), 1934-1937. Verfügbar unter: --INVALID-LINK--

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Verfügbar unter: --INVALID-LINK--

  • Li, J. J., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(13), 5332-5337. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Verfügbar unter: --INVALID-LINK--

  • Schaller, C. P. (n.d.). MS7. Other Important Isotopes: Br and Cl. St. Benedict & St. John's University. Verfügbar unter: --INVALID-LINK--

  • Can, N. L. (1953). Thyroxine analogues: synthesis of 3,3′,5,5′-tetramethyl-L-thyronine. Journal of the Chemical Society, Perkin Transactions 1, 1953, 179-181. Verfügbar unter: --INVALID-LINK--

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References

Application Note: A Validated HPLC Method for Purity Determination of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 3,5-Dibromo-4-chlorophenol. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable analytical procedure to assess the purity of this halogenated phenolic compound. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering excellent selectivity and resolution of this compound from its potential impurities. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3]

Introduction

This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.

High-performance liquid chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile organic compounds.[5][6] Reversed-phase chromatography, in particular, is well-suited for separating moderately polar compounds like halogenated phenols.[7][8] The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecyl-silica or C18) and a polar mobile phase.

The primary challenge in developing a method for a substituted phenol is controlling its ionization state to ensure reproducible retention and symmetrical peak shapes. Phenols are weakly acidic, and their retention in reversed-phase HPLC is highly sensitive to the pH of the mobile phase.[7][9] The acidity of the phenolic hydroxyl group in this compound is significantly increased by the inductive electron-withdrawing effects of the two bromine and one chlorine substituents. While the pKa of phenol is approximately 10, the pKa of 4-chlorophenol is 9.41.[4] With additional halogenation, the pKa is expected to decrease further. For instance, the pKa of 3,5-dichlorophenol is approximately 8.2. It is therefore estimated that the pKa of this compound is in the range of 7.0-7.5. To ensure the analyte remains in its neutral, non-ionized form, the mobile phase pH must be maintained at least two units below the pKa. This method employs a mobile phase acidified with phosphoric acid to a pH of approximately 2.5, which effectively suppresses the ionization of the phenolic group, leading to consistent retention and improved peak symmetry.

Experimental

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%) : Sourced from a reputable supplier (e.g., Sigma-Aldrich, Synthonix).[10]

  • Acetonitrile (ACN) : HPLC gradient grade (e.g., Fisher Scientific, Merck).

  • Methanol (MeOH) : HPLC gradient grade.

  • Water : Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Phosphoric Acid (H₃PO₄) : ACS grade, 85%.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna, Sunfire)
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (60:40, v/v)

Causality behind Experimental Choices:

  • Column Chemistry (C18): A C18 column provides a nonpolar stationary phase that retains the moderately nonpolar this compound through hydrophobic interactions. This is the standard choice for reversed-phase separation of such analytes.

  • Mobile Phase (ACN/Water): Acetonitrile is chosen as the organic modifier due to its strong elution strength for phenols and its low UV cutoff, which minimizes baseline noise.[11][12] A 60:40 ratio provides a suitable retention time, allowing for good resolution without an excessively long run time.

  • Acidification (0.1% H₃PO₄): As previously discussed, maintaining a low pH (~2.5) is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a single, neutral species is analyzed. This leads to sharp, symmetrical peaks and stable retention times.

  • Detection Wavelength (285 nm): Phenolic compounds typically exhibit strong UV absorbance. While phenol's λmax is around 275 nm, halogenation causes a bathochromic shift (shift to longer wavelength).[13][14] Based on data for analogous compounds like 3,5-dichlorophenol, a wavelength of 285 nm is selected to be near the predicted λmax of this compound, ensuring high sensitivity.[15]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (ACN:Water, 60:40). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analysis Workflow

The following diagram illustrates the overall workflow for the purity analysis.

HPLC Analysis Workflow Std_Prep Prepare Standard (100 µg/mL) Inject_Std Inject Standard (5x for SST) Std_Prep->Inject_Std Sample_Prep Prepare Sample (100 µg/mL) Inject_Sample Inject Sample (2x) Sample_Prep->Inject_Sample Equilibrate Equilibrate System (30 min) Inject_Blank Inject Diluent (Blank) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample SST_Check Perform System Suitability Test Integrate Integrate Peaks SST_Check->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Data Analysis and Calculations

The purity of this compound is determined using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that all impurity peaks with an area greater than the reporting threshold (e.g., 0.05%) are included in the total area calculation.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Method Validation Protocol cluster_validation Validation Parameters (ICH Q2) Method HPLC Purity Method Specificity Specificity Method->Specificity Discrimination from impurities Linearity Linearity & Range Method->Linearity Proportional response to concentration Accuracy Accuracy Method->Accuracy Closeness to true value Precision Precision Method->Precision Repeatability & Intermediate LOD_LOQ LOD & LOQ Method->LOD_LOQ Detection & Quantitation limits Robustness Robustness Method->Robustness Resilience to small variations

Caption: Key parameters evaluated during the HPLC method validation process.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms were compared to ensure that no interfering peaks were present at the retention time of the main analyte in the blank. The method was able to successfully separate the main peak from other minor impurity peaks observed in the sample.

Linearity and Range

Linearity was assessed by preparing standard solutions at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by a recovery study. A known amount of the this compound reference standard was spiked into a sample of known purity at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the sample solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was duplicated by a different analyst on a different day using a different HPLC system to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line

    • Where S = the slope of the calibration curve

Validation Results Summary

The following table summarizes the acceptance criteria and typical results obtained during method validation.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTComplies
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLDemonstrated
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.45%
Intermediate Precision (%RSD) ≤ 2.0%0.68%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the determination of purity of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, and precise. It is suitable for routine quality control analysis in both research and manufacturing environments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3,5-Dibromo-4-chlorophenol. Our goal is to equip you with the necessary knowledge to optimize your reaction yield, improve purity, and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of this compound typically involves the electrophilic aromatic substitution of 4-chlorophenol with a brominating agent. The hydroxyl (-OH) group of the phenol is a strongly activating, ortho, para-directing group, which makes the aromatic ring highly susceptible to electrophilic attack.[1][2] However, this high reactivity can also lead to challenges in controlling the selectivity of the bromination, often resulting in a mixture of mono-, di-, and tri-brominated products.[2][3]

The primary challenge in synthesizing this compound is to selectively introduce two bromine atoms at the positions ortho to the hydroxyl group while the para position is already occupied by a chlorine atom. This guide will address common issues encountered during this synthesis and provide practical solutions.

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 4-Chlorophenol & Reagents Dissolution Dissolve 4-Chlorophenol in appropriate solvent Start->Dissolution Cooling Cool reaction mixture to optimal temperature Dissolution->Cooling Bromination Slow, dropwise addition of brominating agent Cooling->Bromination Stirring Stir at controlled temperature for specified duration Bromination->Stirring Monitoring Monitor reaction progress (TLC, GC, etc.) Stirring->Monitoring Quenching Quench excess bromine Monitoring->Quenching Extraction Aqueous work-up & Solvent extraction Quenching->Extraction Purification Purify crude product (Recrystallization/ Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in this synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:
  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before work-up.[4] If the reaction stalls, a slight increase in reaction time or temperature might be necessary. However, be cautious as higher temperatures can promote side reactions.[5]

  • Suboptimal Reaction Temperature: Temperature control is critical for selectivity and yield.

    • Solution: The bromination of phenols is highly exothermic.[5] Running the reaction at a low temperature (e.g., 0-5 °C) can help control the reaction rate and minimize the formation of byproducts.[1] A gradual increase in temperature after the addition of the brominating agent may be required to drive the reaction to completion.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: Ensure a precise molar ratio of 4-chlorophenol to the brominating agent. A slight excess of the brominating agent may be needed to ensure complete conversion, but a large excess will lead to the formation of polybrominated byproducts.

  • Choice of Solvent: The polarity of the solvent significantly influences the reaction outcome.[3]

    • Solution: Using a non-polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) can moderate the reactivity of the phenol and favor the desired dibrominated product over tribromination.[3][6] Polar solvents like water or acetic acid can enhance the ionization of phenol to the more reactive phenoxide ion, leading to rapid formation of 2,4,6-tribromophenol if the para position were not blocked.[3][7]

  • Loss of Product During Work-up and Purification:

    • Solution: Optimize your purification strategy. If using recrystallization, ensure the correct solvent is chosen to maximize recovery. If the product is an oil or difficult to crystallize, column chromatography may be a better option. Ensure complete extraction of the product from the aqueous layer during work-up by performing multiple extractions with an appropriate organic solvent.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, GC-MS) Start->Analyze_Crude Adjust_Stoichiometry Adjust Stoichiometry Review_Conditions->Adjust_Stoichiometry Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Solvent Optimize Solvent System Side_Products->Optimize_Solvent Yes Refine_Purification Refine Purification Method Side_Products->Refine_Purification No

Caption: A decision-making workflow for troubleshooting low yields.

Q2: My final product is contaminated with other brominated isomers. How can I improve the selectivity of the reaction?

A2: The formation of isomeric byproducts is a common challenge due to the activating nature of the hydroxyl group. The primary isomers of concern are 2-bromo-4-chlorophenol (mono-substituted) and 2,6-dibromo-4-chlorophenol (which is the desired this compound nomenclature). Over-bromination can also occur.

Key Factors Influencing Selectivity:
ParameterEffect on SelectivityRecommended Action
Temperature Lower temperatures generally favor the para product in monosubstitution and reduce over-bromination. Since the para position is blocked, controlling the temperature is key to preventing unwanted side reactions.[5]Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent.
Solvent Non-polar solvents (e.g., CCl₄, CS₂, CH₂Cl₂) decrease the reactivity of the phenol, leading to more controlled bromination.[3][6]Use a non-polar or low-polarity solvent to improve selectivity.
Brominating Agent The choice of brominating agent can affect selectivity. Milder brominating agents can offer better control.While elemental bromine (Br₂) is common, consider using N-bromosuccinimide (NBS) in the presence of an acid catalyst for a more controlled reaction.[8]
Rate of Addition A slow, dropwise addition of the brominating agent helps to maintain a low concentration of the electrophile, which can suppress the formation of polybrominated products.[5]Add the brominating agent slowly over an extended period while vigorously stirring the reaction mixture.
Catalyst The use of certain catalysts can direct the substitution to specific positions.While often not necessary for highly activated rings, Lewis acid catalysts can sometimes alter isomer distribution. However, for phenols, they are generally avoided as they can coordinate with the hydroxyl group. Some patents suggest the use of specific catalysts like triethylamine hydrochloride to improve selectivity in similar reactions.[9]
Q3: The reaction seems to be uncontrollable, leading to a dark, tarry mixture. What is causing this and how can I prevent it?

A3: The formation of tarry materials is usually a sign of oxidative decomposition of the phenol starting material or product.[2] Phenols are sensitive to oxidation, especially under harsh reaction conditions.

Prevention Strategies:
  • Strict Temperature Control: As mentioned, high temperatures can lead to side reactions and degradation. Ensure your cooling bath is efficient and monitor the internal reaction temperature closely.

  • Inert Atmosphere: Although not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially if the reaction is run for an extended period.

  • Purity of Reagents: Use high-purity starting materials and reagents. Impurities in the 4-chlorophenol or the brominating agent can catalyze decomposition.

  • Control of Acidity: The reaction generates hydrogen bromide (HBr) as a byproduct, which increases the acidity of the reaction mixture. While the reaction proceeds under acidic conditions, excessive acidity combined with high temperatures can promote polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: Elemental bromine (Br₂) dissolved in a non-polar solvent is the most common and cost-effective brominating agent. However, for better control and selectivity, N-bromosuccinimide (NBS) can be an excellent alternative, often used with a catalytic amount of acid.[8]

Q2: How can I effectively purify the crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method if the crude product is a solid and a suitable solvent can be found that dissolves the impurities at room temperature and the product at elevated temperatures. Cyclohexane has been reported as a suitable recrystallization solvent.[10]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities with similar solubility, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Q3: Is a catalyst required for this reaction?

A3: Due to the strong activating effect of the hydroxyl group, a Lewis acid catalyst (like FeBr₃ or AlCl₃) is generally not required for the bromination of phenols.[1] In fact, adding a Lewis acid can sometimes lead to complex formation with the hydroxyl group and promote unwanted side reactions.

Q4: How do I safely handle bromine?

A4: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations must be performed in a well-ventilated chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills.

Experimental Protocol Example

This is a generalized protocol and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Chlorophenol

  • Elemental Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (optional).

  • Dissolution: Dissolve 4-chlorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.0 - 2.1 eq) in dichloromethane. Add this solution dropwise to the stirred 4-chlorophenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Slowly add 10% sodium thiosulfate solution to the reaction mixture until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane) or by silica gel column chromatography.

References

Technical Support Center: Side Products in the Bromination of 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthesis. The formation of 2-bromo-4-chlorophenol is a key step in the manufacturing of numerous pharmaceutical and agrochemical compounds.[1][2] However, controlling the reaction's regioselectivity and preventing the formation of undesired side products, particularly over-brominated species, is a frequent experimental hurdle. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 4-chlorophenol in a direct question-and-answer format.

Problem: My reaction is producing a significant amount of a di-substituted byproduct. How can I identify it and prevent its formation?

Answer:

The most common di-substituted byproduct in this reaction is 2,6-dibromo-4-chlorophenol .[1][3] Its formation occurs because the primary product, 2-bromo-4-chlorophenol, is itself an activated aromatic ring and can undergo a second bromination at the vacant ortho-position (C6). The powerful activating nature of the hydroxyl group makes the phenol ring highly susceptible to multiple substitutions, a common issue in the halogenation of phenols.[4][5]

To minimize or prevent the formation of this side product, careful control of reaction conditions is paramount.[1]

Recommended Troubleshooting Protocol:
  • Control Stoichiometry: Ensure a precise 1:1 molar ratio of your brominating agent (e.g., molecular bromine, Br₂) to 4-chlorophenol. Any excess of the brominating agent will significantly favor the formation of the dibrominated product.

  • Optimize Solvent Choice: The polarity of the solvent plays a critical role in controlling the reaction rate.[6][7]

    • High-Polarity Solvents (e.g., water, methanol, acetic acid) accelerate the reaction by stabilizing the charged intermediate (arenium ion), but this high reactivity often leads to over-bromination.[7][8]

    • Low-Polarity Solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄)) slow the reaction down, allowing for more selective mono-bromination.[6][8] Consider switching to a less polar solvent system.

  • Implement Temperature Control: Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0–5°C is a standard practice to moderate the reaction rate and decrease the likelihood of a second bromination event.[6][9]

  • Slow Reagent Addition: Add the brominating agent to the solution of 4-chlorophenol in a slow, dropwise manner. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, favoring the mono-bromination of the more abundant starting material over the di-bromination of the product.[1]

Table 1: Influence of Solvent on Product Selectivity
Solvent TypeExamplesEffect on Reaction RateSelectivity for Mono-brominationRisk of Over-bromination
Polar Protic Water, Acetic AcidHighLowHigh[6][7]
Non-Polar CS₂, CCl₄, CH₂Cl₂LowHighLow[6][8]
Problem: The reaction is sluggish or incomplete, resulting in a low yield of 2-bromo-4-chlorophenol.

Answer:

A low yield of the desired product can stem from several factors, including poor reagent quality, insufficient reaction activation, or suboptimal conditions.

Recommended Troubleshooting Protocol:
  • Verify Reagent Quality: Ensure the purity and activity of your starting materials. 4-chlorophenol should be pure, and the brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)) should not be degraded. For instance, liquid bromine should be a dense, reddish-brown liquid; if it is pale, it may have reacted with atmospheric moisture.

  • Adjust Solvent System: While highly non-polar solvents are excellent for selectivity, they can sometimes render the reaction too slow. If your yield is suffering, consider using a solvent with moderate polarity, such as acetic acid, which can facilitate the reaction while still allowing for good control, especially when combined with low temperatures.[1]

  • Consider a Mild Catalyst (for specific reagents): While strong Lewis acids should be avoided, some bromination protocols using reagents like NBS can benefit from a mild acid catalyst (e.g., p-toluenesulfonic acid) to enhance the generation of the electrophilic bromine species.[10][11] This approach should be used cautiously, as it can also increase the rate of side reactions if not properly controlled.

  • Monitor pH for In-Situ Bromine Generation: If you are using a system that generates bromine in situ, such as potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃), the pH is a critical parameter. These systems require acidic conditions to efficiently produce the Br₂ electrophile.[12] Ensure your reaction medium has the appropriate pH to support the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the bromination of 4-chlorophenol and why do they form?

A1: The principal side product is 2,6-dibromo-4-chlorophenol .[1] This compound forms due to the high reactivity of the 4-chlorophenol ring. The hydroxyl (-OH) group is a very strong activating and ortho, para-directing group in electrophilic aromatic substitution.[13] Since the para position is already occupied by a chlorine atom, the electrophilic bromine is directed to the two ortho positions (C2 and C6). After the first bromine atom attaches at the C2 position to form the desired product, the ring remains highly activated and can readily undergo a second electrophilic attack by another bromine molecule at the C6 position, leading to the di-substituted side product.[1]

Q2: How does the choice of solvent impact the regioselectivity and yield of the reaction?

A2: The solvent has a profound effect on both the rate and selectivity of phenol bromination.[14][15]

  • Polar Solvents (e.g., water, acetic acid): These solvents, particularly polar protic ones, can solvate and stabilize the charged arenium ion intermediate formed during the electrophilic attack. This stabilization lowers the activation energy of the reaction, causing it to proceed much more rapidly.[6][7] This high reactivity makes it difficult to stop the reaction after a single substitution, often leading to a mixture of mono- and di-brominated products, thus lowering the yield of the desired 2-bromo-4-chlorophenol.[7]

  • Non-Polar Solvents (e.g., CS₂, CCl₄): These solvents do not effectively stabilize the charged intermediate. As a result, the reaction proceeds more slowly and is more controlled.[6][7] This lower reactivity allows the first bromination to occur selectively. By carefully controlling the stoichiometry, it is much easier to prevent the second bromination, leading to a higher yield of the mono-substituted product.[8]

Q3: Is a Lewis acid catalyst necessary for this reaction?

A3: No, a Lewis acid catalyst (like FeBr₃ or AlBr₃) is not only unnecessary but is typically detrimental to the selective bromination of phenols.[16][17] The hydroxyl group activates the benzene ring to such a high degree that it is sufficiently nucleophilic to react with molecular bromine directly, without the need for a catalyst to polarize the Br-Br bond.[4][8] The addition of a strong Lewis acid would create a highly reactive "Br+" electrophile, leading to a rapid and uncontrollable reaction that almost exclusively yields polybrominated products and potentially oxidative decomposition.[18][19]

Q4: What is the mechanistic pathway for the formation of 2-bromo-4-chlorophenol and its primary side product?

A4: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pathway for the formation of both the desired product and the main side product is outlined below.

  • Electrophile Generation: The bromine molecule (Br₂) becomes polarized, creating an electrophilic end (δ+) and a nucleophilic end (δ-). This polarization is induced by the solvent or by proximity to the electron-rich phenol ring.

  • First Bromination (Desired Reaction): The π-electron system of the 4-chlorophenol ring attacks the electrophilic bromine atom. This attack occurs preferentially at an ortho position (C2) due to the directing effect of the -OH group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A base (like the solvent or Br⁻) removes the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the ring to yield 2-bromo-4-chlorophenol .

  • Second Bromination (Side Reaction): The product, 2-bromo-4-chlorophenol, is still an activated ring. It can undergo a second electrophilic attack by another Br₂ molecule at the other vacant and activated ortho position (C6), proceeding through a similar arenium ion intermediate to yield the side product, 2,6-dibromo-4-chlorophenol .

Bromination_Pathway cluster_0 Reaction Pathway cluster_1 Side Reaction Start 4-Chlorophenol Intermediate1 Arenium Ion I Start->Intermediate1 + Br₂ Product 2-Bromo-4-chlorophenol (Desired Product) Intermediate1->Product - H⁺ Intermediate2 Arenium Ion II Product->Intermediate2 + Br₂ SideProduct 2,6-Dibromo-4-chlorophenol (Side Product) Intermediate2->SideProduct - H⁺

Caption: Reaction pathway for the formation of 2-bromo-4-chlorophenol and the subsequent side reaction leading to 2,6-dibromo-4-chlorophenol.

Part 3: Experimental Protocol

Protocol: Controlled Monobromination of 4-Chlorophenol

This protocol is designed to maximize the yield of 2-bromo-4-chlorophenol while minimizing the formation of the 2,6-dibromo-4-chlorophenol byproduct.[1]

Materials and Equipment:

  • 4-chlorophenol

  • Liquid bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium acetate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In the three-neck flask, dissolve 4-chlorophenol (1.0 eq) and sodium acetate (as a base to neutralize the HBr byproduct) in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0–5°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.0 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred 4-chlorophenol solution over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same low temperature for an additional hour. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) to yield high-purity 2-bromo-4-chlorophenol.

References

Technical Support Center: Purification of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3,5-Dibromo-4-chlorophenol. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions. Our focus is on the causality behind experimental choices to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in a crude reaction mixture containing this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. For instance, if synthesizing from 3-bromo-5-chloroaniline via diazotization and hydrolysis, you might encounter residual starting aniline or diazonium salts.[1][2] A common laboratory synthesis involves the partial debromination of 2,3,5,6-tetrabromo-4-chlorophenol.[3] In this case, potential impurities include:

  • Starting Material: Unreacted 2,3,5,6-tetrabromo-4-chlorophenol.

  • Over-reduction Products: Monobromo-chlorophenols or 4-chlorophenol.

  • Isomeric Impurities: Other dibromo-chlorophenol isomers, depending on the specificity of the reaction.

  • Reaction Byproducts: Salts and catalyst residues from the workup.

Understanding your specific synthesis is the first step in designing an effective purification strategy.

Q2: What is the most effective primary method for purifying crude this compound?

For solid organic compounds like this compound, recrystallization is often the most efficient and scalable primary purification technique.[4] The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold, while impurities should ideally remain soluble at all temperatures or be insoluble in the hot solvent.[5] A documented synthesis successfully uses cyclohexane for recrystallization, yielding colorless crystals with a melting point of 121°C.[3]

Q3: My crude product contains significant non-polar, neutral impurities. Is there a pre-purification step I can perform before recrystallization?

Yes, an acid-base liquid-liquid extraction is an excellent preliminary step to separate phenolic compounds from neutral or basic impurities.[6] Because this compound is acidic (due to the hydroxyl group), it can be deprotonated and selectively extracted into an aqueous basic solution.

Workflow:

  • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The this compound will transfer to the aqueous layer as its sodium salt.

  • Separate the aqueous layer, which now contains your product, from the organic layer, which retains the neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify it (e.g., with 1M HCl) to precipitate the purified this compound.

  • Collect the precipitated solid by vacuum filtration. This significantly purer solid can then be further refined by recrystallization.

Q4: When should I consider using column chromatography?

Column chromatography is the method of choice when:

  • High Purity is Essential: You need to remove trace impurities or isomers with very similar solubility profiles that cannot be eliminated by recrystallization alone.[7]

  • Small-Scale Purification: It is a very effective technique for purifying small quantities of material (<1 gram).[4]

  • Separating Non-crystalline Materials: If your product is an oil or fails to crystallize, chromatography is the primary alternative.[8]

It operates on the principle of differential adsorption of compounds to a stationary phase (typically silica gel) as a mobile phase flows through.[9]

Q5: What are the critical safety precautions when handling this compound?

This compound is a hazardous chemical. According to safety data sheets, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10][11]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[12]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[13]

  • Exposure Response:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[13]

    • Skin: Wash off with plenty of soap and water.[11]

    • Inhalation: Move the person to fresh air.[12]

    • Ingestion: Rinse the mouth and seek immediate medical attention.[13]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. The compound comes out of solution as a liquid instead of a solid crystal lattice.

Causality & Solutions:

  • Solution is too concentrated/cooling too fast: The compound is precipitating too quickly. Re-heat the flask to redissolve the oil, add a small amount (1-5%) of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[14] Insulating the flask can promote slower cooling.

  • Insoluble Impurities: High levels of impurities can depress the melting point. If you suspect this, try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by a hot filtration before cooling.[14]

Q: I've cooled the solution, but no crystals have formed. How can I induce crystallization?

A: Crystal formation requires a nucleation event, which sometimes does not occur spontaneously.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[14]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for crystal growth.[14]

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[14]

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or even a colder bath if your solvent's freezing point allows.

Q: My final yield after recrystallization is extremely low. What are the likely causes?

A: A low yield typically points to issues with solvent selection or procedural errors.

Common Causes:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[14]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[5]

  • Washing with Warm Solvent: Washing the collected crystals in the Büchner funnel with solvent that is not ice-cold can redissolve a portion of your product.

Column Chromatography Issues

Q: My compound and an impurity are not separating on the column (co-elution). What can I adjust?

A: Poor separation is usually a problem with the mobile phase (eluent) choice or column setup.

Optimization Strategies:

  • Adjust Solvent Polarity: Your eluent may be too polar, causing all components to move too quickly up the TLC plate (and off the column) without separating. Try a less polar solvent system. A good target Rf (retention factor) for your desired compound on a TLC plate is around 0.3.[15]

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a non-polar eluent and gradually increase the polarity by adding more of the polar solvent. This can improve the resolution of compounds with similar polarities.[5]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to a smeared, inefficient separation. Ensure the silica gel is packed uniformly.[5]

  • Reduce Sample Load: Overloading the column is a common mistake. A general rule is that the mass of your crude sample should be no more than 1-5% of the mass of the silica gel.[5]

Q: I suspect my compound is decomposing on the silica gel. How can I confirm and prevent this?

A: Silica gel is slightly acidic and can cause acid-sensitive compounds to degrade. Phenols are generally stable, but this is a possibility.

Diagnosis and Prevention:

  • 2D TLC Analysis: Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you'll see a single spot on the diagonal. If it's decomposing, you'll see new spots off the diagonal.[15]

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel. Before running your column, flush it with your chosen eluent system containing a small amount of triethylamine (~1-3%). This deactivates the silica and is a common technique for purifying basic or acid-sensitive compounds.[16]

  • Use a Different Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina or Florisil.[15]

Experimental Protocols & Data

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₃Br₂ClO[17]
Molecular Weight 286.35 g/mol [17]
Appearance Solid[10]
Melting Point 121 °C (recrystallized)[3]
Purity (Typical) >95%[10]
Protocol 1: Recrystallization from a Single Solvent (Cyclohexane)

This protocol is based on a reported successful recrystallization of this compound.[3]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and a boiling chip. Heat the mixture gently (e.g., on a hot plate) with swirling until the solvent boils.

  • Add Solvent: Continue adding small portions of hot cyclohexane until all of the solid just dissolves. Adding a slight excess (1-2%) can prevent premature crystallization.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.[5]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is a general protocol for purifying this compound on a silica gel column.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio until the Rf of the desired compound is approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., with air or nitrogen) to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Isolation & Primary Purification cluster_2 High-Purity Polish Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Washed_Organic Washed_Organic Extraction->Washed_Organic Neutral Impurities (to waste) Aqueous_Layer Aqueous_Layer Extraction->Aqueous_Layer Aqueous Layer (contains product salt) Precipitate Precipitated Solid Aqueous_Layer->Precipitate Re-acidify Filtration Vacuum Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purity_Check Check Purity (TLC/NMR) Recrystallization->Purity_Check Yields solid Column_Chrom Column Chromatography Purity_Check->Column_Chrom Impure Final_Product Pure this compound Purity_Check->Final_Product Pure Column_Chrom->Final_Product

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Hot solution prepared. Begin cooling. Problem No Crystals Form After Cooling Start->Problem Wait 20 min OilingOut Compound Oils Out Start->OilingOut Success Crystals Form Start->Success Scratch 1. Scratch flask with glass rod Problem->Scratch Action Reheat 1. Reheat to dissolve oil OilingOut->Reheat Action Seed 2. Add a seed crystal Scratch->Seed Still no crystals Concentrate 3. Boil off some solvent Seed->Concentrate Still no crystals Concentrate->Success Crystals appear AddSolvent 2. Add more hot solvent (1-5% volume) Reheat->AddSolvent CoolSlowly 3. Cool slowly AddSolvent->CoolSlowly CoolSlowly->Success Crystals appear

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-chlorophenol. This challenging polyhalogenated substrate requires careful optimization to achieve desired outcomes, whether targeting selective mono-arylation or exhaustive di-arylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a Suzuki coupling substrate?

This compound presents a unique set of challenges due to its electronic and structural properties. The primary hurdles include:

  • Chemoselectivity: The molecule possesses three halogen atoms with different reactivities. The generally accepted reactivity order for halogens in the palladium-catalyzed oxidative addition step is I > Br > Cl.[1][2] This inherent difference allows for selective coupling at the C-Br bonds over the C-Cl bond, but achieving mono-arylation versus di-arylation at the two identical C-Br positions requires precise control.

  • Substrate Reactivity: The presence of the electron-donating hydroxyl (-OH) group increases the electron density of the aromatic ring. This makes the crucial, often rate-determining, oxidative addition step more difficult compared to electron-poor or neutral aryl halides.[3][4]

  • Steric Hindrance: The two bromine atoms are ortho to the hydroxyl group and meta to the chlorine, creating a sterically crowded environment that can impede the approach of the bulky palladium catalyst.

Q2: How does the phenolic -OH group influence the reaction?

The phenolic hydroxyl group is not a passive spectator. It critically influences the reaction by:

  • Activating the Base: The phenol is acidic and will be deprotonated by the base in the reaction mixture, forming a phenoxide. This consumes a portion of the base, a factor that must be considered in determining the total base equivalents required.

  • Modulating Electronic Properties: As a strong electron-donating group, the resulting phenoxide further enriches the aromatic ring with electron density, potentially slowing the oxidative addition step.[3]

  • Directing Group Potential: In some catalytic systems, the hydroxyl group can act as a directing group, influencing the site of oxidative addition, although this is more commonly observed in C-H activation chemistry.[5]

Q3: I need to achieve selective mono-arylation. Which position will react first?

Based on the relative bond dissociation energies, the carbon-bromine (C-Br) bonds will react preferentially over the carbon-chlorine (C-Cl) bond.[1][2] Therefore, you can achieve selective mono- or di-arylation at the 3- and 5-positions while leaving the C-Cl bond intact by carefully controlling your reaction conditions. For truly selective mono-arylation at one of the C-Br positions, limiting the stoichiometry of the boronic acid is the most critical parameter.

Troubleshooting Guide: From Low Yields to Side Reactions

This section addresses specific issues you may encounter during your experiments, providing the scientific rationale behind the recommended solutions.

Problem Area 1: Low or No Conversion
Q4: My reaction has stalled. I'm recovering only starting material. What should I investigate first?

When a reaction fails to initiate, the culprit is almost always the catalyst system or the reaction environment.

  • Inadequate Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for this electron-rich and sterically hindered substrate.[3] The oxidative addition step is likely the bottleneck.

    • Solution: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands are the industry standard for challenging couplings. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[1] Consider using Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands, which are powerful σ-donors that form highly stable and active catalysts.[3][6]

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Insufficiently degassed solvents or a poor inert atmosphere will lead to the formation of palladium black (inactive Pd metal) and oxidized, inactive phosphine ligands.[7][8]

    • Solution: Ensure rigorous exclusion of oxygen. Use a Schlenk line or a glovebox for reaction setup.[3] Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7][9]

  • Insufficient Thermal Energy: The activation energy for the oxidative addition of this substrate may be high.

    • Solution: Increase the reaction temperature. A typical range for challenging Suzuki couplings is 80-110 °C.[3][10]

Problem Area 2: Unwanted Side Reactions
Q5: I'm observing significant hydrodehalogenation (replacement of Br or Cl with H). How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[11]

  • Mechanism: This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes reaction with a proton source before transmetalation can occur.[11]

  • Solutions:

    • Optimize the Base: Amine bases or alcoholic solvents can sometimes be a source of hydrides that lead to this side reaction.[11] Stick to inorganic bases like carbonates or phosphates.

    • Use Anhydrous Solvents: While many Suzuki reactions benefit from some water, excess water or impurities in the solvent can serve as a proton source. Ensure you are using high-purity, dry solvents.[3]

    • Promote Fast Transmetalation: Ensure your boronic acid is of high quality and that the base is effective. If transmetalation is fast, it will outcompete the hydrodehalogenation pathway.

Q6: My boronic acid appears to be decomposing, leading to low yields. What is happening?

This side reaction is called protodeboronation, where the C-B bond is cleaved by a proton source, converting your nucleophile (Ar-B(OH)₂) into an inert hydrocarbon (Ar-H).[7]

  • Causes: This is often promoted by high temperatures, extended reaction times, and the presence of excess water or strong bases, particularly hydroxides (NaOH, KOH).[3][7]

  • Solutions:

    • Choice of Base: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are effective at promoting transmetalation without aggressively degrading the boronic acid.[7][12]

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate salt. These reagents are more stable and slowly release the active boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[1][7]

    • Control Water Content: While a small amount of water can be beneficial for dissolving the base, running the reaction under nearly anhydrous conditions can suppress protodeboronation.[3]

Problem Area 3: Selectivity and Component Optimization
Q7: How do I choose the optimal base and solvent for this specific substrate?

The base and solvent work in concert and are critical for success.

  • Base Selection: The base's primary role is to activate the organoboron species to facilitate transmetalation.[1][6][12] For a challenging substrate like this, a strong base is often required.[13]

    • Recommended: Potassium Phosphate (K₃PO₄) is a workhorse for difficult couplings. It has high basicity and good solubility in mixed solvent systems. Cesium Carbonate (Cs₂CO₃) is often even more effective due to the solubility of its salts and potential cation effects, though it is more costly.[3][12]

  • Solvent System: The solvent must solubilize the organic substrate, the boronic acid, the catalyst, and the base-boronate complex.[14]

    • Recommended: A mixture of an ethereal or aromatic solvent with water is a common starting point. A 4:1 to 10:1 ratio of 1,4-Dioxane/Water or Toluene/Water is effective.[10][15] The water helps dissolve the inorganic base.[1] The choice of solvent can also influence selectivity in some systems, though the mechanism is complex and not solely dependent on polarity.[16][17][18]

Visualized Guides and Protocols

Catalytic Cycle and Troubleshooting Logic

To better understand the reaction and diagnose issues, refer to the following diagrams.

Suzuki_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd PdII Ar-Pd(II)L₂-X (Intermediate) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)L₂-R Trans->PdII_R Boronate R-B(OR)₃⁻ (Activated Boronic Acid) Boronate->Trans Base Base (e.g., K₃PO₄) R_BOH2 R-B(OH)₂ R_BOH2->Boronate Activation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product Troubleshooting_Tree start Reaction Issue Observed q1 Low or No Conversion? start->q1 a1_yes 1. Check Inert Atmosphere (Degas!) 2. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 3. Increase Temperature (80-110 °C) q1->a1_yes Yes q2 Side Reactions Observed? q1->q2 No end Optimization Achieved a1_yes->end q3 Hydrodehalogenation? q2->q3 Yes q5 Poor Selectivity? (Mono- vs Di-arylation) q2->q5 No a3_yes 1. Use High-Purity Anhydrous Solvents 2. Ensure Fast Transmetalation (High-Quality Boronic Acid) q3->a3_yes Yes q4 Protodeboronation? q3->q4 No a3_yes->end a4_yes 1. Switch to Milder Base (K₃PO₄, Cs₂CO₃) 2. Use Pinacol Ester or MIDA Boronate 3. Minimize Water Content q4->a4_yes Yes q4->q5 No a4_yes->end a5_yes 1. Use 1.0-1.1 equiv. Boronic Acid 2. Monitor Reaction Closely (TLC/LCMS) 3. Lower Temperature / Shorter Time q5->a5_yes Yes q5->end No a5_yes->end

References

Preventing dehalogenation in reactions with 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 3,5-Dibromo-4-chlorophenol. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile but challenging building block. The presence of three distinct reactive sites—a nucleophilic hydroxyl group and two aryl halides (C-Br and C-Cl) with different reactivities—offers significant synthetic opportunities but also presents specific challenges, most notably the undesired side reaction of dehalogenation.

The primary challenge stems from the reactivity hierarchy of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is substantially more susceptible to oxidative addition than the stronger C-Cl bond[1]. This inherent difference is the key to achieving chemoselectivity. However, the C-Br bonds are also more prone to hydrodehalogenation, a reductive process where the bromine is replaced by a hydrogen atom, leading to yield loss and complex product mixtures[2][3].

This guide provides a structured approach to troubleshooting, offering field-proven insights and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes efficiently and selectively.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common problem with this molecule?

A1: Dehalogenation, specifically debromination, is a frequent side reaction in palladium-catalyzed couplings of aryl bromides[2][3]. It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can reductively eliminate with the aryl group to produce the debrominated byproduct. Sources of the hydride can include solvents (like alcohols), water, or the base itself[2]. The C-Br bonds in this compound are more labile and thus more susceptible to this pathway than the C-Cl bond.

Q2: I want to perform a Suzuki coupling. Which halogen will react first?

A2: The C-Br bonds will react preferentially. The bond dissociation energy for C-Br is lower than for C-Cl, making oxidative addition of a Pd(0) catalyst into the C-Br bond kinetically favored[1]. With careful control of stoichiometry and conditions, you can achieve selective mono-arylation at one of the bromine positions or diarylation at both bromine positions, leaving the C-Cl bond intact.

Q3: Can I perform a reaction on the hydroxyl group without affecting the halogens?

A3: Yes, this is a highly effective strategy. By reacting the hydroxyl group first—for example, through a Williamson ether synthesis to form an ether or by protecting it as a silyl ether—you can often use milder conditions that do not disturb the C-Br or C-Cl bonds[4][5]. This "orthogonal" approach simplifies subsequent cross-coupling reactions by removing the acidic phenolic proton, which can interfere with many catalytic cycles.

Q4: How can I monitor my reaction to check for dehalogenation?

A4: The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and 1H NMR spectroscopy of the crude reaction mixture.

  • GC-MS: This technique can separate the starting material from the desired product(s) and various dehalogenated side products (e.g., 3-bromo-4-chlorophenol, 4-chlorophenol), allowing for their identification by their mass-to-charge ratio[6][7].

  • ¹H NMR: The aromatic region of the NMR spectrum provides a clear fingerprint. The starting material shows a singlet for the two equivalent protons. Mono-substitution will result in two doublets (or two singlets depending on the substituent), while dehalogenation will also produce distinct patterns that can be tracked.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common issue encountered during Suzuki-Miyaura or similar cross-coupling reactions: low yield of the desired coupled product accompanied by significant formation of a debrominated byproduct.

Problem Probable Cause(s) Validated Solution(s) & Scientific Rationale
Significant Debromination (e.g., >10% formation of 3-bromo-4-chlorophenol)1. Base-Induced Pd-H Formation: Strong bases, particularly alkoxides (e.g., NaOtBu, K OtBu), can generate Pd-H species, which are primary culprits in hydrodehalogenation[2].Solution 1: Switch to a Weaker Base. Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃[2]. These are less likely to act as hydride donors, thus suppressing the dehalogenation pathway. Start with 2-3 equivalents of K₃PO₄.
2. Protic Solvent as Hydride Source: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate hydrides[8]. Water, while often necessary for boronic acid transmetalation, can also be a proton source if present in excess.Solution 2: Use Aprotic Solvents. Switch to anhydrous aprotic solvents such as Toluene , Dioxane , or THF [2]. If water is required for a biphasic system, minimize the amount (e.g., a 10:1 or 20:1 organic:aqueous ratio) to disfavor the dehalogenation side reaction.
3. Ligand Choice: Less electron-rich or sterically unencumbered phosphine ligands can lead to unstable palladium intermediates that are more prone to side reactions.Solution 3: Employ Bulky, Electron-Rich Ligands. Use Buchwald's biaryl phosphine ligands (e.g., SPhos , XPhos ) or bulky N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote faster reductive elimination of the desired product, and sterically hinder the approach of hydride sources, thereby outcompeting the dehalogenation pathway[2].
Sluggish or No Reaction (Starting material remains)1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the precatalyst, or it is being deactivated.Solution 1: Optimize Catalyst & Temperature. Ensure proper degassing to remove oxygen, which can deactivate the catalyst. Use a more active precatalyst like Pd₂(dba)₃. Carefully increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C) to promote oxidative addition without excessively accelerating decomposition or dehalogenation.
2. Poor Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is slow. This is often the rate-limiting step.Solution 2: Check Reagent Quality & Base. Ensure the boronic acid is pure and not degraded (protodeborylated). The choice of base is critical for activating the boronic acid; K₃PO₄ is often effective for this purpose in Suzuki couplings[9].
Reaction Stops at Mono-arylation (When diarylation is desired)1. Insufficient Reagents: Not enough of the coupling partner or base is present to drive the second coupling.Solution 1: Adjust Stoichiometry. Increase the equivalents of the boronic acid (e.g., to 2.2-2.5 eq.) and base (e.g., to 4-5 eq.) to ensure the reaction goes to completion.
2. Steric Hindrance: After the first coupling, the resulting molecule is sterically hindered, slowing down the second oxidative addition.Solution 2: Increase Temperature and/or Time. A higher temperature or longer reaction time may be required to overcome the increased activation energy for the second coupling. Monitor by LCMS or GC-MS to find the optimal endpoint before decomposition becomes an issue.
Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process when troubleshooting a Suzuki-Miyaura reaction with this compound.

G cluster_outcomes Reaction Outcome cluster_solutions_dehalogenation Solutions for Dehalogenation cluster_solutions_conversion Solutions for Low Conversion start Reaction Start: Suzuki Coupling of This compound analyze Analyze Crude Reaction (GC-MS, LCMS, NMR) start->analyze outcome1 High Yield Good Selectivity analyze->outcome1 Success outcome2 Significant Dehalogenation (>10%) analyze->outcome2 Problem outcome3 Low Conversion (Starting Material Remains) analyze->outcome3 Problem end Workup & Purify outcome1->end sol_base Switch to Weaker Base (K₃PO₄, K₂CO₃) outcome2->sol_base sol_temp Increase Temperature (Carefully) outcome3->sol_temp sol_solvent Use Anhydrous Aprotic Solvent (Toluene, Dioxane) sol_base->sol_solvent sol_ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) sol_solvent->sol_ligand rerun Re-run Optimized Reaction sol_ligand->rerun sol_catalyst Check Reagent Quality Use Active Precatalyst sol_temp->sol_catalyst sol_catalyst->rerun rerun->analyze Re-analyze

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Orthogonal Strategy - Protection of the Hydroxyl Group

This protocol details the protection of the phenolic hydroxyl as a tert-butyldimethylsilyl (TBS) ether. This is a robust protecting group stable to the conditions of many cross-coupling reactions but easily removed with fluoride sources[10].

Diagram of Workflow:

G A This compound + TBSCl, Imidazole B Protection Reaction (DMF, RT, 3h) A->B C TBS-Protected Intermediate (Stable for Coupling) B->C D Suzuki / Buchwald-Hartwig Reaction at C-Br C->D E Coupled Product (TBS Protected) D->E F Deprotection (TBAF, THF) E->F G Final Product F->G

Caption: Orthogonal protection-coupling-deprotection strategy.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Reagents: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M). Add imidazole (1.5 eq.) followed by tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (staining with KMnO₄) or LCMS until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TBS-protected phenol.

Protocol 2: Selective Mono-Suzuki Coupling at C-Br (with Dehalogenation Suppression)

This protocol is optimized to favor selective mono-arylation at one of the C-Br positions while minimizing hydrodehalogenation. It employs the principles outlined in the troubleshooting guide.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the TBS-protected this compound (from Protocol 1) (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent: Add anhydrous, degassed toluene or dioxane (to achieve approx. 0.1-0.2 M concentration).

  • Degassing: Further degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LCMS, paying close attention to the formation of the mono-coupled product, di-coupled product, and any dehalogenated starting material.

  • Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the mono-arylated product. The TBS group can then be removed as described in the deprotection step of the orthogonal strategy.

References

Troubleshooting low conversion rates in 3,5-Dibromo-4-chlorophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically unique substrate. Here, we address common challenges leading to low conversion rates and provide field-proven insights to optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound whose reactivity is governed by several competing factors. Understanding these is the first step in troubleshooting your reactions.

  • Steric Hindrance: The two bromine atoms in the ortho positions to the hydroxyl group create significant steric bulk.[1][2] This congestion can impede the approach of reagents and catalysts to both the phenolic oxygen and the adjacent carbon atoms, often slowing down reactions or preventing them altogether.[3][4]

  • Electronic Effects: The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution.[5][6] However, in cross-coupling reactions, its acidity can be problematic, often requiring protection or careful selection of a base.

  • Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[7][8][9] This principle is critical for this compound, as the C-Br bonds are significantly more reactive than the C-Cl bond, enabling selective functionalization.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue, typically rooted in catalyst selection and steric hindrance.

Possible Causes & Suggested Solutions:

  • Catalyst Inactivity or Inappropriate Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk. The C-Br bonds on your substrate are sterically hindered, requiring a catalyst system designed for challenging couplings.

    • Solution: Employ a modern catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10][11] Consider using palladium pre-catalysts which are more stable and provide reproducible results.

  • Insufficiently Strong or Inappropriate Base: The choice of base is critical for activating the boronic acid via transmetalation without causing side reactions.[12]

    • Solution: Screen a panel of bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for sterically hindered substrates.[8] The use of aqueous base solutions can also accelerate the reaction.[9]

  • Interference from the Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the base or interfere with the catalyst.

    • Solution 1 (Protection): Protect the hydroxyl group as a methyl ether or silyl ether before performing the coupling. This is often the most robust solution.

    • Solution 2 (Base Selection): Use a base like K₃PO₄, which is often compatible with free phenols. You may need to use additional equivalents of the base to account for deprotonation of the phenol.

  • Inadequate Reaction Temperature: The activation energy for the oxidative addition step can be high for hindered aryl bromides.

    • Solution: Gradually increase the reaction temperature, for instance from 80 °C to 100-110 °C, while monitoring for product formation and potential decomposition by TLC or GC-MS.[13]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a decision-making workflow to systematically troubleshoot a low-yielding Suzuki-Miyaura reaction.

G start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst/ligand system optimized for hindered substrates? start->check_catalyst check_base Has a range of bases (e.g., K3PO4, Cs2CO3) been screened? check_catalyst->check_base Yes sol_catalyst Switch to a Pd pre-catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos). check_catalyst->sol_catalyst No check_temp Is the reaction temperature sufficiently high? check_base->check_temp Yes sol_base Test K3PO4 or Cs2CO3. Consider an aqueous/organic biphasic system. check_base->sol_base No check_phenol Is the free phenol group causing interference? check_temp->check_phenol Yes sol_temp Increase temperature incrementally (e.g., to 100-110 °C). Monitor reaction progress. check_temp->sol_temp No sol_phenol Protect the -OH group (e.g., as a methyl ether) before coupling. check_phenol->sol_phenol Likely

References

Technical Support Center: Purification of Synthesized 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of synthesized 3,5-Dibromo-4-chlorophenol. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Presence of Colored Impurities in the Crystalline Product

Plausible Cause: Colored impurities often arise from byproducts formed during the bromination of 4-chlorophenol or degradation of the product.[1] These can include various isomeric brominated phenols or polymeric materials.[2]

Solution Workflow:

  • Initial Assessment:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or methanol) and analyze by Thin Layer Chromatography (TLC) to visualize the number of components.

    • A colored spot that is distinct from the main product spot indicates a separable impurity.

  • Purification Strategy: Recrystallization with Activated Carbon

    • Principle: Recrystallization separates compounds based on differences in their solubility at varying temperatures. Activated carbon is used to adsorb colored impurities.

    • Protocol:

      • Choose an appropriate solvent system. A good solvent will dissolve the this compound sparingly at room temperature but completely at its boiling point. Common choices include cyclohexane, hexane/ethyl acetate mixtures, or methanol/water.[3][4]

      • Dissolve the crude product in the minimum amount of the chosen hot solvent.

      • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

      • Maintain the solution at a gentle boil for 5-10 minutes to allow for adsorption of the colored impurities.

      • Perform a hot filtration to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of the product.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]

      • Dry the crystals, preferably under vacuum.

  • Validation:

    • Assess the purity of the recrystallized product using TLC or High-Performance Liquid Chromatography (HPLC).[6]

    • Obtain a melting point. A sharp melting point close to the literature value (121 °C) indicates high purity.[3]

Issue 2: Incomplete Separation of Isomeric Impurities

Plausible Cause: The synthesis of this compound can lead to the formation of other brominated isomers, such as 2,4-dibromo- and 2,6-dibromo-4-chlorophenol, which may have similar solubilities and are difficult to separate by simple recrystallization.[7]

Solution Workflow:

Method A: Fractional Crystallization
  • Principle: This technique is an extension of recrystallization that exploits more subtle differences in solubility between the desired product and its isomers.[5]

  • Protocol:

    • Perform an initial recrystallization as described in Issue 1 .

    • Collect the first crop of crystals. This crop will be enriched in the least soluble component.

    • Concentrate the mother liquor (the remaining solution) and cool it to obtain a second crop of crystals. This crop will be enriched in the more soluble components.

    • Analyze each crop by an appropriate analytical method (e.g., GC-MS or HPLC) to determine the composition.[8][9]

    • Repeat the recrystallization process on the crop that is most enriched with the desired this compound.

Method B: Column Chromatography
  • Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it.[5][10]

  • Protocol:

    • Stationary Phase Selection: Silica gel is a common choice for the separation of polar organic compounds like phenols.

    • Mobile Phase (Eluent) Selection:

      • Begin by determining an appropriate solvent system using TLC. A good eluent system will provide a clear separation between the spot of the desired product and the impurities, with the Rf value of the product ideally between 0.2 and 0.4.

      • A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Column Packing:

      • Carefully pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

    • Sample Loading:

      • Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

    • Elution and Fraction Collection:

      • Pass the eluent through the column and collect the eluting solvent in fractions.

      • Monitor the separation by TLC analysis of the collected fractions.

    • Isolation:

      • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Issue 3: Product "Oiling Out" During Recrystallization

Plausible Cause: The product may be precipitating from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[11] The presence of significant impurities can also lower the melting point of the mixture.

Solution Workflow:

  • Immediate Action:

    • If the product oils out, reheat the solution until the oil redissolves.[11]

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.[11]

  • Preventative Measures for Subsequent Attempts:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[11]

    • Solvent System Modification: If using a mixed solvent system, you may need to adjust the ratio to increase the solubility of the compound at the crystallization temperature. For instance, in a methanol/water system, increasing the proportion of methanol can prevent oiling out.[11]

    • Seed Crystals: Adding a small, pure crystal of the desired compound to the slightly cooled solution can induce crystallization at a temperature below the melting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesized this compound?

A1: The most common impurities are typically regioisomers formed during the bromination of 4-chlorophenol. These can include mono-brominated species (e.g., 2-bromo-4-chlorophenol) and other di-brominated isomers (e.g., 2,5-dibromo-4-chlorophenol). Over-bromination can lead to tri-brominated phenols. Additionally, unreacted starting material (4-chlorophenol) may also be present.[7]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot is indicative of a pure compound.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[8][9]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

Q3: What safety precautions should I take when handling this compound and the solvents used for its purification?

A3: this compound and related halogenated phenols are harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15] The solvents used for purification (e.g., hexane, ethyl acetate, methanol) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[13]

Q4: My recrystallization yield is very low. What can I do to improve it?

A4: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product.[11]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.

  • Product loss during washing: Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.

To recover more product, you can try to obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling.[11] However, be aware that the second crop is often less pure than the first.

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique for liquids, it is generally not suitable for solids like this compound.[5] The high boiling point of this compound (220 °C) means that significant heating would be required, which could lead to decomposition. Recrystallization and chromatography are the preferred methods for purifying this solid compound.[16]

Visual Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude this compound check_color Are colored impurities present? start->check_color charcoal_recryst Recrystallization with Activated Carbon check_color->charcoal_recryst Yes recryst Standard Recrystallization check_color->recryst No check_isomers Are isomeric impurities present? charcoal_recryst->check_isomers recryst->check_isomers fractional_cryst Fractional Crystallization check_isomers->fractional_cryst Minor column_chrom Column Chromatography check_isomers->column_chrom Significant pure_product Pure this compound fractional_cryst->pure_product column_chrom->pure_product

Caption: Decision tree for selecting a purification method.

Data Summary

Table 1: Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₃Br₂ClO--INVALID-LINK--[17]
Molecular Weight286.35 g/mol --INVALID-LINK--[17]
Melting Point121 °C--INVALID-LINK--[3]
Boiling Point220 °C--INVALID-LINK--
AppearanceColorless crystals--INVALID-LINK--[3]
Table 2: Common Solvents for Recrystallization
Solvent/MixtureRationale
CyclohexaneOften provides good solubility differential between hot and cold.[3]
Hexane/Ethyl AcetateA versatile non-polar/polar mixture that allows for fine-tuning of polarity.[4]
Methanol/WaterA polar protic/polar aprotic mixture suitable for polar compounds.[4]
TolueneCan be effective for aromatic compounds.[18]

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-4-chlorophenol. This document is designed for chemistry professionals engaged in pharmaceutical development and fine chemical synthesis. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering practical, field-tested advice for troubleshooting and scaling up this synthesis.

Core Synthesis Protocol: Electrophilic Bromination of 4-Chlorophenol

The synthesis of this compound is most commonly achieved via the direct electrophilic aromatic substitution of 4-chlorophenol using elemental bromine. The hydroxyl group of the phenol is a powerful activating group, directing the incoming electrophiles (bromine) to the ortho positions. Since both positions ortho to the hydroxyl group are sterically unhindered, disubstitution occurs readily.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a laboratory scale and provides a solid foundation for further scale-up.

  • Reactor Setup: In a well-ventilated chemical fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas trap (e.g., a tube leading to a beaker with a sodium thiosulfate solution) to the top of the condenser to neutralize the HBr gas evolved during the reaction.[1]

  • Reagent Preparation:

    • Dissolve 4-chlorophenol (1.0 eq) in glacial acetic acid (approx. 6-8 mL per gram of phenol) in the reaction flask. Stir until all the solid has dissolved.

    • In the dropping funnel, prepare a solution of bromine (2.1 eq) in an equal volume of glacial acetic acid. Caution: Handle bromine with extreme care in a fume hood.[2][3]

  • Reaction Execution:

    • Cool the reaction flask containing the phenol solution to 10-15°C using an ice-water bath.

    • Begin adding the bromine solution dropwise from the dropping funnel to the stirred phenol solution. Maintain the internal temperature below 20°C. The addition rate should be controlled to prevent a rapid exotherm. The reaction mixture will gradually change color as HBr is evolved. The total addition time should be approximately 2-3 hours.[1]

  • Reaction Monitoring & Completion: After the bromine addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the 4-chlorophenol spot is no longer visible.

  • Workup & Isolation:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a stirred solution of cold water (approx. 10 volumes relative to the acetic acid used).

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate dropwise until the reddish-orange color of bromine disappears and the solution becomes pale yellow or off-white.[4]

    • A precipitate of the crude product will form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and inorganic salts.

  • Purification:

    • The crude product can be purified effectively by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol and add water dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. A second recrystallization from cyclohexane can yield highly pure, colorless crystals.[5]

Data Presentation: Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Molar Eq.Role
4-Chlorophenol128.561.0Starting Material
Bromine (Br₂)159.812.1Brominating Agent
Glacial Acetic Acid60.05-Solvent
Sodium Thiosulfate158.11-Quenching Agent

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Chlorophenol in Glacial Acetic Acid C Cool Phenol Solution (10-15°C) A->C B Prepare Bromine Solution in Glacial Acetic Acid D Slow, Dropwise Addition of Bromine Solution B->D C->D E Stir at Room Temp (2-4 hours) D->E F Monitor by TLC E->F G Pour into Cold Water F->G Reaction Complete H Quench Excess Bromine G->H I Filter Crude Product H->I J Recrystallize from Ethanol/Water I->J K Dry Final Product J->K

Caption: Synthesis workflow for this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

reaction_mechanism start 4-Chlorophenol intermediate Sigma Complex (Arenium Ion) start->intermediate π-bond attacks Brδ+ br2 Br-Br br2->intermediate product This compound intermediate->product -H+ hbr + HBr

Caption: Mechanism of electrophilic bromination of phenol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides a logical framework for resolving them.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

  • Cause A: Incomplete Reaction. Your TLC plate may still show a significant amount of starting material or mono-brominated intermediate. This can happen if the bromine was impure, if you used insufficient bromine (check stoichiometry, 2.1 eq is recommended to drive the reaction to completion), or if the reaction time was too short.

    • Solution: Ensure your bromine is of high quality. If the reaction has stalled, consider adding a small additional charge of bromine (0.1 eq) and extending the reaction time.

  • Cause B: Loss During Workup. The product has some solubility in water, especially if residual solvent is present. Excessive washing or using large volumes for recrystallization can lead to significant losses.

    • Solution: Ensure the product is fully precipitated by using ice-cold water for the workup and washes. For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.

  • Cause C: Sublimation. Halogenated phenols can sublime under high vacuum, especially when heated.

    • Solution: Dry the final product at a moderate temperature (e.g., 40-50°C) under vacuum. Avoid excessive heating.

Q2: The final product is an off-white or brownish oil/solid, not a clean white crystal. How can I improve its purity?

  • Cause A: Residual Bromine. An orange or brown tint often indicates trapped elemental bromine.

    • Solution: Ensure the quenching step is complete. Add sodium bisulfite solution until the color is fully discharged and test the aqueous layer with starch-iodide paper to confirm the absence of oxidizers before filtration.

  • Cause B: Formation of Oxidized Byproducts. Phenols are susceptible to oxidation, which can create colored impurities.

    • Solution: A second recrystallization is often effective. If that fails, column chromatography on silica gel using a hexane/ethyl acetate gradient can be used to isolate the pure product.[6][7] For stubborn color, you can try dissolving the crude product in a solvent like dichloromethane, treating it with a small amount of activated charcoal, and filtering before recrystallization.

Q3: The reaction seems to have stalled. My TLC shows starting material, mono-brominated product, and di-brominated product, and the ratio isn't changing over time.

  • Cause: Deactivated Catalyst/Reagents. While this reaction doesn't typically require a catalyst, impurities in the starting material or solvent (like water) can interfere with the electrophilicity of the bromine.

    • Solution: Ensure you are using glacial (anhydrous) acetic acid. Water can solvate the phenol and slightly reduce its reactivity. Verify the purity of your 4-chlorophenol starting material.

Troubleshooting Workflow

Caption: Diagnostic workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent? Can I use something else?

Glacial acetic acid is an excellent choice because it's a polar protic solvent that can dissolve the phenol but is less activating than water. A highly polar solvent like water can ionize the phenol to the highly reactive phenoxide ion, leading to an uncontrollably fast reaction and the formation of tribromophenol and other byproducts.[8] Non-polar solvents like carbon tetrachloride or dichloromethane can also be used, but they may result in a slower reaction rate.[9] For scalability and control, acetic acid is often preferred.

Q2: Is it possible to get mono-bromination at the 3-position?

No, selective mono-bromination at the 3-position (ortho to the hydroxyl group) is highly challenging. The hydroxyl group is a powerful ortho, para-director. Since the para-position is blocked by chlorine, substitution will overwhelmingly occur at the two equivalent ortho-positions (3 and 5). Achieving mono-bromination would require carefully controlled conditions (low temperature, less than one equivalent of bromine), and would likely result in a mixture of starting material, 3-bromo-4-chlorophenol, and the desired this compound, requiring difficult chromatographic separation.

Q3: What are the primary safety concerns for this reaction at scale?

  • Bromine: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[2][3] Always handle it in a chemical fume hood with appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty neoprene or butyl gloves over nitrile gloves.[10] Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Phenols: 4-Chlorophenol and its brominated products are toxic and corrosive. They can be absorbed through the skin and cause severe burns and systemic toxicity.[11][12] Always wear gloves and a lab coat.

  • Hydrogen Bromide (HBr) Gas: This reaction evolves toxic and corrosive HBr gas. The reaction must be conducted in a fume hood with a gas trap to neutralize the effluent.

  • Exotherm: The bromination of phenols is exothermic. For larger scale reactions, ensure you have adequate cooling capacity to maintain temperature control and prevent a runaway reaction. The dropwise addition of bromine is a critical control point.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Melting Point: The pure product should have a sharp melting point. Literature values are around 121°C.[5] A broad or depressed melting point indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. For ¹H NMR, you should expect to see two singlets (or two doublets with a small meta-coupling) in the aromatic region and a singlet for the hydroxyl proton.

  • Mass Spectrometry: This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom.

  • HPLC/GC: These chromatographic techniques can provide a quantitative measure of purity.

References

Stability issues of 3,5-Dibromo-4-chlorophenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dibromo-4-chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common stability-related challenges.

Q1: My analytical standard of this compound is showing a progressive decrease in concentration over a short period. What is the likely cause?

A1: A rapid decrease in concentration is most commonly attributed to photodegradation, especially if the solution is exposed to ambient or UV light. Halogenated phenols are known to be susceptible to photolytic degradation.[1][2] The energy from light, particularly in the UV spectrum, can induce the cleavage of the carbon-halogen bonds, leading to debromination or dechlorination, and the formation of various hydroxyderivatives and other degradation products.[1]

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber glass vial or wrap the container completely in aluminum foil.

  • Solvent Check: Ensure your solvent is of high purity and de-gassed. Dissolved oxygen can participate in photo-oxidative degradation pathways.

  • Temperature Control: Store the solution in a refrigerator (2-8°C) when not in use. Chemical reactions, including degradation, are significantly slowed at lower temperatures.

  • Run a Control: Prepare a fresh standard, protect it rigorously from light, and analyze it alongside your suspect standard. If the fresh standard is stable, photodegradation is the confirmed cause.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. Are these contaminants or degradation products?

A2: While initial contamination of the solid material is possible, the appearance of new peaks over time in a solution is a classic sign of chemical degradation. Based on the structure of this compound, these peaks could arise from several degradation pathways:

  • Photodegradation Products: As mentioned, light exposure can lead to products of photohydrolysis (substitution of a halogen with -OH), debromination, and even rearrangement of the bromine atoms on the phenol ring.[1]

  • Oxidation Products: Phenols can be oxidized, especially in the presence of trace metals or dissolved oxygen. This can lead to the formation of quinone-type structures and, with further oxidation, ring-opening to form smaller organic acids like maleic or formic acid.[3]

  • Hydrolysis Products: Under alkaline (high pH) conditions, direct substitution of a halide (bromide or chloride) with a hydroxide group can occur, forming dihydroxyphenol derivatives.[4]

Diagnostic Workflow:

To determine the origin of the unexpected peaks, follow this diagnostic workflow.

G cluster_degradation Investigate Degradation Cause start Unexpected Peaks Observed in Analysis check_solid Analyze a freshly prepared solution from the original solid material. start->check_solid peaks_present Are peaks present in the fresh solution? check_solid->peaks_present yes_contaminant Issue is likely contamination of the starting material. Request a new lot or purify. peaks_present->yes_contaminant Yes no_degradation Peaks are from degradation in solution. peaks_present->no_degradation No check_ph Measure pH of the solution. no_degradation->check_ph check_light Review light exposure history. no_degradation->check_light check_oxidants Check for potential oxidants (e.g., peroxide-forming solvents, trace metals). no_degradation->check_oxidants ph_high pH > 8? Likely alkaline hydrolysis. check_ph->ph_high light_exposed Exposed to light? Likely photodegradation. check_light->light_exposed oxidants_present Oxidants possible? Likely oxidation. check_oxidants->oxidants_present G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Homogenous Stock Solution aliquot Aliquot into Multiple Amber Vials prep->aliquot control Control (4°C, Dark) aliquot->control Distribute stress_temp Stressed (40°C, Dark) aliquot->stress_temp Distribute stress_light Stressed (25°C, Light) aliquot->stress_light Distribute analysis Analyze at T=0, 24h, 1wk, etc. (HPLC-DAD) control->analysis Sample at Time Points stress_temp->analysis Sample at Time Points stress_light->analysis Sample at Time Points evaluation Evaluate: - Parent Peak Area - New Peaks - Mass Balance analysis->evaluation G cluster_products Potential Degradation Products main This compound C₆H₃Br₂ClO photolysis Photolysis Products (e.g., Hydroxy-derivatives, Debrominated Phenols) main->photolysis  Light (UV)   hydrolysis Hydrolysis Products (e.g., Dibromo-dihydroxybenzene) main->hydrolysis  High pH (OH⁻)   oxidation Oxidation Products (e.g., Benzoquinones, Ring-Opened Fragments) main->oxidation  Oxidants (O₂, H₂O₂)  

References

Technical Support Center: Overcoming Poor Solubility of 3,5-Dibromo-4-chlorophenol in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

This guide provides targeted troubleshooting for scientists encountering solubility challenges with 3,5-Dibromo-4-chlorophenol. As a halogenated phenol, its molecular structure presents specific hurdles to achieving the homogeneous reaction media necessary for optimal yield and reproducibility. This document offers a series of practical, theory-backed solutions to systematically address and overcome these issues.

Troubleshooting & FAQs

Q1: I'm observing a significant amount of undissolved solid. What are the fundamental reasons for the poor solubility of this compound?

A1: The low solubility of this compound is a direct consequence of its physicochemical properties. The molecule possesses a rigid aromatic core and multiple halogen substituents, leading to strong intermolecular forces (van der Waals forces and dipole-dipole interactions) within its crystal lattice.[1] A solvent must provide enough energy to overcome this lattice energy.

Core Scientific Principles at Play:

  • "Like Dissolves Like": The principle of matching polarity is key. This compound is largely non-polar due to the aromatic ring and halogens, but the hydroxyl (-OH) group adds a polar, hydrogen-bond-donating site.[2] An ideal solvent must accommodate both characteristics.

  • Temperature Dependence: Increasing the temperature of the medium often enhances solubility by providing the kinetic energy needed to break down the crystal lattice.[1] However, this must be balanced against the thermal stability of your reactants and the potential for side reactions.

  • Solvent-Solute Interactions: Effective dissolution relies on the formation of favorable interactions between the solvent and the solute molecules. For this compound, solvents capable of disrupting π–π stacking of the aromatic rings and interacting with the hydroxyl group are most effective.[3]

Initial Troubleshooting Workflow:

A Problem: Incomplete Dissolution B Step 1: Solvent Selection Is the solvent polarity appropriate? (See Table 1) A->B C Step 2: Thermal Intervention Can the reaction temperature be safely increased? B->C If solubility remains low D Step 3: Co-Solvent System Can a secondary solvent be added to fine-tune polarity? C->D If heating is insufficient or not viable E Step 4: Chemical Modification Is pH adjustment or Phase-Transfer Catalysis an option? D->E If co-solvents fail or are incompatible F Resolution: Homogeneous Reaction E->F

Caption: A systematic approach to troubleshooting solubility issues.

Q2: Which organic solvents are the most effective starting points for dissolving this compound?

A2: For halogenated phenols, polar aprotic solvents are generally the most effective first choice. They possess a sufficiently high dielectric constant to solvate the polar hydroxyl group without the risk of unwanted acid-base chemistry, while also accommodating the non-polar aromatic structure.

Table 1: Recommended Solvents for Initial Screening

SolventTypeBoiling Point (°C)Key Characteristics & Considerations
Tetrahydrofuran (THF) Polar Aprotic66Excellent general-purpose solvent. Can form explosive peroxides; always use freshly distilled or stabilized THF.
N,N-Dimethylformamide (DMF) Polar Aprotic153High solvating power due to its large dipole moment. High boiling point can complicate product isolation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Exceptional solvent for poorly soluble compounds. Can be difficult to remove completely and may react with some electrophiles.
Acetonitrile (MeCN) Polar Aprotic82Good balance of polarity and volatility. Miscible with water, which can be useful for biphasic reactions or workups.
Toluene Aromatic111A non-polar aromatic solvent that can be effective, especially at elevated temperatures, due to π–π interactions.[4]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: In five separate, labeled vials, place 100 mg of this compound.

  • Solvent Addition: To each vial, add 2.0 mL of a different solvent from Table 1.

  • Room Temperature Test: Stir each vial vigorously at ambient temperature for 10 minutes. Record visual observations of solubility (e.g., fully dissolved, partially dissolved, insoluble).

  • Thermal Test: For any sample that is not fully dissolved, heat the vial in a controlled manner (e.g., oil bath) in 15°C increments, stirring for 5 minutes at each step. Record the temperature at which complete dissolution is achieved. Do not exceed the solvent's boiling point.

  • Selection: Choose the solvent that provides complete dissolution at the lowest temperature and is most compatible with your planned reaction conditions.

Q3: My reaction requires a non-polar solvent where the phenol is insoluble. How can I use a co-solvent to address this?

A3: A co-solvent strategy is an excellent method for fine-tuning the properties of a reaction medium.[5] By adding a small amount of a powerful "solubilizing" solvent to your primary bulk solvent, you can achieve dissolution without drastically altering the overall reaction environment.

The Logic of Co-Solvency:

The goal is to use the minimum amount of the co-solvent necessary to bring the poorly soluble reactant into the solution phase, where it can react. This is particularly useful when the bulk solvent is chosen for its ideal properties concerning other reactants or the reaction mechanism (e.g., using toluene for a Dean-Stark reaction).

cluster_0 System Components cluster_1 Solution A Bulk Solvent (e.g., Toluene) Ideal for reaction, but poor solubility for phenol D Create Mixture: 95:5 Toluene:DMF A->D B This compound Insoluble in bulk solvent B->D C Co-Solvent (e.g., DMF) High solvating power for phenol C->D E Homogeneous Reaction Medium D->E cluster_aq Aqueous Phase cluster_org Organic Phase Nuc_aq Nucleophile⁻ (Nu⁻) Cat_aq Catalyst (Q⁺X⁻) Phenol_org Ar-OH (in Toluene) Cat_aq->Phenol_org Ion pair [Q⁺Nu⁻] shuttles nucleophile into organic phase Product_org Product (Ar-Nu) Phenol_org->Product_org Reaction Occurs Product_org->Cat_aq Catalyst [Q⁺X⁻] returns to aqueous phase

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Dibromo-4-chlorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the analytical techniques used to characterize 3,5-Dibromo-4-chlorophenol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H and ¹³C NMR, supplemented by a comparative analysis with other common analytical methods, namely Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. This guide is designed to not only present the data but also to explain the underlying scientific principles that govern the experimental outcomes.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as the most powerful tool for the definitive structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a polysubstituted aromatic compound like this compound, NMR is indispensable for confirming the precise substitution pattern on the phenyl ring.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Due to the absence of publicly available experimental NMR spectra for this compound, we have employed a highly reliable online NMR prediction tool to generate the expected ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on a vast database of known structures and provide a robust framework for understanding the spectroscopic properties of this molecule.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region and one for the phenolic proton.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5Singlet2HH-2, H-6
~ 5.8Singlet (broad)1HO-H

Interpretation:

The two aromatic protons at positions 2 and 6 are chemically equivalent due to the plane of symmetry through the C1-C4 axis. These protons are expected to appear as a singlet because they do not have any adjacent protons to couple with. The predicted downfield shift of ~7.5 ppm is a result of the deshielding effects of the electronegative halogen substituents and the aromatic ring current.

The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A D₂O exchange experiment can be performed to confirm this peak, as the hydroxyl proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four distinct signals for the six carbon atoms of the benzene ring, again, due to the molecule's symmetry.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 150C1Carbon attached to the hydroxyl group (ipso-carbon), significantly deshielded by the electronegative oxygen.
~ 130C2, C6Carbons bearing the aromatic protons.
~ 125C4Carbon attached to the chlorine atom. The chemical shift is influenced by the electronegativity and the "heavy atom effect" of chlorine.
~ 110C3, C5Carbons attached to the bromine atoms. The significant upfield shift compared to other substituted carbons is a classic example of the "heavy atom effect" where the large electron cloud of bromine induces a shielding effect.

Causality behind Chemical Shifts:

The chemical shifts in both ¹H and ¹³C NMR are governed by the electron density around the nucleus. Electronegative substituents like oxygen, chlorine, and bromine withdraw electron density through the sigma bonds (inductive effect), leading to a deshielding of the nearby nuclei and a downfield shift in the spectrum.[1] Conversely, the "heavy atom effect" of bromine and to a lesser extent chlorine, introduces a shielding effect on the directly attached carbon (ipso-carbon) due to the large number of electrons in their orbitals.[2][3]

Comparative Analysis with Alternative Characterization Techniques

While NMR provides the most detailed structural information, a comprehensive characterization relies on a combination of analytical techniques.

G cluster_nmr NMR Spectroscopy cluster_other Alternative Techniques H_NMR 1H NMR C_NMR 13C NMR IR Infrared Spectroscopy MS Mass Spectrometry MP Melting Point Compound This compound Compound->H_NMR Proton environment Compound->C_NMR Carbon skeleton Compound->IR Functional groups Compound->MS Molecular weight & fragmentation Compound->MP Purity & Identity

Caption: Workflow for the multi-technique characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
3200-3600 (broad)O-H stretch (hydrogen-bonded)
~3050-3100C-H stretch (aromatic)
~1550-1600C=C stretch (aromatic ring)
~1200-1300C-O stretch (phenol)
550-750C-Br stretch
700-850C-Cl stretch

While IR spectroscopy can confirm the presence of the hydroxyl group and the aromatic ring, it cannot definitively determine the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₆H₃Br₂ClO), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion around m/z 284, 286, 288, and 290.

Common fragmentation pathways for halogenated phenols in mass spectrometry include the loss of a halogen atom or the entire hydroxyl group.

Melting Point Analysis

The melting point is a simple and effective way to assess the purity of a crystalline solid and can serve as a preliminary identification tool. A sharp melting point range indicates a high degree of purity. The literature reports a melting point of 121 °C for this compound.[1] Any significant deviation from this value would suggest the presence of impurities.

Comparison Summary

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number, environment, and connectivity of protons.Highly detailed structural information.Requires soluble sample, can be complex for large molecules.
¹³C NMR Number and environment of carbon atoms.Defines the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited structural information, cannot determine substitution patterns.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on the connectivity of atoms.
Melting Point Purity and preliminary identification.Simple, fast, and inexpensive.Not a definitive identification method, only applicable to crystalline solids.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing a high-quality NMR sample is crucial for obtaining optimal spectral data.

G A Weigh 5-10 mg of this compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter the solution through a pipette with a cotton plug B->C D Transfer the filtered solution to a clean NMR tube C->D E Cap the NMR tube and place it in the spectrometer D->E

Caption: Standard workflow for NMR sample preparation.

Step-by-step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. Agitate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.

  • Sample Transfer: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

  • Final Preparation: Cap the NMR tube, label it clearly, and carefully insert it into the NMR spectrometer's sample holder.

Conclusion

The comprehensive characterization of this compound necessitates a multi-technique approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy, mass spectrometry, and melting point analysis offer valuable and complementary data for confirming the identity and purity of the compound. By understanding the strengths and limitations of each technique, researchers can confidently and accurately elucidate the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

References

A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Identification of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural confirmation of 3,5-Dibromo-4-chlorophenol. We will explore the theoretical basis for its spectral features, present a validated experimental protocol, and objectively compare the technique's performance against common alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Identifying a Multi-Halogenated Phenol

This compound (C₆H₃Br₂ClO) is a substituted aromatic compound whose precise identification is critical in various fields, from environmental analysis to its use as a precursor in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a hydroxyl group and multiple halogen substituents on a benzene ring, presents a unique analytical fingerprint. While techniques like NMR and Mass Spectrometry provide definitive structural and mass information, FT-IR spectroscopy offers a rapid, non-destructive, and cost-effective method for confirming the presence of key functional groups, thereby verifying the compound's identity.[3][4]

The power of FT-IR lies in its ability to probe the vibrational modes of a molecule.[5] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the molecule's chemical bonds. For this compound, we can anticipate characteristic vibrations for the O-H, C-O, aromatic C=C, aromatic C-H, C-Cl, and C-Br bonds.

Principles of FT-IR and Predicted Spectrum of this compound

An FT-IR spectrometer measures the absorbance of infrared light across a range of wavelengths simultaneously, offering significant speed and signal-to-noise advantages over older dispersive instruments.[3][6] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

Based on the structure of this compound, we can predict the key absorption bands:

  • O-H Stretching: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region due to the stretching vibration of the hydroxyl group.[7] The broadness of this peak is a direct result of intermolecular hydrogen bonding between phenol molecules.[7]

  • Aromatic C-H Stretching: Sharper, weaker peaks are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of C-H bonds where the carbon is part of an aromatic ring.[8]

  • Aromatic C=C Stretching: The benzene ring itself gives rise to several medium-to-strong absorption bands in the 1400-1600 cm⁻¹ region.[7][8] These correspond to the stretching of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching: A strong band for the C-O stretching vibration in phenols typically appears around 1220 cm⁻¹.[7] This peak's position helps distinguish phenols from aliphatic alcohols, which absorb at lower wavenumbers.[7]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the C-H "out-of-plane" (oop) bending vibrations in the 675-900 cm⁻¹ region.[8]

  • C-X (Halogen) Stretching: The carbon-halogen bonds absorb in the fingerprint region at lower wavenumbers. As the mass of the halogen atom increases, the vibrational frequency decreases.[9] Therefore, we expect to see:

    • C-Cl Stretching: A strong absorption in the 550-850 cm⁻¹ range.[10]

    • C-Br Stretching: A strong absorption at an even lower wavenumber, typically below 690 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity, speed, and lack of sample preparation.[11] The KBr pellet method is a viable, though more labor-intensive, alternative.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[11] This technique is ideal for analyzing powders and solids directly.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the diamond or zinc selenide ATR crystal with a solvent-moistened wipe (e.g., isopropanol or ethanol) to remove any residues from previous analyses. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself. The background scan serves as the reference against which the sample spectrum is ratioed.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal. A few milligrams is sufficient.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal surface, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal as described in Step 2.

Alternative Method: Potassium Bromide (KBr) Pellet

This traditional method involves mixing the sample with IR-transparent potassium bromide powder and pressing it into a thin, transparent pellet.[11][12]

Step-by-Step Protocol:

  • Sample Grinding: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[12]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. KBr is highly hygroscopic, so it must be stored in a desiccator or oven. Mix the sample and KBr thoroughly.[12]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[12]

  • Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer's main compartment and acquire the spectrum, using air as the background reference.

Data Interpretation and Visualization

The following table summarizes the expected peak assignments for this compound.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)Vibration TypeExpected IntensityNotes
3200 - 3600O-H StretchStrong, BroadCharacteristic of hydrogen-bonded phenols.[7]
3000 - 3100Aromatic C-H StretchWeak to MediumConfirms the presence of an aromatic ring.[8]
1400 - 1600Aromatic C=C StretchMedium to StrongMultiple peaks are common in this region.[7]
~1220C-O StretchStrongDifferentiates from aliphatic alcohols.[7]
550 - 850C-Cl StretchStrongPosition can be influenced by other ring substituents.[10]
< 690C-Br StretchStrongAppears at a lower frequency than C-Cl stretch due to higher atomic mass.[9]

The experimental workflow for identifying the compound using the recommended ATR-FT-IR method can be visualized as follows:

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Verification Start Receive Sample: This compound Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background ApplySample Apply Sample to Crystal Background->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample Process Process Data (Background Correction) AcquireSample->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Compare Compare with Reference/Library Interpret->Compare Result Identification Confirmed Compare->Result

Caption: ATR-FT-IR experimental workflow for compound identification.

Comparative Guide: FT-IR vs. Alternative Analytical Techniques

While FT-IR is excellent for rapid functional group identification, a comprehensive analysis often involves orthogonal techniques. The choice of method depends on the specific analytical need, such as purity determination, quantification, or identification of unknowns in a complex matrix.[13]

Table 2: Comparison of Analytical Techniques for Halogenated Phenol Analysis

ParameterFT-IR SpectroscopyHPLC-UVGC-MS
Principle Vibrational SpectroscopyLiquid ChromatographyGas Chromatography-Mass Spectrometry
Primary Use Functional group identification, structural verification of pure substances.Separation and quantification of compounds in a mixture.[13]Separation, definitive identification, and quantification of volatile/semi-volatile compounds.[13]
Sensitivity Moderate (µg-mg range)Good (ng-µg range)Excellent (pg-ng range).[14]
Selectivity Moderate; overlapping peaks can occur in mixtures.[15]Good; based on retention time and UV absorbance.Excellent; based on retention time and unique mass fragmentation pattern.
Sample Prep Minimal (ATR) to moderate (KBr pellet).[11]Moderate (dissolution, filtration).Moderate to complex (extraction, derivatization may be needed).[14][16]
Speed Very Fast (< 2 minutes per sample).[3]Moderate (10-30 minutes per sample).Moderate to Slow (20-60 minutes per sample).
Cost Low to ModerateModerateHigh
Limitations Not ideal for complex mixtures or trace analysis; water interference.[4]Requires compounds to be soluble and possess a UV chromophore.Requires compounds to be thermally stable and volatile.

The following diagram illustrates a decision-making process for selecting the appropriate technique.

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

FT-IR spectroscopy is a powerful, rapid, and reliable technique for the structural verification of this compound. Its ability to quickly confirm the presence of key functional groups (hydroxyl, aromatic ring, C-Cl, C-Br) makes it an indispensable tool for identity confirmation in research and quality control settings. While it may not offer the quantitative power or separation capabilities of chromatographic methods like HPLC and GC-MS, its speed and ease of use provide significant advantages for the analysis of purified compounds. For a comprehensive characterization, especially for samples of unknown purity or in complex matrices, leveraging FT-IR in conjunction with these orthogonal techniques provides the highest degree of analytical confidence.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-4-chlorophenol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Introduction

3,5-Dibromo-4-chlorophenol is a halogenated aromatic compound of significant interest in environmental monitoring and toxicological studies due to its potential persistence and bioaccumulation. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. This guide provides an in-depth comparison of mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), with alternative analytical methodologies for the analysis of this compound. We will delve into the principles of analysis, experimental protocols, and performance characteristics to assist researchers and drug development professionals in selecting the most suitable method for their applications.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

  • Structure:

    • Molecular Formula: C₆H₃Br₂ClO

    • Molecular Weight: 286.35 g/mol

    • IUPAC Name: this compound

  • Physicochemical Properties:

    • Appearance: Solid

    • Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated. It is also a target for derivatization reactions to improve chromatographic performance. The aromatic ring is activated by the hydroxyl group but deactivated by the halogen substituents towards electrophilic substitution.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for identification and quantification.

Rationale for GC-MS as the Primary Technique

The choice of GC-MS is underpinned by several key factors:

  • Volatility: Although a solid, this compound has sufficient volatility, especially at the elevated temperatures of the GC inlet, to be amenable to gas chromatography.

  • Thermal Stability: The compound is generally stable at the temperatures used in GC analysis.

  • Selectivity and Sensitivity of MS Detection: Mass spectrometry provides high selectivity, allowing for the differentiation of the target analyte from matrix interferences. When operated in Selected Ion Monitoring (SIM) mode, it offers excellent sensitivity for trace-level quantification.

  • Structural Elucidation: The fragmentation patterns generated by Electron Ionization (EI) provide a chemical fingerprint that is invaluable for unambiguous identification.

GC-MS Experimental Workflow

A typical GC-MS workflow for the analysis of this compound involves several critical steps:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous/Solid Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate & Purify Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Derivatization Optional: Acetylation or Silylation Concentration->Derivatization Enhance Volatility GC_Inlet GC Inlet (Splitless Injection) Derivatization->GC_Inlet Inject GC_Column GC Column (e.g., DB-5ms) Separation GC_Inlet->GC_Column Ion_Source MS Ion Source (Electron Ionization, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) m/z Separation Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition (Scan or SIM) Detector->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Figure 1: General experimental workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol (Hypothetical)

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify a 1 L water sample to pH < 2 with concentrated sulfuric acid.

    • Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analyte with dichloromethane.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Derivatization (Acetylation):

    • To the 1 mL extract, add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection. This step converts the polar hydroxyl group to a less polar acetate ester, improving peak shape and reducing tailing.[1]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum will be characterized by a prominent molecular ion peak cluster. Due to the isotopic abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%), the molecular ion will appear as a cluster of peaks. The most intense peak will be at m/z 284 (for C₆H₃⁷⁹Br₂³⁵ClO), with other significant peaks at m/z 286, 288, and 290, reflecting the different isotopic combinations.

Fragmentation_Pathway M [M]+• m/z 284/286/288/290 M_minus_Br [M-Br]+ m/z 205/207/209 M->M_minus_Br - •Br M_minus_CO [M-CO]+• m/z 256/258/260/262 M->M_minus_CO - CO M_minus_Cl [M-Cl]+ m/z 249/251/253 M->M_minus_Cl - •Cl M_minus_Br_minus_CO [M-Br-CO]+ m/z 177/179/181 M_minus_Br->M_minus_Br_minus_CO - CO M_minus_Cl_minus_CO [M-Cl-CO]+• m/z 221/223/225 M_minus_Cl->M_minus_Cl_minus_CO - CO

Figure 2: Predicted Electron Ionization fragmentation pathway for this compound.

Key Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): This is a common fragmentation pathway for brominated aromatic compounds, leading to a fragment ion cluster around m/z 205/207/209.

  • Loss of Carbon Monoxide (CO): Phenolic compounds often undergo rearrangement and lose a neutral CO molecule, resulting in a fragment ion cluster around m/z 256/258/260/262.

  • Loss of a Chlorine Radical (•Cl): This will lead to a fragment ion cluster around m/z 249/251/253.

  • Sequential Losses: Subsequent loss of CO from the halogen-loss fragments can also occur.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique, other methods offer different advantages and may be more suitable for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly for less volatile or thermally labile compounds. For this compound, reverse-phase HPLC with UV detection is a common approach.

HPLC-UV Protocol (Hypothetical)

  • Sample Preparation: Similar to GC-MS, SPE or LLE can be used for sample cleanup and concentration. No derivatization is required.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer, typically a triple quadrupole instrument.

LC-MS/MS Protocol (Hypothetical)

  • Sample Preparation: As for HPLC-UV.

  • LC-MS/MS Conditions:

    • LC System: Same as HPLC-UV.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phenols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Spectroscopic Methods

For screening purposes or in situations where chromatographic separation is not required, spectroscopic methods can be employed.

  • UV-Visible Spectrophotometry: This method is simple and rapid but lacks selectivity. It is best suited for the analysis of relatively pure samples or for the determination of total phenolic content after a colorimetric reaction.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides structural information based on the absorption of infrared radiation by different chemical bonds. It is primarily a qualitative technique for identifying the compound.

Performance Comparison of Analytical Techniques

The choice of analytical method often depends on a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics for the analysis of halogenated phenols.

Parameter GC-MS (Derivatized) HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.39-1.26 pg on column[3]< 0.04 µg/mL[4]0.02 - 0.25 µg/L[5]~5 µg/L (with extraction)[2]
Limit of Quantification (LOQ) 0.04 - 0.19 ng/g (in soil)[6]< 0.12 µg/mL[4]0.5 µg/L[7]~50 µg/L (direct)[2]
Linearity (r²) > 0.9948[3]≥ 0.999[4]> 0.995[5]Typically > 0.99
Precision (%RSD) < 15%< 6.5%[4]< 3.5%[7]< 15%[2]
Selectivity HighModerateVery HighLow
Cost per Sample ModerateLowHighVery Low
Throughput ModerateHighModerateVery High
Derivatization Required Often YesNoNoNo

Conclusion

The analysis of this compound can be effectively achieved by several analytical techniques, with the choice of method being dictated by the specific requirements of the study.

  • GC-MS stands out as a robust and reliable method, offering a good balance of sensitivity, selectivity, and structural confirmation. The use of derivatization can further enhance its performance for trace analysis.[3]

  • HPLC-UV is a cost-effective and high-throughput alternative, suitable for routine monitoring where high sensitivity is not the primary concern.[4]

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for challenging matrices and ultra-trace level quantification.[7]

  • Spectroscopic methods like UV-Vis are best reserved for screening or for the analysis of simpler sample matrices.[2]

By carefully considering the performance characteristics outlined in this guide, researchers can select the most appropriate analytical strategy for their studies on this compound and other halogenated phenolic compounds.

References

A Researcher's Guide to Purity Assessment of 3,5-Dibromo-4-chlorophenol: Elemental Analysis vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and reproducibility. For complex molecules such as 3,5-Dibromo-4-chlorophenol (C₆H₃Br₂ClO), a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of elemental analysis—a fundamental technique for assessing bulk composition—with High-Performance Liquid Chromatography (HPLC), a high-resolution separation method. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the most appropriate analytical strategy.

The Principle of Purity: Why Elemental Composition Matters

Elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, and, in this case, halogens within a sample.[1] Its power lies in its ability to verify the empirical formula of a synthesized compound against its theoretical composition. For a molecule like this compound, a significant deviation from the expected percentages of Carbon (C), Hydrogen (H), Bromine (Br), and Chlorine (Cl) can indicate the presence of impurities such as residual solvents, inorganic salts, or incompletely halogenated starting materials.[2] In many peer-reviewed journals, an agreement within ±0.4% of the calculated elemental values is a prerequisite for the publication of data on new small molecules, underscoring its role as a fundamental purity check.

Methodology I: Purity by Elemental Composition

Standard CHN (Carbon, Hydrogen, Nitrogen) analyzers, which operate by high-temperature combustion, are not designed for the direct quantification of halogens.[3] The corrosive nature of the hydrogen halides (HBr, HCl) produced during combustion requires a specialized approach. Therefore, a complete elemental analysis for this compound is a two-part process:

  • C/H Analysis: Performed using a standard combustion analyzer.

  • Br/Cl Analysis: Performed using the Oxygen Flask Combustion (Schöniger flask) method, a technique specifically designed for halogen and sulfur determination in organic matrices.[4]

Theoretical Elemental Composition of this compound

The first step in this assessment is calculating the theoretical elemental percentages based on the molecular formula C₆H₃Br₂ClO and atomic weights (C: 12.011, H: 1.008, Br: 79.904, Cl: 35.453, O: 15.999).

  • Molecular Weight: 286.35 g/mol [5]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06625.17%
HydrogenH1.00833.0241.06%
BromineBr79.9042159.80855.81%
ChlorineCl35.453135.45312.38%
OxygenO15.999115.9995.59%
Total 286.350 100.00%
Experimental Protocol: Oxygen Flask Combustion for Halogen Determination (Adapted from USP <471>)

This protocol outlines the preparatory step for converting the organically bound halogens into water-soluble inorganic halides for subsequent titrimetric analysis.[6]

Causality: The sample is combusted in a pure oxygen environment to ensure complete conversion of the organic matrix to CO₂, H₂O, and, critically, the halogens to hydrogen halides (HBr and HCl). These acidic gases are then trapped in an absorbing liquid, forming bromide (Br⁻) and chloride (Cl⁻) ions.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample onto a piece of halide-free filter paper. Fold the paper to securely enclose the sample.

  • Apparatus Setup: Use a 500-mL heavy-walled conical flask fitted with a ground-glass stopper, to which a platinum gauze sample carrier is fused.[7]

  • Absorbing Liquid: Add 10 mL of a suitable absorbing liquid (e.g., 0.2 M sodium hydroxide) to the flask.

  • Oxygen Purge: Flush the flask with a stream of rapidly flowing oxygen for 2-3 minutes to displace all air. Swirl the liquid to promote saturation with oxygen, which is essential for complete combustion.[6]

  • Ignition (Safety Critical): [CAUTION—Wear safety glasses and use a suitable safety shield.] Moisten the stopper joint with water. Ignite the filter paper fuse-strip using a suitable remote ignition system (such as the Exeter Analytical OFCU-1, which uses focused infrared heat for enhanced safety).[8] Immediately insert the stopper into the flask, holding it firmly in place.

  • Combustion and Absorption: Once ignition begins, the flask should be tilted to prevent any unburned material from falling directly into the liquid.[9] After combustion is complete (indicated by the disappearance of smoke), shake the flask vigorously for 5-10 minutes to ensure full absorption of the combustion products.

  • Analysis of Halides: The resulting solution now contains NaBr and NaCl. The total halide concentration can be determined by potentiometric titration with a standardized 0.005 M silver nitrate solution.[10][11] Individual quantification of bromide and chloride requires a technique like ion chromatography.[12][13]

cluster_prep Sample Preparation cluster_combustion Combustion (USP <471>) cluster_analysis Quantification weigh Weigh Sample (5-10 mg) on Halide-Free Paper wrap Wrap Sample & Attach Fuse Strip weigh->wrap place Place in Pt Basket wrap->place absorb Add Absorbing Liquid to Flask place->absorb purge Purge Flask with O₂ absorb->purge ignite Remotely Ignite Fuse purge->ignite seal Seal Flask & Combust ignite->seal shake Shake to Absorb Gases (HBr, HCl) seal->shake solution Solution of NaBr/NaCl shake->solution titrate Potentiometric Titration (Total Halides) solution->titrate ic Ion Chromatography (Separate Br⁻ & Cl⁻) solution->ic

Figure 1: Workflow for Halogen Determination by Oxygen Flask Combustion.

Methodology II: Purity by HPLC Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical purity analysis.[14] Unlike elemental analysis, which provides bulk composition, HPLC separates the primary compound from its impurities, allowing for individual quantification.[15] This is particularly useful for identifying and quantifying process-related impurities (e.g., isomers, precursors) and degradation products.[16]

Causality: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Phenolic compounds are excellent chromophores, making UV detection a highly sensitive and suitable choice.[17]

Experimental Protocol: Reversed-Phase HPLC for this compound
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).

    • Gradient Rationale: A gradient is employed to ensure good resolution of potential early-eluting polar impurities and later-eluting non-polar impurities, while providing a sharp, symmetrical peak for the main analyte.

    • Example Gradient: 0-10 min, 50-90% A; 10-12 min, 90% A; 12.1-15 min, 50% A (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).

  • Sample Preparation: Prepare a stock solution of the this compound sample in Acetonitrile at a concentration of approximately 1 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Purity Calculation: Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

cluster_workflow HPLC Purity Assessment Workflow start Sample Dissolved in Acetonitrile inject Inject into HPLC System start->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect analyze Chromatogram Analysis detect->analyze report Report Purity (Area %) analyze->report

Figure 2: General workflow for HPLC purity analysis.

Comparison of Purity Assessment Methods

The choice between elemental analysis and HPLC is not about which method is superior, but which is most fit-for-purpose. Elemental analysis validates the fundamental formula, while HPLC profiles the impurity landscape. The two methods are complementary and provide a more complete picture of purity when used together.

Data Presentation: A Comparative Analysis

The table below presents the theoretical elemental composition of this compound alongside plausible experimental data from both elemental analysis and a hypothetical HPLC run.

ParameterTheoretical ValueElemental Analysis (Experimental)HPLC (Experimental)
% Carbon 25.17%25.05% (Δ = -0.12%)Not Applicable
% Hydrogen 1.06%1.11% (Δ = +0.05%)Not Applicable
% Halogen (Total) 68.19%68.35% (Δ = +0.16%)Not Applicable
Purity (Area %) >99.9% (Ideal)Not Directly Measured99.6%
Impurity 1 (Isomer) 0%Not Detected0.25%
Impurity 2 (Precursor) 0%Not Detected0.10%
Unknown Impurity 0%Not Detected0.05%

Interpretation of Results:

  • Elemental Analysis: The experimental values for C, H, and total halogens fall well within the widely accepted ±0.4% tolerance, providing strong evidence that the bulk of the material corresponds to the correct empirical formula. However, this method is insensitive to isomeric impurities, which have the exact same elemental composition.

  • HPLC: The chromatogram reveals a purity of 99.6%, with three minor impurities detected. This method provides a more accurate assessment of the "cleanliness" of the sample with respect to structurally similar compounds. It excels at quantifying specific impurities, which is critical for process optimization and regulatory submissions.[13]

Conclusion: An Integrated Approach to Purity Validation

For researchers, scientists, and drug development professionals, a multi-faceted approach to purity assessment is essential.

  • Elemental Analysis serves as an indispensable, primary validation of a compound's molecular formula. It is a robust, cost-effective method to confirm that the correct elements are present in the correct fundamental proportions, flagging issues like significant solvent or inorganic contamination.

  • High-Performance Liquid Chromatography (HPLC) offers a high-resolution view of the impurity profile. It is the method of choice for quantifying process-related organic impurities, isomers, and degradation products that are invisible to elemental analysis.

Ultimately, the two techniques answer different but equally important questions. Elemental analysis asks, "Is the bulk material consistent with the expected formula?" HPLC asks, "What else is in the sample besides the main component?" For a comprehensive and defensible purity assessment of this compound, employing both techniques provides the highest degree of confidence in the quality of the material.

References

A Technical Guide to the Reactivity of 3,5-Dibromo-4-chlorophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic pathway. Halogenated phenols are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. Among these, 3,5-Dibromo-4-chlorophenol presents a unique substitution pattern that offers distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of this compound with other key halophenols, supported by established chemical principles and experimental data from the scientific literature.

Understanding the Reactivity of Halophenols: A Tale of Two Effects

The reactivity of a halophenol in common synthetic transformations is primarily governed by a delicate interplay of electronic and steric effects imparted by the halogen and hydroxyl substituents.

Electronic Effects: The hydroxyl group (-OH) is a potent activating group for electrophilic aromatic substitution due to its strong +M (mesomeric or resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions.[1][2] Conversely, halogens exert a dual electronic influence: a -I (inductive) effect, withdrawing electron density due to their high electronegativity, and a +M effect from their lone pairs. For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophiles compared to phenol itself.[1]

Steric Effects: The size of the halogen atoms can significantly influence the accessibility of adjacent reaction sites. This steric hindrance can dictate regioselectivity, particularly in reactions involving bulky reagents or catalysts.

The acidity of the phenolic proton (pKa) is a key indicator of the electronic environment of the ring. Electron-withdrawing groups stabilize the corresponding phenoxide ion, leading to a lower pKa (stronger acid).

Table 1: Physicochemical Properties of Selected Halophenols

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
This compoundC₆H₃Br₂ClO286.35~7.5-8.0
4-ChlorophenolC₆H₅ClO128.569.42
4-BromophenolC₆H₅BrO173.019.34
3,5-DibromophenolC₆H₄Br₂O251.90~8.0-8.5
2,4,6-TribromophenolC₆H₃Br₃O330.80~7.5-8.0

Note: Predicted pKa values are estimated based on the additive effects of halogen substituents. Experimental values can vary slightly.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery for the formation of C-C and C-N bonds, respectively. The reactivity of the aryl halide in these reactions is paramount and generally follows the trend I > Br > Cl, which is dictated by the bond dissociation energies of the carbon-halogen bond.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling:

In this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond in the oxidative addition step. Due to the electronic withdrawing nature of the adjacent chlorine and the other bromine, the C-Br bonds in this compound are expected to be more reactive than the C-Br bond in 4-bromophenol. However, the steric hindrance from the ortho-bromine and the para-chlorine might slightly temper this increased reactivity depending on the bulk of the palladium catalyst's ligands.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundRelative Reactivity (per reactive site)Expected SelectivityRationale
This compound High Mono- or di-arylation at C-Br positionsTwo reactive C-Br bonds, activated by electron-withdrawing groups. C-Cl bond is largely unreactive under standard conditions.[3]
4-ChlorophenolLowArylation at C-ClC-Cl bond is the least reactive among the common halogens in oxidative addition.[3]
4-BromophenolModerateArylation at C-BrStandard reactivity for an aryl bromide.
3,5-DibromophenolHighMono- or di-arylation at C-Br positionsTwo reactive C-Br bonds.
2,4,6-TribromophenolVery HighPotential for multiple arylationsThree reactive C-Br bonds, though steric hindrance at C2 and C6 can influence reactivity.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki coupling, with the oxidative addition of the aryl halide to the palladium(0) complex being a crucial step.[4]

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Buchwald-Hartwig Amination:

The reactivity trends observed in Suzuki coupling generally hold for the Buchwald-Hartwig amination. The C-Br bonds of this compound will be the primary sites for amination. The acidity of the N-H bond of the amine coupling partner and the choice of base are also critical factors influencing the reaction rate.[5]

Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination

CompoundRelative Reactivity (per reactive site)Expected SelectivityRationale
This compound High Mono- or di-amination at C-Br positionsThe two C-Br bonds are susceptible to oxidative addition. The C-Cl bond is generally unreactive under typical conditions.[4]
4-ChlorophenolLowAmination at C-ClRequires more forcing conditions or specialized catalyst systems for efficient coupling.[6]
4-BromophenolModerateAmination at C-BrA standard substrate for this reaction.
3,5-DibromophenolHighMono- or di-amination at C-Br positionsTwo reactive sites available for amination.
2,4,6-TribromophenolVery HighPotential for multiple aminationsMultiple reactive C-Br bonds; steric factors may influence the degree of substitution.

Electrophilic Aromatic Substitution: Leveraging the Activating Power of the Hydroxyl Group

The hydroxyl group of phenols is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[7] However, the deactivating inductive effect of halogens slows the reaction rate compared to phenol itself.[8]

Caption: General mechanism for electrophilic aromatic substitution on a halophenol.

Comparative Reactivity in Electrophilic Aromatic Substitution:

In this compound, the positions ortho to the hydroxyl group (C2 and C6) are the most activated sites for electrophilic attack. However, these positions are sterically hindered by the adjacent bromine atoms. The para position is blocked by a chlorine atom. Therefore, electrophilic substitution on this compound is expected to be significantly slower than on less substituted phenols and will likely require more forcing conditions.

Table 4: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (e.g., Bromination)

CompoundRelative ReactivityExpected Product(s)Rationale
This compound Very Low Substitution at C2 or C6 (if reaction occurs)All ortho and para positions are either blocked or highly sterically hindered. The ring is strongly deactivated by three halogens.
4-ChlorophenolModerateSubstitution at C2 and C6The ortho positions to the hydroxyl group are activated and available for substitution.
4-BromophenolModerateSubstitution at C2 and C6Similar to 4-chlorophenol, with the ortho positions being the primary sites of reaction.
3,5-DibromophenolLowSubstitution at C2, C4, or C6The para position (C4) and ortho positions (C2, C6) are activated, but the ring is deactivated by two bromines.
2,4,6-TribromophenolExtremely LowNo further substitution under normal conditionsAll activated positions (ortho and para) are already substituted.

Nucleophilic Aromatic Substitution (SNA r): A Challenging Transformation

Nucleophilic aromatic substitution (SNA r) on halophenols is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. The hydroxyl group, being electron-donating, disfavors this reaction. However, under forcing conditions (high temperature and pressure), these reactions can proceed. The reactivity order for the leaving group is typically F > Cl > Br > I.

For this compound, the presence of three electron-withdrawing halogens does increase the electrophilicity of the aromatic ring compared to simpler halophenols. The most likely site for nucleophilic attack would be the carbon bearing the chlorine atom (C4), as chlorine is a better leaving group in SNA r than bromine.

Comparative Reactivity in Nucleophilic Aromatic Substitution:

Direct comparative data is scarce, but based on general principles, the increased halogen substitution on this compound should make it more susceptible to SNA r than mono- or di-halophenols, although still significantly less reactive than phenols activated by nitro groups.

Experimental Protocols

General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment

This protocol is designed to provide a standardized method for comparing the reactivity of different halophenols in a Suzuki-Miyaura coupling reaction.

Suzuki_Protocol step1 Reaction Setup To a dried Schlenk flask under Argon, add: - Halophenol (1.0 mmol) - Arylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) - Toluene/Ethanol/Water (4:1:1, 5 mL) step2 Reaction - Stir the mixture at 80 °C. - Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, 24 hours). step1->step2 step3 Workup & Analysis - Cool the reaction to room temperature. - Dilute with ethyl acetate and wash with water and brine. - Dry the organic layer over Na₂SO₄ and concentrate in vacuo. - Analyze the crude product by ¹H NMR to determine the conversion and yield. step2->step3

Caption: Standardized workflow for comparing halophenol reactivity in Suzuki-Miyaura coupling.

General Protocol for a Comparative Electrophilic Bromination Experiment

This protocol allows for the comparison of reactivity of various halophenols towards an electrophile.

Bromination_Protocol step1 Reaction Setup - Dissolve the halophenol (1.0 mmol) in CCl₄ (10 mL) in a round-bottom flask. - Cool the solution to 0 °C in an ice bath. step2 Reaction - Add a solution of Br₂ in CCl₄ (1.0 mmol) dropwise over 10 minutes. - Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature. - Monitor the disappearance of the starting material by TLC. step1->step2 step3 Workup & Analysis - Quench the reaction with aqueous Na₂S₂O₃ solution. - Separate the organic layer, wash with water and brine, and dry over MgSO₄. - Concentrate the solvent and analyze the product mixture by GC-MS and ¹H NMR to identify products and estimate conversion. step2->step3

Caption: Standardized workflow for comparing halophenol reactivity in electrophilic bromination.

Conclusion for the Practicing Scientist

This compound is a highly functionalized building block with a distinct reactivity profile.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): This substrate is an excellent candidate for selective functionalization at the two bromine positions. The carbon-chlorine bond will generally remain intact under standard conditions, allowing for subsequent, more forcing reactions at that site if desired. Its reactivity at the C-Br positions is expected to be comparable to or slightly higher than that of 3,5-dibromophenol due to the additional electron-withdrawing chlorine.

  • For Electrophilic Aromatic Substitution: this compound is a poor substrate for further electrophilic substitution. The high degree of halogenation deactivates the ring, and the remaining potential reaction sites are sterically hindered. This inherent stability can be advantageous when other parts of a larger molecule need to undergo electrophilic modification without affecting the phenol ring.

  • For Nucleophilic Aromatic Substitution: While challenging, SNA r may be more feasible on this compound than on less halogenated phenols, with the chlorine atom being the most probable leaving group.

The choice of this compound over other halophenols should be guided by the desired synthetic outcome. Its unique substitution pattern allows for a stepwise functionalization strategy that is not readily achievable with other commercially available halophenols.

References

A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-chlorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 3,5-Dibromo-4-chlorophenol and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the structure-activity relationships (SAR) that govern the antimicrobial and cytotoxic properties of these halogenated phenols, explaining the causality behind their differential effects and providing robust, validated protocols for their evaluation.

Introduction: The Significance of Halogenation in Phenolic Compounds

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, known for a wide spectrum of biological activities.[1] The introduction of halogen atoms—particularly bromine and chlorine—onto the phenolic ring dramatically modulates their physicochemical properties, such as lipophilicity and acidity, which in turn significantly alters their biological potency.[2][3] Bromophenols, for instance, are prevalent secondary metabolites in marine organisms, especially red algae, and are recognized for their potent antimicrobial, antioxidant, and anticancer activities.[4][5][6]

This compound is a polyhalogenated phenol whose specific biological profile is intrinsically linked to the precise arrangement of its substituents. A minor shift in the position of a bromine or chlorine atom to create a structural isomer can lead to a profound difference in biological effect. This guide aims to elucidate these differences, providing a framework for understanding and predicting the activity of this class of compounds.

The Chemical Landscape: this compound and Its Isomers

The biological activity of a halogenated phenol is not merely a function of its elemental composition but is dictated by the substitution pattern on the aromatic ring. This pattern influences key parameters:

  • Lipophilicity (LogP): The hydrophobicity of the molecule, which governs its ability to cross biological membranes. Halogenation generally increases lipophilicity.[2]

  • Acidity (pKa): The tendency of the phenolic hydroxyl group to donate a proton. The electron-withdrawing nature of halogens typically lowers the pKa, making the phenol more acidic.[2]

  • Steric Hindrance: The physical bulk of substituents around the hydroxyl group can affect its interaction with biological targets.

Below are the structures of this compound and two of its potential isomers to illustrate the structural diversity.

  • This compound: Symmetrical bromine substitution flanking a chlorine atom.

  • 2,5-Dibromo-4-chlorophenol: Asymmetrical substitution pattern.

  • 2,4-Dibromo-5-chlorophenol: Different electronic and steric environment for the hydroxyl group.

Comparative Biological Activities

The isomeric form of a halogenated phenol is a critical determinant of its efficacy and spectrum of activity. The following sections compare the anticipated biological activities based on established structure-activity relationships for this compound class.

Antimicrobial and Antifungal Activity

Halogenated phenols primarily exert their antimicrobial effects by disrupting microbial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as by inhibiting essential enzymes.[7][8] The degree of halogenation and the specific position of the halogens are paramount.

Structure-Activity Relationship Insights:

  • Degree of Halogenation: Generally, increasing the number of halogen substituents enhances antimicrobial potency. Studies on various halogenated phenols have shown that di- and tri-substituted phenols are often more active than mono-substituted ones.[9]

  • Halogen Type: Bromine, being more lipophilic than chlorine, often confers greater antimicrobial activity.[6]

  • Positional Effects: The antimicrobial activity of halogenated phenols is strongly correlated with their lipophilicity (log Kow) and electronic character (pKa).[2] A higher log Kow facilitates membrane disruption, while a lower pKa can enhance activity, though the relationship is complex. For instance, 2,4,6-triiodophenol has been identified as a highly potent inhibitor of Staphylococcus aureus biofilms.[10]

Based on these principles, this compound, with its high degree of halogenation, is expected to be a potent antimicrobial agent. Its isomers may exhibit varied activity; for example, an isomer with ortho-substitution (e.g., 2,5-Dibromo-4-chlorophenol) might show altered activity due to steric effects and changes in hydrogen bonding capability compared to the meta-substituted 3,5-dibromo isomer.

Comparative Antimicrobial Data for Related Halogenated Phenols

CompoundTest OrganismMIC (µg/mL)Reference
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolStaphylococcus aureus1[11][12]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolPseudomonas aeruginosa4[11][12]
Bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus epidermidis35[13]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidis16[14]
Cytotoxicity and Anticancer Potential

The features that make halogenated phenols effective antimicrobials—lipophilicity and reactivity—also contribute to their cytotoxicity against mammalian cells. This dual activity is a critical consideration in drug development. The primary mechanisms of cytotoxicity often involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[15][16]

Structure-Activity Relationship Insights:

  • Apoptosis Induction: Many bromophenol derivatives have been shown to induce apoptosis in cancer cell lines. For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether induces apoptosis in leukemia K562 cells.[17] A series of novel bromophenol hybrids were also found to exhibit significant inhibitory activity against several human cancer cell lines, including A549 (lung), HepG2 (liver), and HCT116 (colon).[18][19]

  • Positional Influence: The cytotoxicity of halophenols is highly dependent on the substitution pattern. A study on halophenolic disinfection byproducts found that for compounds substituted at the same sites, the order of toxicity was iodophenols > bromophenols > chlorophenols.[20] Furthermore, degraded products of tetrabromobisphenol A (TBBPA), such as dibromo-BPA, exhibited strong cytotoxicity against HeLa cells by inducing both apoptosis and necrosis.[21]

This suggests that this compound and its isomers are likely to be cytotoxic. Subtle changes in isomer structure can alter interactions with cellular targets or affect metabolic pathways, leading to different IC50 values. For instance, steric hindrance near the hydroxyl group could modulate the compound's ability to act as a protonophore and uncouple oxidative phosphorylation, a known mechanism of toxicity for chlorophenols.[22]

Experimental Protocols for Biological Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for evaluating the key biological activities discussed. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

General Experimental Workflow

The evaluation of a novel compound typically follows a hierarchical screening process, starting with broad antimicrobial and cytotoxicity assays, followed by more specific mechanistic studies for promising candidates.

G cluster_prep Compound Preparation cluster_assays Biological Assays cluster_results Data Analysis Compound This compound & Isomers Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock MIC Antimicrobial Assay (MIC Determination) Stock->MIC Test Concentrations Cytotoxicity Cytotoxicity Assay (MTT / Resazurin) Stock->Cytotoxicity Test Concentrations Biofilm Biofilm Inhibition Assay Stock->Biofilm Test Concentrations MIC_Result Determine MIC Values MIC->MIC_Result IC50_Result Calculate IC50 Values Cytotoxicity->IC50_Result Biofilm_Result Quantify Biofilm Inhibition (%) Biofilm->Biofilm_Result

Caption: General workflow for evaluating the biological activity of test compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus, E. coli) in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of test compounds in DMSO

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO vehicle)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well, creating a 2-fold serial dilution. Repeat across the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well.

    • Causality: This specific cell density is critical. Too low, and the antimicrobial may appear more effective than it is; too high, and it may be overwhelmed, leading to false-negative results.

  • Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and the positive control antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, specifically by mitochondrial reductase enzymes.[25]

Materials:

  • Human cell line (e.g., HeLa, HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Causality: Allowing cells to attach and enter a logarithmic growth phase ensures that the assay measures the effect on proliferating cells, which is relevant for anticancer studies.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

    • Causality: During this time, only viable cells with active mitochondria can reduce the MTT into formazan, directly linking the signal to metabolic activity.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Synthesizing the Structure-Activity Relationship (SAR)

The biological activity of this compound and its isomers is a multifactorial outcome. The interplay between physicochemical properties, dictated by the substituent pattern, determines the ultimate potency and selectivity.

SAR Structure Isomeric Structure (Substitution Pattern) Lipophilicity Increased Lipophilicity (LogP) Structure->Lipophilicity Halogenation Acidity Increased Acidity (Lower pKa) Structure->Acidity Electron-withdrawing Steric Steric Hindrance (Ortho-substitution) Structure->Steric Positional Effects Membrane Enhanced Membrane Perturbation Lipophilicity->Membrane Target Altered Target Interaction Acidity->Target Proton donation Steric->Target Binding hindrance Antimicrobial Increased Antimicrobial Activity Membrane->Antimicrobial Cytotoxicity Increased Cytotoxicity Membrane->Cytotoxicity Target->Antimicrobial Target->Cytotoxicity

Caption: Key structure-activity relationships for halogenated phenols.

This SAR diagram illustrates that the specific isomeric structure is the primary driver, influencing key physicochemical properties. Increased lipophilicity and acidity generally enhance activities like membrane disruption, which boosts both antimicrobial and cytotoxic effects. However, steric factors can introduce complexity, potentially hindering interactions with specific biological targets and creating a more nuanced activity profile for different isomers.

Conclusion

While this compound and its isomers share the same chemical formula, they are distinct chemical entities with unique biological profiles. The precise arrangement of bromine and chlorine atoms governs their lipophilicity, acidity, and steric profile, which in turn dictates their potency as antimicrobial and cytotoxic agents. Based on established SAR principles, all isomers are expected to be biologically active, but their relative efficacy and selectivity will differ. A 3,5-dibromo substitution pattern suggests high activity due to significant lipophilicity and electronic effects from multiple halogens. Isomers with ortho-substitutions may exhibit modulated activity due to steric hindrance.

For drug development professionals, this underscores a critical lesson: in the realm of halogenated phenols, isomerism is not a trivial detail but a fundamental determinant of biological function. A thorough comparative analysis using standardized protocols is essential to identify the isomer with the optimal balance of desired efficacy and minimal off-target toxicity for any therapeutic application.

References

A Comparative Guide to the Cytotoxicity of 3,5-Dibromo-4-chlorophenol and Other Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols (BPs) are a class of halogenated phenolic compounds that have garnered significant attention due to their widespread presence in the environment and their diverse biological activities.[1][2] These compounds originate from both natural sources, such as marine algae, and anthropogenic activities, where they are used as flame retardants, pesticides, and intermediates in chemical synthesis.[2][3] The structural diversity of bromophenols, characterized by the number and position of bromine and other halogen substituents on the phenol ring, leads to a wide spectrum of biological effects, including cytotoxicity.[4][5] Understanding the comparative cytotoxicity of these compounds is crucial for assessing their potential environmental and health risks, as well as for exploring their therapeutic potential.[2][6]

This guide provides an in-depth, objective comparison of the cytotoxicity of 3,5-Dibromo-4-chlorophenol with other relevant bromophenols. We will delve into the experimental data, examine the underlying mechanisms of toxicity, and provide detailed protocols for assessing cytotoxicity, empowering researchers to make informed decisions in their work.

The Significance of Bromine and Chlorine Substitution on Cytotoxicity

The cytotoxic potential of bromophenols is significantly influenced by the number and position of halogen substituents on the aromatic ring.[4] Generally, an increase in the number of bromine atoms is associated with increased toxicity.[7] For instance, studies have shown that 2,4,6-tribromophenol (2,4,6-TBP) is more toxic than 2,4-dibromophenol (2,4-DBP).[7] The presence of other halogens, such as chlorine, further modulates this activity. The interplay between different halogen atoms and their positions on the phenol ring can lead to complex structure-activity relationships.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data (IC50 values) for this compound and a selection of other bromophenols against various cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)Reference
This compoundData Not Available-
2,4-Dibromophenol (2,4-DBP)DLD-1~14.6[8]
HCT-116Data Not Available
Red blood cells (caspase-3 activity)>10 µg/mL (48h incubation)[9][10]
2,6-Dibromophenol (2,6-DBP)Data Not Available-
3,5-DibromophenolData Not Available-
2,4,6-Tribromophenol (2,4,6-TBP)DLD-1~1.32[8]
HCT-116Data Not Available
Human peripheral blood mononuclear cells (PBMCs)Induces apoptosis at 0.01-50 µg/mL[9]
SH-SY5Y neuroblastoma cellsMorphological alterations from 12.5 µM[11]
Red blood cells (caspase-3 activity)>10 µg/mL (48h incubation)[9][10]
Pentabromophenol (PBP)Human peripheral blood mononuclear cells (PBMCs)Induces apoptosis at 0.01-50 µg/mL (stronger than 2,4,6-TBP)[9]
Red blood cells (caspase-3 activity)>10 µg/mL (48h incubation)[9][10]
Tetrabromobisphenol A (TBBPA)Rat hepatocytesConcentration- and time-dependent cell death (0.25-1.0 mM)[12]

Mechanisms of Bromophenol-Induced Cytotoxicity

The cytotoxic effects of bromophenols are mediated through various cellular mechanisms, often culminating in apoptosis (programmed cell death) or necrosis.[13][14]

Mitochondrial Dysfunction and Oxidative Stress

Several bromophenols, such as Tetrabromobisphenol A (TBBPA), target mitochondria, the powerhouses of the cell.[12] They can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.

Induction of Apoptosis

Many bromophenols have been shown to induce apoptosis in various cell lines.[9][10][13] This process is characterized by a series of morphological and biochemical events, including:

  • Phosphatidylserine (PS) exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as an "eat me" signal for phagocytes.[9][10]

  • Mitochondrial membrane potential (MMP) disruption: A decrease in MMP is an early event in the intrinsic apoptotic pathway.[15]

  • Caspase activation: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the dismantling of the cell.[9][10][15]

  • DNA fragmentation: A hallmark of apoptosis is the cleavage of DNA into fragments of specific sizes.[9][10][16]

For example, 2,4,6-TBP and pentabromophenol have been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) by activating the mitochondrial pathway.[9] Dibromo-BPA and diiodo-BPA have been found to induce both apoptosis and necrosis by damaging the cell membranes of HeLa cells.[13]

Cell Cycle Arrest

Some bromophenols can interfere with the cell cycle, leading to a halt in cell proliferation. For instance, 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether has been shown to arrest the cell cycle of DLD-1 cells.[8]

Experimental Protocols for Assessing Cytotoxicity

To objectively compare the cytotoxicity of different bromophenols, standardized and validated experimental protocols are essential.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Cytotoxicity Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis A Select & Culture Appropriate Cell Line B Prepare Stock Solutions of Bromophenols A->B C Seed Cells in Multi-well Plates B->C D Treat Cells with a Range of Bromophenol Concentrations C->D E MTT/MTS Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Trypan Blue Exclusion (Cell Viability) D->G H Flow Cytometry (Apoptosis, Cell Cycle) D->H I Western Blot (Protein Expression) D->I J ROS Detection Assays D->J K Calculate IC50 Values E->K F->K G->K L Statistical Analysis K->L M Compare Cytotoxicity Profiles L->M G cluster_0 Extracellular & Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Bromophenol Bromophenol Exposure Mitochondria Mitochondrial Dysfunction Bromophenol->Mitochondria Bax Bax/Bak Activation Bromophenol->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Bromophenol->Bcl2 ROS Increased ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

References

A Comparative Guide to the Efficacy of 3,5-Dibromo-4-chlorophenol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development, the selection of an appropriate analytical standard is a critical decision that underpins the validity and reproducibility of quantitative analysis. This guide provides an in-depth technical comparison of 3,5-Dibromo-4-chlorophenol as an analytical standard against other commonly used halogenated phenols, supported by physicochemical data and established analytical methodologies.

The Foundational Role of an Analytical Standard in Chromatographic Analysis

In chromatographic methods, particularly those coupled with mass spectrometry (GC-MS, LC-MS), analytical standards are indispensable for accurate quantification. They serve several key functions, primarily as internal standards or surrogate standards, to correct for variations in sample preparation, injection volume, and instrument response. An ideal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and exhibit high purity and stability.

Physicochemical Profile of this compound

A thorough understanding of the chemical and physical properties of a potential standard is paramount to predicting its analytical behavior.

PropertyValueSource
Molecular Formula C₆H₃Br₂ClO--INVALID-LINK--[1]
Molecular Weight 286.35 g/mol --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--
Purity (Typical) ≥95%--INVALID-LINK--
Storage Temperature Refrigerator--INVALID-LINK--

The presence of two bromine atoms and one chlorine atom on the phenol ring gives this compound a unique combination of hydrophobicity and electrophilicity, influencing its retention characteristics in chromatography and its response in various detectors.

Comparative Analysis with Alternative Halogenated Phenol Standards

While direct head-to-head experimental data for this compound as an analytical standard is not extensively available in peer-reviewed literature, a robust comparison can be drawn by examining its properties against well-established standards used in official methods, such as those from the U.S. Environmental Protection Agency (EPA).

Commonly Used Halogenated Phenol Standards in EPA Methods:

  • 2,4-Dibromophenol: Utilized as a surrogate standard in EPA Method 8041A for the analysis of phenols by gas chromatography.[2]

  • 2-Chlorophenol-d4: A deuterated surrogate standard used in EPA Method 528 for the determination of phenols in drinking water.[3]

  • 2,4,6-Tribromophenol: Also employed as a surrogate standard in EPA Method 528.[3]

Key Performance Characteristics for Comparison

The suitability of an analytical standard is evaluated based on several key performance indicators:

  • Chemical Similarity and Elution Profile: The standard should have a retention time that is close to, but well-resolved from, the analytes of interest.[4][5]

  • Extraction Recovery: The efficiency with which the standard is recovered during sample preparation should mimic that of the target analytes.

  • Stability: The standard must be stable throughout the entire analytical process, from sample storage to final detection.

  • Purity and Availability: High purity is essential to avoid interference, and the standard should be readily available from commercial sources.

  • Detector Response: The standard should provide a consistent and predictable response in the detector being used.

Comparative Evaluation
StandardMolecular Weight ( g/mol )Key ApplicationsRationale for Use and Comparative Insights
This compound 286.35Potential internal/surrogate standard for halogenated phenolsIts unique substitution pattern offers a distinct mass spectral fragmentation and chromatographic retention time, potentially avoiding co-elution with common environmental contaminants. Its higher molecular weight compared to many mono- and di-substituted phenols may lead to longer retention times in reversed-phase chromatography, which can be advantageous for separating it from earlier eluting analytes.
2,4-Dibromophenol 251.90Surrogate standard in EPA Method 8041A[2]As a dibrominated phenol, it shares structural similarities with many target analytes. Its performance as a surrogate provides a benchmark for recovery and precision in established methods.
2-Chlorophenol-d4 132.59 (deuterated)Surrogate standard in EPA Method 528[3]The use of a deuterated standard is considered the gold standard in mass spectrometry as it co-elutes with the parent analyte and has nearly identical chemical properties, providing excellent correction for matrix effects and recovery losses. However, deuterated standards are analyte-specific and can be more expensive.
2,4,6-Tribromophenol 330.80Surrogate standard in EPA Method 528[3]With three bromine atoms, it is a heavier and more hydrophobic molecule, often used to monitor the recovery of more highly halogenated and later-eluting phenols. Its recovery can indicate the performance of the analytical method for a broad range of halogenated compounds.

Experimental Protocols for Evaluation

To rigorously evaluate the performance of this compound as an analytical standard, a series of validation experiments should be conducted. The following protocols are based on established EPA methodologies for phenol analysis and can be adapted for this purpose.

Workflow for Standard Evaluation

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction (e.g., SPE) cluster_analysis Chromatographic Analysis cluster_data Data Analysis and Performance Evaluation prep_sample Prepare Matrix Spike Sample (e.g., reagent water, wastewater) add_standard Spike with this compound and Alternative Standards prep_sample->add_standard prep_standard Prepare Calibration Standards prep_standard->add_standard extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_standard->extraction gc_ms GC-MS or LC-MS Analysis extraction->gc_ms data_analysis Calculate Recovery, Linearity, Matrix Effects, and RSD gc_ms->data_analysis comparison Compare Performance Metrics data_analysis->comparison

Caption: Workflow for the comparative evaluation of analytical standards.

Detailed Experimental Protocol: GC-MS Analysis of Halogenated Phenols

This protocol is a generalized procedure for the analysis of halogenated phenols in water, adaptable for the comparison of different analytical standards.

1. Sample Preparation and Spiking:

  • Collect a 1 L water sample.

  • If residual chlorine is present, dechlorinate with sodium sulfite.

  • Acidify the sample to pH < 2 with a suitable acid (e.g., HCl or H₂SO₄).

  • Spike the sample with a known concentration of this compound and the alternative standards (e.g., 2,4-Dibromophenol, 2,4,6-Tribromophenol) at a concentration appropriate for the expected analyte levels.

2. Solid Phase Extraction (SPE):

  • Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with the appropriate solvents (e.g., dichloromethane, methanol, and acidified water).

  • Load the water sample onto the conditioned cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the trapped analytes and standards with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polarity capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless injection at an optimized temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient program to effectively separate the target compounds. For example, an initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each standard and analyte.

4. Data Analysis:

  • Calculate the recovery of each standard by comparing the peak area in the spiked sample to the peak area in a calibration standard.

  • Assess the linearity of the response for each standard over a range of concentrations.

  • Evaluate matrix effects by comparing the response of the standard in the sample matrix to its response in a clean solvent.

  • Determine the precision by calculating the relative standard deviation (RSD) of replicate measurements.

Logical Relationships in Standard Selection

The choice of an analytical standard is a multifactorial decision based on the specific requirements of the analytical method.

G cluster_criteria Selection Criteria cluster_standard Standard Choice Analyte_Properties Analyte Properties (Structure, Polarity, pKa) Standard_Selection Optimal Analytical Standard Analyte_Properties->Standard_Selection influences Matrix_Complexity Sample Matrix (Wastewater, Drinking Water, etc.) Matrix_Complexity->Standard_Selection influences Analytical_Technique Analytical Technique (GC-MS, LC-UV, etc.) Analytical_Technique->Standard_Selection influences

Caption: Factors influencing the selection of an analytical standard.

Conclusion and Recommendations

Based on its physicochemical properties, this compound presents itself as a viable candidate for use as an analytical standard, particularly as an internal or surrogate standard, in the analysis of halogenated phenols. Its unique halogen substitution pattern offers the potential for good chromatographic resolution from many common environmental contaminants and a distinct mass spectrum for selective detection.

While it is not currently listed as a recommended standard in major regulatory methods like those from the EPA, its properties suggest that it would likely exhibit performance characteristics (e.g., extraction recovery, stability) within a similar range to other multi-halogenated phenols such as 2,4-dibromophenol and 2,4,6-tribromophenol.

Recommendation for Researchers:

For laboratories developing new methods for the analysis of halogenated phenols or seeking alternatives to commonly used standards, this compound is a promising compound to evaluate. A thorough in-house validation, following the principles outlined in this guide, is necessary to confirm its suitability for a specific application and to establish its performance metrics relative to established standards. This will ensure the generation of robust and defensible analytical data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. 3,5-Dibromo-4-chlorophenol, like other halogenated phenols, is a compound that demands meticulous handling from acquisition to disposal. Its chemical structure necessitates a disposal pathway that can effectively neutralize its biological and environmental hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds upon the last to create a secure and compliant waste management process.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. This compound is a halogenated aromatic compound, a class of chemicals recognized for its potential toxicity and environmental persistence.[1][2]

Toxicological Profile: Halogenated phenols are generally classified as harmful and irritant compounds.[3] They can cause severe skin and eye irritation upon contact.[4][5] Inhalation or ingestion can lead to systemic toxicity.[5][6] Furthermore, these compounds are noted for their ecotoxicity, posing a significant risk to aquatic ecosystems with long-lasting effects.[7][8] The U.S. Environmental Protection Agency (EPA) lists many chlorophenols as priority pollutants due to their toxicity and persistence in the environment.[1][2]

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or by being specifically listed. Halogenated organic compounds are typically categorized as hazardous waste.[9] For instance, the EPA F-list includes spent halogenated solvents (F001, F002) and wastes from the manufacturing of certain chlorophenols (F020, F021, F027).[10][11] Therefore, this compound must be managed as a regulated hazardous waste.

Key Chemical & Safety Data
PropertyValueSource
Chemical Formula C₆H₃Br₂ClO[12]
Molecular Weight 286.35 g/mol [12]
Appearance Solid (Typical for related compounds)[4]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye damage. Toxic to aquatic life.[5]
Combustion Products May produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[3][7]
EPA Waste Code Likely falls under codes for chlorophenols or toxic wastes. Consult institutional EHS.[11]

Pre-Disposal Protocol: Safety First

Before handling any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This is the first line of defense against accidental exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[13]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Step-by-Step Disposal Procedure

The guiding principle for disposing of this compound is that it must not enter the general waste stream or the sanitary sewer system.[7][14] It requires thermal destruction by a licensed hazardous waste facility.

Step 1: Waste Segregation

  • Designate a Waste Stream: this compound waste must be collected in a container designated specifically for "Halogenated Organic Solid Waste."[9]

  • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (HCl, HBr) produced during combustion.[15] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire container.

Step 2: Containerization and Labeling

  • Select a Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all contents if it is a mixture.

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).

Step 3: On-Site Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be well-ventilated, away from sources of ignition, and clearly marked.[6]

  • Incompatibilities: Do not store with incompatible materials such as strong oxidizing agents, acid chlorides, or acid anhydrides.[3][14]

Step 4: Professional Disposal

  • Contact EHS: Follow your institution's protocol for waste pickup by contacting the Environmental Health and Safety (EHS) department.

  • Manifesting: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the material for final disposal. This process is tracked via a hazardous waste manifest from the point of generation to the final treatment facility.

  • Final Disposition: The standard and most effective method for destroying halogenated phenols is high-temperature incineration.[15][16] This process achieves a destruction and removal efficiency (DRE) of greater than 99.99%.[15]

Disposal and Waste Management Workflow

The following diagram outlines the decision-making and procedural flow for the proper management of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Storage & Final Disposition start Waste Generation: This compound haz_assess Hazard Assessment: Consult SDS & Regulations start->haz_assess Identify spill_check Spill or Exposure? start->spill_check ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat haz_assess->ppe Understand Risk segregate Segregate into Designated 'Halogenated Solid Waste' Container ppe->segregate Handle in Fume Hood label_waste Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards segregate->label_waste Collect store Store Securely in Satellite Accumulation Area label_waste->store Seal contact_ehs Arrange Pickup via Institutional EHS Office store->contact_ehs Request incinerate Final Disposal: High-Temperature Incineration by Licensed Vendor contact_ehs->incinerate Manifest spill_check->ppe No spill_protocol Execute Spill/Exposure Protocol: Evacuate, Notify, Decontaminate spill_check->spill_protocol Yes spill_protocol->ppe After Cleanup

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][13] Seek immediate medical attention.

  • Small Spill (Solid): Evacuate non-essential personnel. Wearing appropriate PPE, gently sweep or vacuum the material to avoid creating dust.[13][17] Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[7][14]

  • Large Spill: Evacuate the area immediately and alert your institution's EHS or emergency response team.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of regulatory compliance in your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.